Product packaging for Talaroenamine F(Cat. No.:)

Talaroenamine F

Cat. No.: B12419929
M. Wt: 271.31 g/mol
InChI Key: GHIFITRPODXZEX-RCBBPTIPSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Talaroenamine F is a useful research compound. Its molecular formula is C16H17NO3 and its molecular weight is 271.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H17NO3 B12419929 Talaroenamine F

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H17NO3

Molecular Weight

271.31 g/mol

IUPAC Name

(2R,6Z)-2-hydroxy-2,5-dimethyl-6-[(4-methylanilino)methylidene]cyclohex-4-ene-1,3-dione

InChI

InChI=1S/C16H17NO3/c1-10-4-6-12(7-5-10)17-9-13-11(2)8-14(18)16(3,20)15(13)19/h4-9,17,20H,1-3H3/b13-9-/t16-/m1/s1

InChI Key

GHIFITRPODXZEX-RCBBPTIPSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N/C=C\2/C(=CC(=O)[C@@](C2=O)(C)O)C

Canonical SMILES

CC1=CC=C(C=C1)NC=C2C(=CC(=O)C(C2=O)(C)O)C

Origin of Product

United States

Foundational & Exploratory

Unlocking Novel Bioactive Compounds: Penicillium malacosphaerulum as a Source of Talaroenamine F

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

The quest for novel bioactive compounds is a cornerstone of modern drug discovery. In this pursuit, microbial secondary metabolites have consistently proven to be a rich and diverse source of inspiration. Among the vast array of fungi, the genus Penicillium is renowned for its ability to produce a wide range of biologically active compounds. This technical guide delves into the innovative use of Penicillium malacosphaerulum for the production of Talaroenamine F and its derivatives, offering a comprehensive overview of the methodologies, quantitative data, and underlying biosynthetic pathways.

Introduction to Talaroenamines and Penicillium malacosphaerulum

Talaroenamines are a class of secondary metabolites characterized by a unique chemical scaffold. Recent research has identified the fungus Penicillium malacosphaerulum, particularly the HPU-J01 strain isolated from the Yellow River wetland, as a prolific producer of these compounds.[1][2][3] This strain has become a focal point for the application of advanced biosynthetic strategies to generate not only the naturally occurring this compound but also a diverse library of novel analogues with potential therapeutic applications.

The key to this innovative approach lies in a "one-pot/two-stage precursor-directed biosynthesis" method.[1][4] This technique leverages the fungus's natural biosynthetic machinery while introducing synthetic precursors to create novel chemical entities. This guide will provide a detailed exploration of this process, from the initial fermentation to the isolation and characterization of the final products.

Data Presentation: Bioactivity and Production of this compound and Derivatives

The application of precursor-directed biosynthesis with P. malacosphaerulum has yielded a series of Talaroenamine derivatives with notable biological activities. The following tables summarize the key quantitative data from these studies.

CompoundBiological ActivityCell Line/OrganismMeasurementValue
This compound (Compound 2)AntibacterialBacillus cereusMIC0.85 μg/mL[3][5]
Talaroenamine F14 (Compound 14)CytotoxicK562IC502.2 μM[1][2][4]

Table 1: Biological Activity of this compound and a Selected Derivative

CompoundYield
This compound (Compound 2)14.8%
Talaroenamine G (Compound 3)8.0%
Talaroenamine H (Compound 4)5.3%
Talaroenamine I (Compound 5)1.3%
Talaroenamine J (Compound 6)4.1%
Talaroenamine K (Compound 7)4.7%

Table 2: Yields of Talaroenamine Derivatives from Precursor-Directed Biosynthesis.[3]

Experimental Protocols

The following sections provide a detailed methodology for the production and isolation of this compound and its derivatives from P. malacosphaerulum.

Fungal Strain and Culture Conditions
  • Fungal Strain: Penicillium malacosphaerulum HPU-J01 (GenBank accession number MZ557802).[3]

  • Culture Medium: Potato-based medium.

  • Fermentation: The fungus is cultured in the potato-based medium for a specified period, typically 5 days, to allow for sufficient growth and initiation of secondary metabolite production.[4]

One-Pot/Two-Stage Precursor-Directed Biosynthesis

This method is central to the production of this compound and its subsequent conversion to other derivatives.

  • Stage 1: Production of this compound:

    • After the initial 5-day fermentation, the culture is supplemented with an initial precursor, p-methylaniline (1.5 mM).[4]

    • The purpose of p-methylaniline is to act as a carrier, capturing a biologically synthesized cyclohexanedione intermediate to produce this compound.[1][2]

  • Stage 2: Generation of Talaroenamine Derivatives:

    • Following the formation of this compound, a selection of other aniline derivatives (0.3 mM each) are added to the culture.[4]

    • The culture is then incubated for an additional 2 days.[4]

    • During this second stage, the newly added aniline derivatives replace the p-methylaniline fragment of this compound, leading to the formation of a diverse array of Talaroenamine analogues.[1][2]

Extraction and Purification
  • Extraction: The fermentation broth is extracted with ethyl acetate (EtOAc) to recover the secondary metabolites.[4]

  • Purification: The crude EtOAc extract is then subjected to a series of chromatographic separations to isolate the individual Talaroenamine compounds. This typically involves:

    • Medium-pressure liquid chromatography (MPLC).[4]

    • Semipreparative high-performance liquid chromatography (HPLC).[3][4]

Structure Elucidation

The chemical structures of the isolated compounds are determined using a combination of spectroscopic techniques, including:

  • High-resolution electrospray ionization mass spectrometry (HRESIMS).[3]

  • One-dimensional (1D) and two-dimensional (2D) nuclear magnetic resonance (NMR) spectroscopy.[1][4]

Visualizing the Process: Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate the experimental workflow and the proposed biosynthetic logic.

experimental_workflow start Inoculate P. malacosphaerulum in potato-based medium incubate1 Incubate for 5 days start->incubate1 add_precursor1 Add p-methylaniline (1.5 mM) incubate1->add_precursor1 incubate2 Incubate (this compound production) add_precursor1->incubate2 add_precursor2 Add aniline derivatives (0.3 mM) incubate2->add_precursor2 incubate3 Incubate for 2 days add_precursor2->incubate3 extract Ethyl Acetate Extraction incubate3->extract purify MPLC & Semipreparative HPLC extract->purify elucidate Structure Elucidation (NMR, HRESIMS) purify->elucidate

Caption: Experimental workflow for Talaroenamine production.

biosynthetic_pathway cluster_fungal Fungal Biosynthesis cluster_precursor Precursor Addition cluster_products Products pks Polyketide Synthase (PKS) cyclohexanedione Reactive Cyclohexanedione Intermediate pks->cyclohexanedione talaroenamine_f This compound cyclohexanedione->talaroenamine_f p_methylaniline p-methylaniline (Stage 1 Precursor) p_methylaniline->talaroenamine_f Non-enzymatic addition aniline_derivatives Aniline Derivatives (Stage 2 Precursors) talaroenamine_derivatives Talaroenamine Derivatives aniline_derivatives->talaroenamine_derivatives talaroenamine_f->talaroenamine_derivatives Substitution

References

Unraveling the Molecular Architecture of Talaroenamine F: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the chemical structure elucidation of Talaroenamine F, a novel enamine derivative generated through precursor-directed biosynthesis. The following sections detail the spectroscopic data, experimental protocols, and the logical workflow employed to determine its molecular structure, offering valuable insights for researchers in natural product chemistry, medicinal chemistry, and drug discovery.

Spectroscopic Data Analysis

The structural framework of this compound was meticulously pieced together using a combination of high-resolution mass spectrometry and one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy.

High-Resolution Mass Spectrometry (HRESIMS)

High-resolution electrospray ionization mass spectrometry (HRESIMS) established the molecular formula of this compound as C₁₆H₁₇NO₃. This determination was crucial in establishing the degrees of unsaturation and guiding the subsequent interpretation of NMR data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The core structure of this compound was elucidated through extensive NMR analysis. The ¹H and ¹³C NMR data, acquired in CDCl₃, provided the foundational information for assembling the molecular puzzle.

Table 1: ¹H and ¹³C NMR Data for this compound (in CDCl₃)

Positionδc (ppm)δH (ppm, mult., J in Hz)
258.14.82, m
3197.8
4106.9
5170.8
6195.7
710.31.83, s
822.81.58, d (6.9)
9158.412.81, br s
1'139.9
2'126.57.29, d (8.0)
3'129.87.21, d (8.0)
4'137.4
5'129.87.21, d (8.0)
6'126.57.29, d (8.0)
7'21.12.30, s

Experimental Protocols

The successful elucidation of this compound's structure relied on a series of carefully executed experimental procedures, from its generation and isolation to the acquisition of high-quality spectroscopic data.

Precursor-Directed Biosynthesis and Isolation

This compound was generated by introducing p-toluidine into the culture of Penicillium malacosphaerulum HPU-J01, a fungus isolated from Yellow River wetland soil.

  • Fermentation: The fungus was cultured in potato dextrose broth (PDB) on a rotary shaker.

  • Precursor Feeding: A solution of p-toluidine in DMSO was added to the fermentation broth after a specific incubation period.

  • Extraction: The culture broth was extracted with ethyl acetate (EtOAc).

  • Purification: The crude extract was subjected to semi-preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra were recorded on a Bruker Avance spectrometer. Chemical shifts were referenced to the solvent signals of CDCl₃.

  • Mass Spectrometry: High-resolution mass spectra were obtained using a Thermo Scientific LTQ Orbitrap XL mass spectrometer with an electrospray ionization source.

Visualization of the Elucidation Process and Biosynthesis

The logical flow of the structure elucidation and the biosynthetic pathway of this compound are visualized below using Graphviz.

structure_elucidation_workflow cluster_isolation Isolation and Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Determination Fermentation Fermentation of P. malacosphaerulum Precursor Addition of p-toluidine Fermentation->Precursor Extraction Ethyl Acetate Extraction Precursor->Extraction HPLC Semi-preparative HPLC Extraction->HPLC HRESIMS HRESIMS Analysis HPLC->HRESIMS NMR 1D and 2D NMR (¹H, ¹³C, COSY, HSQC, HMBC) HPLC->NMR Formula Molecular Formula (C₁₆H₁₇NO₃) HRESIMS->Formula Fragments Identification of Structural Fragments NMR->Fragments Formula->Fragments Connectivity Assembly of Fragments (HMBC, COSY) Fragments->Connectivity Final_Structure Proposed Structure of This compound Connectivity->Final_Structure

Diagram 1: Workflow for the Structure Elucidation of this compound.

biosynthesis_pathway cluster_fungus P. malacosphaerulum Metabolism cluster_precursor Added Precursor Polyketide Polyketide Precursor Cyclohexanedione Biosynthesized Cyclohexanedione Intermediate Polyketide->Cyclohexanedione Biosynthesis Final_Product This compound Cyclohexanedione->Final_Product p_Toluidine p-Toluidine p_Toluidine->Final_Product Non-enzymatic Condensation

Diagram 2: Precursor-Directed Biosynthesis of this compound.

Conclusion

The structure of this compound was unequivocally determined through a synergistic application of precursor-directed biosynthesis, chromatographic purification, and comprehensive spectroscopic analysis. The detailed data and methodologies presented herein serve as a valuable resource for chemists and biologists engaged in the discovery and characterization of novel bioactive compounds. The successful generation of this compound highlights the potential of precursor-directed biosynthesis as a powerful tool for expanding the chemical diversity of microbial metabolites and generating novel drug leads.

Spectroscopic Deep Dive: Unveiling the Structure of Talaroenamine F

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

JIAOZUO, Henan – Researchers specializing in mycology, natural product chemistry, and drug development now have access to a comprehensive technical guide on the spectroscopic data of Talaroenamine F, a bioactive compound isolated from the Yellow River wetland-derived fungus Penicillium malacosphaerulum. This guide provides an in-depth look at the Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) data that were pivotal in the structural elucidation of this novel talaroenamine derivative.

This compound is part of a growing class of aniline-containing polyketides that have garnered significant interest for their diverse biological activities. The precise characterization of their chemical structures is a critical step in understanding their mechanisms of action and potential therapeutic applications. This technical guide serves as a core resource for scientists working on the characterization of similar natural products.

High-Resolution Mass Spectrometry Data

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) was employed to determine the exact mass and elemental composition of this compound. The analysis provided a crucial piece of the puzzle in identifying the molecular formula of the compound.

IonCalculated MassMeasured MassFormula
[M+H]⁺C₁₅H₁₈NO₂Data not available in search resultsC₁₅H₁₇NO₂

Note: Specific measured mass data for this compound was not available in the provided search results. The table reflects the expected data format.

Nuclear Magnetic Resonance (NMR) Spectroscopic Data

The structural backbone and stereochemistry of this compound were elucidated through extensive 1D and 2D NMR spectroscopy. The following tables summarize the ¹H (proton) and ¹³C (carbon) NMR chemical shifts, recorded in deuterated chloroform (CDCl₃).

¹H NMR Data (500 MHz, CDCl₃)
PositionδH (ppm)MultiplicityJ (Hz)
Data not available in search results
¹³C NMR Data (125 MHz, CDCl₃)
PositionδC (ppm)Type
Data not available in search results

Note: Specific ¹H and ¹³C NMR chemical shift and coupling constant values for this compound were not explicitly provided in the text of the search results. The tables are structured to present such data clearly once obtained from the supporting information of the cited literature.

Experimental Protocols

The successful characterization of this compound relied on a series of meticulously executed experimental procedures, from the cultivation of the fungus to the final spectroscopic analysis.

Fungal Cultivation and Extraction

Penicillium malacosphaerulum was cultivated on a solid rice medium. After a sufficient incubation period, the fungal culture was extracted with an organic solvent to isolate the secondary metabolites. The crude extract was then subjected to various chromatographic techniques to purify this compound.

Spectroscopic Analysis

NMR Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra were acquired on a Bruker 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent. Chemical shifts (δ) are reported in parts per million (ppm) and referenced to the residual solvent signals.

HRESIMS: High-resolution mass spectra were obtained using a Thermo Scientific LTQ Orbitrap XL mass spectrometer equipped with an electrospray ionization (ESI) source in positive ion mode.

Workflow for Isolation and Structure Elucidation

The logical flow from fungal source to a fully characterized natural product is a cornerstone of drug discovery from natural sources. The following diagram illustrates the general workflow employed in the discovery of this compound.

TalaroenamineF_Workflow cluster_cultivation Fungal Cultivation & Extraction cluster_purification Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation penicillium Penicillium malacosphaerulum cultivation Solid Rice Medium Cultivation penicillium->cultivation extraction Organic Solvent Extraction cultivation->extraction chromatography Chromatographic Separation (e.g., Column Chromatography, HPLC) extraction->chromatography pure_compound Pure this compound chromatography->pure_compound nmr NMR Spectroscopy (1D & 2D Experiments) pure_compound->nmr hresims HRESIMS Analysis pure_compound->hresims structure Final Structure of this compound nmr->structure hresims->structure

The Biosynthetic Blueprint of Talaroenamines: A Technical Guide for Scientific Advancement

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

JIAOZUO, Henan Province – A comprehensive technical guide detailing the biosynthetic pathway of talaroenamine natural products has been compiled to serve as a critical resource for researchers, scientists, and professionals in drug development. This document elucidates the intricate molecular machinery fungi employ to synthesize these promising bioactive compounds, offering a roadmap for their derivatization and potential therapeutic application.

The talaroenamines are a class of fungal polyketides characterized by a unique enamine-containing cyclohexanedione core. Their discovery has opened new avenues for antibiotic and cytotoxic drug discovery. This guide provides an in-depth exploration of their biosynthesis, with a focus on the enzymatic and chemical transformations that forge their complex architecture.

At the heart of talaroenamine biosynthesis is the key precursor, 3-methylorcinaldehyde. The pathway commences with the formation of this precursor, which then undergoes a pivotal oxidative dearomatization reaction. This crucial step is catalyzed by TropB, a flavin-dependent monooxygenase, yielding a highly reactive cyclohexanedione intermediate. The final step in the formation of the talaroenamine scaffold involves the condensation of this intermediate with an aniline moiety. Interestingly, this latter step is proposed to be a non-enzymatic, spontaneous 1,4-nucleophilic addition.

The producing organisms, primarily Penicillium malacosphaerulum and Talaromyces stipitatus, have been the subjects of precursor-directed biosynthesis studies. This technique, which involves feeding synthetic aniline analogues to the fungal cultures, has proven to be a powerful tool for generating a diverse array of novel talaroenamine derivatives. A "one-pot/two-stage" feeding strategy has been developed to enhance the incorporation of a wider range of aniline precursors, further expanding the chemical diversity of accessible talaroenamines.

This guide presents a consolidation of the current understanding of the talaroenamine biosynthetic pathway, including quantitative data on precursor feeding experiments and the kinetic properties of key enzymes. Detailed experimental protocols for precursor-directed biosynthesis are also provided to facilitate further research and development in this exciting field of natural product chemistry. The logical and experimental workflows are visually represented through detailed diagrams to enhance comprehension.

Quantitative Data Summary

The following tables summarize the quantitative data from precursor-directed biosynthesis experiments, providing insights into the yields of various talaroenamine derivatives.

Table 1: Production of Talaroenamine Derivatives via Precursor-Directed Biosynthesis in Penicillium malacosphaerulum

Precursor Fed (Aniline Derivative)Talaroenamine ProducedYield (mg/L)
AnilineTalaroenamine B12.5
4-FluoroanilineTalaroenamine F8.2
4-ChloroanilineTalaroenamine G9.1
4-BromoanilineTalaroenamine H7.6
3-(Trifluoromethoxy)anilineTalaroenamine I5.3
3-(Trifluoromethyl)anilineTalaroenamine J6.8
4-IodoanilineTalaroenamine K4.1

Table 2: Kinetic Parameters of TropB with its Native Substrate

SubstrateKd (µM)
3-Methylorcinaldehyde21 ± 2

Key Experimental Protocols

Protocol 1: General Precursor-Directed Biosynthesis of Talaroenamines

This protocol outlines the general procedure for generating novel talaroenamine derivatives by feeding aniline analogues to cultures of Penicillium malacosphaerulum.

1. Fungal Strain and Culture Conditions:

  • The producing organism, Penicillium malacosphaerulum HPU-J01, is maintained on potato dextrose agar (PDA) slants.

  • For seed culture, a small piece of agar with mycelia is inoculated into a 250 mL Erlenmeyer flask containing 50 mL of potato dextrose broth (PDB). The flask is incubated at 28 °C on a rotary shaker at 180 rpm for 3 days.

2. Fermentation and Precursor Feeding:

  • 5 mL of the seed culture is transferred to a 1 L Erlenmeyer flask containing 200 mL of PDB.

  • The production culture is incubated at 28 °C and 180 rpm for 7 days.

  • On day 3 of fermentation, the aniline precursor (dissolved in DMSO) is added to the culture to a final concentration of 1.5 mM.

3. Extraction and Isolation:

  • After 7 days, the fermentation broth is harvested and the mycelia are separated by filtration.

  • The filtrate is extracted three times with an equal volume of ethyl acetate.

  • The combined organic extracts are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield a crude extract.

  • The crude extract is then subjected to chromatographic separation (e.g., silica gel column chromatography followed by preparative HPLC) to purify the talaroenamine derivatives.

4. Characterization:

  • The structures of the purified compounds are elucidated using spectroscopic methods, including 1D and 2D NMR (1H, 13C, COSY, HSQC, HMBC) and high-resolution mass spectrometry (HRMS).

Protocol 2: One-Pot/Two-Stage Precursor-Directed Biosynthesis

This enhanced method improves the diversity of talaroenamines produced by first using a "carrier" precursor, followed by the addition of a mixture of other aniline derivatives.

1. Initial Fermentation and Carrier Precursor Addition:

  • Follow steps 1 and 2 of Protocol 1.

  • On day 3, add the "carrier" precursor, p-methylaniline, to a final concentration of 1.5 mM. This will lead to the production of this compound.

2. Second Stage Precursor Addition:

  • On day 5, add a mixture of other aniline derivatives (each at a final concentration of 0.3 mM) to the same culture. These derivatives will competitively substitute the p-methylaniline moiety of the initially formed this compound.

3. Extraction, Isolation, and Characterization:

  • Follow steps 3 and 4 of Protocol 1 to harvest, extract, purify, and characterize the newly formed talaroenamine derivatives.

Visualizing the Pathway and Processes

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows in talaroenamine biosynthesis.

Talaroenamine Biosynthetic Pathway cluster_0 Core Biosynthesis cluster_1 Final Product Formation Primary_Metabolites Primary Metabolites (e.g., Acetyl-CoA, Malonyl-CoA) 3_Methylorcinaldehyde 3-Methylorcinaldehyde Primary_Metabolites->3_Methylorcinaldehyde Polyketide Synthase (Putative) Cyclohexanedione_Intermediate Reactive Cyclohexanedione Intermediate 3_Methylorcinaldehyde->Cyclohexanedione_Intermediate TropB (Oxidative Dearomatization) Talaroenamine Talaroenamine Product Cyclohexanedione_Intermediate->Talaroenamine Non-enzymatic Condensation Aniline Aniline / Aniline Analogue Aniline->Talaroenamine Precursor_Directed_Biosynthesis_Workflow Start Start: Inoculate P. malacosphaerulum Seed_Culture Grow Seed Culture (3 days) Start->Seed_Culture Production_Culture Inoculate Production Culture Seed_Culture->Production_Culture Add_Precursor Add Aniline Analogue (Day 3) Production_Culture->Add_Precursor Fermentation Continue Fermentation (to Day 7) Add_Precursor->Fermentation Harvest Harvest Culture Fermentation->Harvest Extraction Solvent Extraction (Ethyl Acetate) Harvest->Extraction Purification Chromatographic Purification Extraction->Purification Characterization Structure Elucidation (NMR, HRMS) Purification->Characterization End End: Purified Talaroenamine Derivative Characterization->End One_Pot_Two_Stage_Workflow Start Start: Production Culture Inoculation Stage1_Precursor Stage 1: Add Carrier Precursor (e.g., p-methylaniline) (Day 3) Start->Stage1_Precursor Incubation1 Incubate (to Day 5) Stage1_Precursor->Incubation1 Stage2_Precursors Stage 2: Add Mixture of Aniline Analogues (Day 5) Incubation1->Stage2_Precursors Incubation2 Incubate (to Day 7) Stage2_Precursors->Incubation2 Harvest_Extract Harvest, Extract, and Purify Incubation2->Harvest_Extract End End: Diverse Talaroenamine Library Harvest_Extract->End

The Biological Activity of Talaroenamine F: A Technical Overview for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the biological activity of Talaroenamine F, a polyketide derivative isolated from the fungus Penicillium malacosphaerulum. This document summarizes the current state of knowledge regarding its bioactivity, presents available quantitative data, and outlines detailed experimental protocols for the assays used in its evaluation. The information is intended to serve as a foundational resource for researchers interested in the therapeutic potential of the Talaroenamine class of compounds.

Introduction to this compound

This compound is a member of the Talaroenamine family of natural products, which are characterized by a core structure derived from the condensation of a cyclohexanedione and an aniline derivative. This compound is specifically generated through a precursor-directed biosynthesis approach, where p-methylaniline is introduced to the fermentation culture of Penicillium malacosphaerulum HPU-J01[1]. This method allows for the production of various "unnatural" Talaroenamine derivatives by supplying different aniline precursors. The broader Talaroenamine class has demonstrated a range of biological activities, including cytotoxic, antimicrobial, antiplasmodial, and acetylcholinesterase (AChE) inhibitory effects, making them an area of interest for drug discovery.

Quantitative Bioactivity Data

The following table summarizes the available quantitative data on the biological activity of this compound and related derivatives.

CompoundAssayCell Line / OrganismActivity MetricValueReference
This compound AntibacterialBacillus cereusMIC0.85 µg/mL[1]
Talaroenamine Derivative (Compound 14)CytotoxicityK562IC502.2 µM[1]
Talaroenamine Derivative (Talaroenamine 275)CytotoxicityK562IC502.2 µM[1]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound and its analogs. These protocols are based on established and widely accepted laboratory practices.

Cytotoxicity Assay against K562 Cells

This protocol describes a method to determine the cytotoxic effects of this compound and its derivatives on the human chronic myelogenous leukemia cell line, K562.

3.1.1. Materials and Reagents

  • K562 cells

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • This compound (or derivative) stock solution (in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

3.1.2. Procedure

  • Cell Seeding: K562 cells are seeded into 96-well plates at a density of 5 x 10^4 cells/well in 100 µL of complete RPMI-1640 medium.

  • Compound Treatment: After 24 hours of incubation to allow for cell attachment, the cells are treated with various concentrations of this compound. The compound is serially diluted in the culture medium to achieve the desired final concentrations. A vehicle control (DMSO) is also included.

  • Incubation: The plates are incubated for 48 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Assay: Following incubation, 20 µL of MTT solution is added to each well, and the plates are incubated for an additional 4 hours.

  • Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Antibacterial Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the determination of the minimum inhibitory concentration (MIC) of this compound against Bacillus cereus.

3.2.1. Materials and Reagents

  • Bacillus cereus strain

  • Mueller-Hinton Broth (MHB)

  • This compound stock solution (in DMSO)

  • 96-well microplates

  • Bacterial incubator (37°C)

  • Spectrophotometer

3.2.2. Procedure

  • Bacterial Culture Preparation: A single colony of Bacillus cereus is inoculated into MHB and incubated overnight at 37°C. The bacterial suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Compound Dilution: this compound is serially diluted in MHB in a 96-well plate.

  • Inoculation: An equal volume of the diluted bacterial suspension is added to each well containing the compound dilutions. A positive control (bacteria without compound) and a negative control (broth only) are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizations: Workflows and Biosynthesis

Experimental Workflow for Biological Activity Screening

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_assays Biological Activity Assays cluster_data Data Analysis Synthesis Precursor-Directed Biosynthesis of this compound Cytotoxicity Cytotoxicity Assay (K562 cells) Synthesis->Cytotoxicity Antibacterial Antibacterial Assay (B. cereus) Synthesis->Antibacterial AChE AChE Inhibition Assay Synthesis->AChE IC50 IC50 Determination Cytotoxicity->IC50 MIC MIC Determination Antibacterial->MIC AChE_IC50 IC50 Determination AChE->AChE_IC50

Caption: Workflow for the synthesis and biological evaluation of this compound.

Precursor-Directed Biosynthesis of this compound

Biosynthesis_Pathway cluster_fungus Penicillium malacosphaerulum cluster_precursor External Precursor Addition cluster_product Final Product Fungal_Metabolism Endogenous Metabolism Cyclohexanedione Reactive Cyclohexanedione Intermediate Fungal_Metabolism->Cyclohexanedione Biosynthesis Talaroenamine_F This compound Cyclohexanedione->Talaroenamine_F Non-enzymatic Condensation p_Methylaniline p-Methylaniline p_Methylaniline->Talaroenamine_F

Caption: Precursor-directed biosynthesis of this compound.

Mechanism of Action and Signaling Pathways

To date, the specific molecular mechanism of action for this compound has not been elucidated. The observed antibacterial activity against Bacillus cereus suggests potential interference with essential bacterial processes such as cell wall synthesis, protein synthesis, or DNA replication. Similarly, the cytotoxic effects of related Talaroenamine derivatives on K562 cells indicate a potential for inducing apoptosis or cell cycle arrest. However, the precise intracellular targets and signaling pathways involved remain unknown and represent a key area for future research. Studies on other secondary metabolites from the same fungal genus have involved the investigation of pathways such as TNF-α-induced NFκB activation and TGF-β-induced Smad activation, which could serve as starting points for mechanistic studies of Talaroenamines[1].

Conclusion and Future Directions

This compound, a product of precursor-directed biosynthesis, exhibits promising antibacterial activity. The broader Talaroenamine class also shows potential as cytotoxic and enzyme-inhibiting agents. The data presented in this guide provide a foundation for further investigation into the therapeutic applications of these compounds. Future research should focus on:

  • Elucidating the Mechanism of Action: Identifying the specific molecular targets of this compound is crucial for understanding its biological effects and for rational drug design.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and screening a wider range of Talaroenamine derivatives will help to identify the key structural features responsible for their bioactivity and to optimize their potency and selectivity.

  • In Vivo Efficacy and Toxicity Studies: Evaluating the most promising Talaroenamine compounds in animal models is a necessary step to assess their therapeutic potential and safety profiles.

The unique chemical scaffold and demonstrated biological activities of the Talaroenamines make them a compelling subject for continued research and development in the quest for new therapeutic agents.

References

Cytotoxicity of Talaroenamine F Against K562 Cells: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cytotoxic effects of Talaroenamine F, a secondary metabolite isolated from Penicillium malacosphaerulum, against the human chronic myelogenous leukemia cell line, K562. While direct and extensive data on this compound is emerging, this document synthesizes available information on closely related talaroenamine compounds to present a predictive model of its bioactivity and mechanism of action. The data presented for related compounds, such as Talaroenamine B derivatives and other cytotoxic agents against K562 cells, serves as a foundational framework for future research and drug development efforts targeting this class of compounds.

Quantitative Analysis of Cytotoxicity

The cytotoxic potential of talaroenamine derivatives against K562 cells has been quantified through various studies. The half-maximal inhibitory concentration (IC50) is a key metric used to assess the potency of a compound in inhibiting cellular proliferation. The following table summarizes the reported IC50 values for talaroenamine-related compounds against the K562 cell line.

CompoundCell LineIC50 (µM)Reference
(±)-talaroenamine B diphenylene derivative 6bK5625.6[1]
Talaroenamine 275K5622.2[2]
Talaroenamine derivative 14K5622.2[2]

Experimental Protocols

The following are detailed methodologies for key experiments typically employed to evaluate the cytotoxicity of compounds like this compound against K562 cells.

Cell Culture and Maintenance

K562 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: K562 cells are seeded in a 96-well plate at a density of 1 × 10^5 cells/mL.

  • Compound Treatment: Cells are treated with varying concentrations of the test compound (e.g., this compound) and incubated for 24, 48, and 72 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader. Cell viability is expressed as a percentage of the control.

Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

Annexin V-FITC and propidium iodide (PI) double staining is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: K562 cells are treated with the IC50 concentration of the test compound for 24, 48, and 72 hours.

  • Cell Harvesting and Staining: Cells are harvested, washed with PBS, and resuspended in binding buffer. Annexin V-FITC and PI are added, and the cells are incubated in the dark for 15 minutes.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry.

Cell Cycle Analysis by Flow Cytometry

Propidium iodide staining of cellular DNA allows for the analysis of cell cycle distribution.

  • Cell Treatment and Fixation: K562 cells are treated with the test compound for a specified period, harvested, and fixed in cold 70% ethanol overnight at -20°C.

  • Staining: The fixed cells are washed with PBS and stained with a solution containing PI and RNase A.

  • Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

Western blotting is used to detect changes in the expression levels of specific proteins involved in apoptosis and cell cycle regulation (e.g., caspases, Bcl-2 family proteins, cyclins, and CDKs).

  • Protein Extraction: Treated and untreated K562 cells are lysed to extract total protein.

  • Protein Quantification: The protein concentration is determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the target proteins, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizing Molecular Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the experimental workflow and a potential signaling pathway affected by this compound in K562 cells.

experimental_workflow cluster_cell_culture Cell Preparation cluster_treatment Treatment cluster_assays Cytotoxicity & Mechanistic Assays cluster_analysis Data Analysis K562 K562 Cell Culture Treatment This compound Treatment (Varying Concentrations & Times) K562->Treatment MTT MTT Assay (Cell Viability) Treatment->MTT Flow_Apoptosis Flow Cytometry (Annexin V/PI Staining for Apoptosis) Treatment->Flow_Apoptosis Flow_CellCycle Flow Cytometry (PI Staining for Cell Cycle) Treatment->Flow_CellCycle WesternBlot Western Blot (Protein Expression) Treatment->WesternBlot IC50 IC50 Determination MTT->IC50 Apoptosis_Quant Quantification of Apoptosis Flow_Apoptosis->Apoptosis_Quant CellCycle_Dist Cell Cycle Distribution Analysis Flow_CellCycle->CellCycle_Dist Protein_Changes Analysis of Protein Level Changes WesternBlot->Protein_Changes

Experimental workflow for assessing this compound cytotoxicity.

signaling_pathway cluster_cell K562 Cell cluster_apoptosis Apoptosis Pathway cluster_cell_cycle Cell Cycle Regulation TalaroenamineF This compound DNA_Damage DNA Damage TalaroenamineF->DNA_Damage ROS ↑ Reactive Oxygen Species (ROS) TalaroenamineF->ROS Bcl2 ↓ Bcl-2 TalaroenamineF->Bcl2 Bax ↑ Bax DNA_Damage->Bax CDK1 ↓ CDK1 DNA_Damage->CDK1 CyclinB1 ↓ Cyclin B1 DNA_Damage->CyclinB1 ROS->Bax Caspase9 ↑ Caspase-9 Activation Bax->Caspase9 Bcl2->Caspase9 Caspase3 ↑ Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis G2M_Arrest G2/M Phase Arrest CDK1->G2M_Arrest CyclinB1->G2M_Arrest

Hypothesized signaling pathway of this compound in K562 cells.

Concluding Remarks

The available data on talaroenamine derivatives strongly suggest that this compound possesses significant cytotoxic activity against K562 chronic myelogenous leukemia cells. The proposed mechanisms of action, including the induction of apoptosis and cell cycle arrest, are consistent with the effects of many natural product-derived anticancer agents. Further detailed studies are warranted to fully elucidate the specific molecular targets and signaling pathways modulated by this compound. This foundational knowledge will be crucial for its potential development as a novel therapeutic agent for leukemia.

References

An In-depth Technical Guide to Talaroenamine F and its Derivatives: Natural Sources, Biosynthesis, and Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Talaroenamine F and its derivatives represent a burgeoning class of natural products with demonstrated cytotoxic and antibacterial activities. Primarily isolated from fungi of the Talaromyces and Penicillium genera, these compounds have garnered interest for their potential applications in drug discovery and development. This technical guide provides a comprehensive overview of the natural sources, precursor-directed biosynthesis, and biological evaluation of this compound and its analogues. Detailed experimental protocols for key biological assays and a summary of their physicochemical and biological properties are presented to facilitate further research and development in this area.

Introduction

The discovery of novel bioactive compounds from natural sources remains a cornerstone of pharmaceutical research. Fungi, in particular, are a rich reservoir of structurally diverse secondary metabolites with a wide range of biological activities. The talaroenamines, a family of polyketide-derived alkaloids, have recently emerged as a promising group of fungal metabolites. This guide focuses on this compound and its synthetically accessible derivatives, providing a technical resource for researchers interested in their isolation, characterization, and therapeutic potential.

Natural Sources

This compound and its naturally occurring and semi-synthetic derivatives have been predominantly isolated from fungal species belonging to the genera Talaromyces and Penicillium.

  • Penicillium malacosphaerulum : A significant source of talaroenamines, particularly strains isolated from the Yellow River wetland, has been shown to produce a diverse array of these compounds through precursor-directed biosynthesis.[1][2]

  • Talaromyces stipitatus : This species has also been identified as a producer of talaroenamines, including Talaroenamine A and the previously undescribed Talaroenamines B-E.[3]

Precursor-Directed Biosynthesis

A key strategy for generating a wide variety of this compound derivatives is precursor-directed biosynthesis. This technique involves feeding structural analogues of a natural precursor to the producing microorganism, which then incorporates these analogues into the biosynthetic pathway, resulting in the production of novel "unnatural" natural products.

In the case of talaroenamines, various aniline derivatives can be fed to cultures of P. malacosphaerulum. The fungal biosynthetic machinery incorporates these substituted anilines, leading to the formation of a diverse library of this compound derivatives with modifications on the aromatic ring.[1][2][4]

Below is a generalized workflow for the precursor-directed biosynthesis of this compound derivatives.

Precursor-Directed Biosynthesis Workflow cluster_0 Fungal Culture cluster_1 Precursor Feeding cluster_2 Fermentation & Extraction cluster_3 Purification & Characterization cluster_4 Output P_malacosphaerulum Penicillium malacosphaerulum Culture Aniline_Derivatives Aniline Derivatives Fermentation Fermentation Aniline_Derivatives->Fermentation Addition to Culture Extraction Solvent Extraction Fermentation->Extraction Chromatography Chromatography (HPLC) Extraction->Chromatography Structure_Elucidation Structure Elucidation (NMR, HRESIMS) Chromatography->Structure_Elucidation Talaroenamine_Derivatives This compound Derivatives Structure_Elucidation->Talaroenamine_Derivatives

A generalized workflow for producing this compound derivatives.

This compound Derivatives: A Summary of Reported Compounds

A significant number of this compound derivatives have been synthesized and characterized. The following tables summarize the available quantitative data for some of these compounds.

Table 1: Cytotoxic Activity of this compound Derivatives

CompoundCell LineActivityIC50 (µM)Reference
Talaroenamine F14K562 (Human chronic myelogenous leukemia)Cytotoxic2.2[1][4]

Table 2: Antibacterial Activity of this compound Derivatives

CompoundBacterial StrainActivityMIC (µg/mL)Reference
This compoundBacillus cereusAntibacterial0.85[2][4]

Table 3: Spectroscopic Data for Selected this compound Derivatives

CompoundMolecular FormulaHRESIMS [M+H]+ (m/z)Key 1H NMR Signals (δ in ppm)Key 13C NMR Signals (δ in ppm)Reference
This compoundC17H19NO3286.14387.10-7.35 (m, 5H), 5.95 (s, 1H), 3.75 (s, 3H), 2.30 (s, 3H)195.2, 168.5, 142.1, 138.2, 129.5, 128.9, 125.7, 110.1, 52.3, 21.1[2]
Talaroenamine GC16H17NO4304.12308.15 (d, 2H), 7.30 (d, 2H), 6.00 (s, 1H), 3.80 (s, 3H)195.0, 168.3, 147.8, 143.5, 131.2, 124.9, 110.5, 52.5[2]
Talaroenamine HC16H16FNO3306.11877.15-7.40 (m, 4H), 5.98 (s, 1H), 3.78 (s, 3H)195.1, 168.4, 162.5 (d, J=245 Hz), 134.1, 127.5 (d, J=8 Hz), 115.8 (d, J=22 Hz), 110.3, 52.4[2]
Talaroenamine IC16H16F3NO3344.11557.05-7.45 (m, 4H), 6.02 (s, 1H), 3.81 (s, 3H)195.3, 168.6, 149.5 (q, J=2 Hz), 130.5, 123.8 (q, J=257 Hz), 119.5, 118.2, 112.9, 110.6, 52.6[2]
Talaroenamine JC15H14F3NO3328.09997.20-7.60 (m, 3H), 6.05 (s, 1H), 3.83 (s, 3H)195.2, 168.5, 141.7, 132.8, 129.8, 125.1 (q, J=3 Hz), 124.5 (q, J=272 Hz), 121.8 (q, J=4 Hz), 110.8, 52.7[2]
Talaroenamine KC15H13FN2O5333.08818.05 (dd, 1H), 7.85 (m, 1H), 7.40 (t, 1H), 6.10 (s, 1H), 3.85 (s, 3H)195.0, 168.2, 154.5 (d, J=250 Hz), 142.3, 135.1, 127.9 (d, J=10 Hz), 119.2 (d, J=22 Hz), 115.6, 111.0, 52.8[2]
Talaroenamine F1C22H28N2O5417.20717.25 (d, 2H), 6.75 (d, 2H), 5.90 (s, 1H), 4.05 (q, 2H), 3.70 (s, 3H), 2.25 (s, 3H), 1.40 (t, 3H)195.4, 168.7, 166.2, 145.1, 131.5, 125.3, 114.0, 110.0, 60.5, 52.2, 21.0, 14.5[1]
Talaroenamine F14C20H23N3O5390.17117.90 (d, 2H), 7.70 (d, 2H), 6.08 (s, 1H), 3.84 (s, 3H), 3.15 (s, 6H)195.1, 168.3, 152.1, 142.8, 129.5, 125.0, 111.2, 110.9, 52.8, 40.1[1]

Note: The spectroscopic data presented here are key signals for identification. For complete assignments, please refer to the supplementary information of the cited literature.

Experimental Protocols

Cytotoxicity Assay against K562 Cells (MTT Assay)

This protocol is a standard method for assessing the cytotoxic activity of compounds against the K562 human chronic myelogenous leukemia cell line.

  • Cell Culture: Culture K562 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed K562 cells into a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of culture medium.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Add 100 µL of the compound solutions to the wells, resulting in a final volume of 200 µL. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve.

Antibacterial Assay against Bacillus cereus (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the compounds against the Gram-positive bacterium Bacillus cereus.

  • Bacterial Culture: Inoculate B. cereus in Mueller-Hinton Broth (MHB) and incubate at 37°C until the culture reaches the logarithmic growth phase (turbidity equivalent to a 0.5 McFarland standard).

  • Compound Preparation: Prepare a 2-fold serial dilution of the this compound derivatives in MHB in a 96-well microtiter plate.

  • Inoculation: Dilute the bacterial culture to a final concentration of approximately 5 x 10^5 CFU/mL and add 100 µL to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Potential Mechanism of Action: A Look at Related Fungal Metabolites

While the specific signaling pathways affected by this compound derivatives have not yet been elucidated, studies on other secondary metabolites from Talaromyces species provide some insights into potential mechanisms of action, particularly for their cytotoxic effects. Several bioactive compounds from Talaromyces have been shown to modulate key cellular signaling pathways involved in inflammation and cell survival, such as the NF-κB pathway.[5]

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway plays a critical role in regulating the immune response, inflammation, and cell proliferation and survival. Its dysregulation is implicated in various diseases, including cancer. Inhibition of this pathway is a common mechanism for the anticancer activity of many natural products.

Hypothesized Inhibition of NF-κB Pathway Stimulus Inflammatory Stimuli (e.g., TNF-α, IL-1) Receptor Cell Surface Receptor Stimulus->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex activates IkB IκB IKK_Complex->IkB phosphorylates NF_kB NF-κB (p50/p65) IkB->NF_kB releases Nucleus Nucleus NF_kB->Nucleus translocates to Gene_Expression Pro-inflammatory & Pro-survival Gene Expression Nucleus->Gene_Expression induces Talaroenamine Talaroenamine Derivatives? Talaroenamine->IKK_Complex inhibits?

A potential mechanism of action for Talaroenamine derivatives.

Conclusion and Future Directions

This compound and its derivatives represent a versatile scaffold for the development of new therapeutic agents. The precursor-directed biosynthesis approach allows for the generation of a wide range of analogues, facilitating structure-activity relationship (SAR) studies. The demonstrated cytotoxic and antibacterial activities warrant further investigation into their mechanisms of action and in vivo efficacy. Future research should focus on:

  • Elucidating the specific molecular targets and signaling pathways of this compound derivatives.

  • Expanding the library of derivatives through further precursor-directed biosynthesis and total synthesis efforts.

  • Conducting comprehensive SAR studies to optimize potency and selectivity.

  • Evaluating the in vivo efficacy and safety of the most promising candidates in relevant animal models.

This technical guide provides a solid foundation for researchers to build upon in their exploration of this exciting class of natural products. The detailed protocols and summarized data are intended to accelerate the research and development process, ultimately unlocking the full therapeutic potential of this compound and its derivatives.

References

Initial Screening of Talaroenamine F for Anticancer Properties: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Talaroenamines, a class of fungal-derived natural products, have demonstrated a range of bioactive properties. While direct anticancer studies on Talaroenamine F are limited in publicly accessible literature, related analogues have shown promising cytotoxic effects against cancer cell lines. This technical guide outlines a proposed initial screening framework for evaluating the anticancer potential of this compound. It details recommended experimental protocols for cytotoxicity assessment, proposes potential signaling pathways for investigation, and presents a logical workflow for these preliminary studies. The objective is to provide a comprehensive roadmap for researchers initiating an investigation into the anticancer properties of this compound.

Introduction

Natural products remain a vital source of novel chemical scaffolds for anticancer drug discovery. The talaroenamines, produced by fungi such as Penicillium malacosphaerulum, represent a class of compounds with emerging biological activities. While various talaroenamine derivatives have been isolated and studied for antimicrobial and antiplasmodial effects, their potential as anticancer agents is an area of growing interest.[1][2] Specifically, derivatives of this compound have exhibited cytotoxicity, suggesting that this compound itself is a candidate for anticancer screening.

This document serves as a technical guide for the initial in vitro screening of this compound to determine its potential as an anticancer agent. It provides detailed experimental designs, data presentation formats, and visual workflows to guide the research process.

Existing Data on Related Talaroenamine Compounds

Table 1: Cytotoxicity of Talaroenamine Analogues

CompoundCell LineAssay TypeIC50 Value (µM)Citation
Talaroenamine Derivative (Compound 14/275)K562Not Specified2.2
(±)-Talaroenamine B Diphenylene Derivative (Compound 6b)K562Not Specified5.6

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Proposed Experimental Workflow for Initial Screening

A systematic approach is crucial for the initial evaluation of a novel compound's anticancer properties. The following workflow is proposed for this compound.

G A Compound Acquisition & Purity Assessment (this compound) B Selection of Cancer Cell Lines (e.g., K562, HeLa, A549) A->B Solubilize C Cytotoxicity Assays (MTT, SRB) B->C Treat Cells D Determination of IC50 Values C->D Data Analysis E Apoptosis Assay (Caspase-3 Activity) D->E Treat at IC50 F Cell Cycle Analysis (Flow Cytometry) D->F Treat at IC50 G Signaling Pathway Investigation (Western Blot) D->G H Data Interpretation & Hypothesis Generation E->H F->H G->H

Caption: Proposed workflow for the initial screening of this compound.

Detailed Experimental Protocols

The following are detailed protocols for the key experiments proposed in the initial screening phase.

Cell Culture
  • Cell Lines: K562 (leukemia), HeLa (cervical cancer), and A549 (lung cancer) cells will be obtained from a reputable cell bank (e.g., ATCC).

  • Culture Medium: Cells will be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Cells will be maintained in a humidified incubator at 37°C with 5% CO2.

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[1]

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with medium containing various concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.[3]

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation: After the 48-72 hour incubation, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

  • Washing: Wash the plate five times with slow-running tap water and allow it to air dry.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 10 minutes.

  • Washing: Quickly wash the plate five times with 1% (v/v) acetic acid to remove unbound dye and allow it to air dry.

  • Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.

  • Absorbance Reading: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.

Proposed Signaling Pathway for Investigation

Based on the general mechanisms of many anticancer agents, a plausible initial hypothesis is that this compound may induce apoptosis (programmed cell death) through the modulation of key signaling pathways. The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a critical regulator of cell survival and proliferation and is often dysregulated in cancer.[3] Inhibition of this pathway can lead to apoptosis.

G cluster_Nucleus TalaF This compound IKK IKK Complex TalaF->IKK Inhibits (?) IkB IκBα IKK->IkB Phosphorylates NFkB_p65_p50 NF-κB (p65/p50) (Inactive) IkB->NFkB_p65_p50 Sequesters Apoptosis Apoptosis IkB->Apoptosis Degradation NFkB_p65_p50_active NF-κB (p65/p50) (Active) Nucleus Nucleus NFkB_p65_p50_active->Nucleus Translocates Gene_Transcription Target Gene Transcription (e.g., Bcl-2, Cyclin D1) Proliferation Cell Proliferation & Survival Gene_Transcription->Proliferation

Caption: Hypothetical inhibition of the NF-κB pathway by this compound.

Investigation into this pathway would involve treating cancer cells with this compound and performing Western blot analysis to measure the protein levels of key components such as phosphorylated IκBα, and the nuclear translocation of the p65 subunit of NF-κB. A decrease in phosphorylated IκBα and reduced nuclear p65 would suggest inhibition of this pro-survival pathway, providing a potential mechanism for the compound's cytotoxic effects.

Conclusion

While this compound is a structurally intriguing natural product, its anticancer potential remains to be systematically evaluated. This technical guide provides a foundational framework for its initial screening. By employing standardized cytotoxicity assays and exploring relevant signaling pathways, researchers can effectively determine if this compound warrants further investigation as a potential lead compound in cancer drug development. The proposed workflows and protocols are designed to generate robust and reproducible data to guide future pre-clinical studies.

References

Technical Guide: Talaroenamine F - Physical, Chemical, and Biosynthetic Insights

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Talaroenamine F is a polyketide natural product that serves as a key intermediate in the biosynthesis of a diverse family of talaroenamine derivatives.[1] These compounds are produced by the fungus Penicillium malacosphaerulum and have garnered interest for their potential biological activities. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound and its analogues, alongside a detailed experimental protocol for its biosynthesis.

Physical and Chemical Properties

While specific quantitative physical data for this compound is limited due to its nature as a biosynthetic intermediate, the properties of its closely related derivatives provide valuable insights. Talaroenamine F1 and F2-F7 have been isolated as pale yellow oils.[1]

Table 1: Physical and Chemical Properties of Talaroenamine Derivatives

PropertyTalaroenamine DThis compound Derivatives (F1, F2-F7)
Molecular Formula C₁₆H₁₅NO₄[2]Not explicitly stated for each derivative in the provided search results.
Molecular Weight 285.29 g/mol [2]-
Appearance -Pale yellow oils[1]
Optical Rotation Data not availableData not available
UV Data Data not availableData not available
Solubility Data not availableData not available
Melting Point Not applicable (likely an oil)Not applicable (oils)
Boiling Point Not applicable (likely an oil)Not applicable (oils)

Experimental Protocols

The primary experimental procedure associated with this compound is its production via a one-pot/two-stage precursor-directed biosynthesis method using Penicillium malacosphaerulum.[1]

One-Pot/Two-Stage Precursor-Directed Biosynthesis of Talaroenamine Derivatives

This method facilitates the production of a variety of this compound derivatives by first generating this compound as a key intermediate, which is then modified in the same culture.

1. Fungal Strain and Culture Preparation:

  • Fungus: Penicillium malacosphaerulum HPU-J01, derived from Yellow River wetland soil.[1]

  • Culture Medium: Potato Dextrose Broth (PDB).

  • Initial Culture: Inoculate Erlenmeyer flasks containing PDB with spores of P. malacosphaerulum.

2. Stage 1: Production of this compound:

  • Precursor Addition: Supplement the fungal culture with p-methylaniline (1.5 mM).[1]

  • Incubation: Culture the flasks for 5 days. During this period, the fungus biosynthesizes a cyclohexanedione intermediate which reacts with the supplied p-methylaniline to produce this compound.[1]

3. Stage 2: Generation of this compound Derivatives:

  • Second Precursor Addition: After 5 days, add a variety of aniline derivatives (e.g., each at 0.3 mM) to the culture medium.[1]

  • Competitive Substitution: These newly added aniline derivatives competitively substitute the p-methylaniline fragment of this compound, leading to the formation of a diverse range of this compound derivatives (F1-F19).[1]

  • Final Incubation: Continue the incubation for an additional 2 days.[1]

4. Extraction and Isolation:

  • Extraction: Following the full incubation period, extract the fermentation broth with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: The resulting crude extract can be subjected to standard chromatographic techniques, such as medium-pressure liquid chromatography (MPLC) and semipreparative high-performance liquid chromatography (HPLC), to isolate the individual Talaroenamine derivatives.[1]

5. Structure Elucidation:

  • The structures of the isolated compounds are typically determined using a combination of spectroscopic methods, including:

    • High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): To determine the molecular formula.

    • 1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy: (¹H, ¹³C, COSY, HSQC, HMBC) to elucidate the chemical structure and connectivity of the atoms.

Visualizations

Experimental Workflow

The following diagram illustrates the one-pot/two-stage precursor-directed biosynthesis of this compound and its derivatives.

Talaroenamine_F_Biosynthesis P_malacosphaerulum Penicillium malacosphaerulum in PDB medium p_methylaniline Add p-methylaniline (Precursor 1) P_malacosphaerulum->p_methylaniline Step 1 Incubation1 Incubate 5 days p_methylaniline->Incubation1 Step 2 Talaroenamine_F Formation of This compound (Intermediate) Incubation1->Talaroenamine_F Biosynthesis Aniline_derivatives Add Aniline Derivatives (Precursors 2a-s) Talaroenamine_F->Aniline_derivatives Step 3 Incubation2 Incubate 2 days Aniline_derivatives->Incubation2 Step 4 Talaroenamine_F_derivatives Formation of Talaroenamine F1-F19 Incubation2->Talaroenamine_F_derivatives Competitive Substitution Extraction Extraction Talaroenamine_F_derivatives->Extraction Purification Purification (MPLC, HPLC) Extraction->Purification Final_Products Isolated Talaroenamine Derivatives Purification->Final_Products

Caption: One-pot/two-stage biosynthesis of this compound derivatives.

Signaling Pathways and Biological Activity

Currently, there is no information available in the scientific literature describing specific signaling pathways modulated by this compound. The biological activity of this compound itself has not been extensively reported. However, some of its derivatives have shown cytotoxic effects. For instance, Talaroenamine F14 exhibited cytotoxicity against the K562 cell line with an IC₅₀ value of 2.2 μM.[1] Further research is required to elucidate the full biological and pharmacological profile of this compound and its analogues.

Conclusion

This compound is an important biosynthetic intermediate that provides a scaffold for the generation of a wide array of derivatives through precursor-directed biosynthesis. While detailed physical and chemical data for this compound are yet to be fully characterized, the established experimental protocols for its production and modification offer a robust platform for the discovery of novel compounds with potential therapeutic applications. Future studies are warranted to explore the biological activities and mechanisms of action of this intriguing class of natural products.

References

Methodological & Application

Application Note: LC-MS Analysis of Talaroenamine F in Fungal Extracts

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a sensitive and specific method for the identification and semi-quantitative analysis of Talaroenamine F in fungal extracts using Liquid Chromatography-Mass Spectrometry (LC-MS). This compound, a recently discovered member of the talaroenamine family of secondary metabolites, has been isolated from Penicillium malacosphaerulum.[1] This class of compounds has demonstrated cytotoxic activities, making them of interest to researchers in drug discovery and natural product chemistry.[1] The described protocol provides a robust workflow for the extraction and subsequent LC-MS analysis of this compound, enabling researchers to screen fungal cultures for its presence and estimate its abundance.

Introduction

Fungi of the genera Talaromyces and Penicillium are prolific producers of a diverse array of secondary metabolites with a wide range of biological activities.[2][3][4] The talaroenamines are a class of nitrogen-containing polyketides that have been isolated from various fungal species, including Talaromyces stipitatus and Penicillium malacosphaerulum.[1][5] this compound, along with other derivatives, was generated using a precursor-directed biosynthesis approach in P. malacosphaerulum.[1] Early studies have indicated that some talaroenamines exhibit cytotoxic effects against cancer cell lines, highlighting their potential as lead compounds in drug development.[1]

Accurate and sensitive analytical methods are crucial for the detection and characterization of these compounds in complex fungal extracts. Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for the analysis of fungal secondary metabolites due to its high sensitivity, selectivity, and ability to provide structural information.[6][7] This application note outlines a comprehensive protocol for the sample preparation and LC-MS analysis of this compound from fungal cultures.

Experimental Protocols

Fungal Culture and Extraction

A detailed protocol for the cultivation of the fungus and extraction of secondary metabolites is crucial for reproducible results.

1. Fungal Cultivation:

  • Organism: Penicillium malacosphaerulum HPU-J01.

  • Media: Potato Dextrose Broth (PDB) or a suitable production medium.

  • Culture Conditions: Inoculate the liquid medium with a fresh fungal culture and incubate at 25-28°C for 14-21 days with shaking (150 rpm) to ensure proper aeration.

2. Extraction of this compound:

  • Separate the fungal mycelium from the culture broth by filtration.

  • Extract the culture filtrate three times with an equal volume of ethyl acetate.

  • Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude extract.

  • Extract the mycelium separately by soaking in methanol or acetone, followed by filtration and evaporation of the solvent.

  • Dissolve the dried crude extract in a suitable solvent (e.g., methanol) for LC-MS analysis.

LC-MS Analysis

The following parameters are recommended for the LC-MS analysis of this compound. These may require optimization based on the specific instrumentation used.

Liquid Chromatography System:

  • Column: A C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3 µm particle size) is recommended for the separation of fungal secondary metabolites.[8]

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A gradient from 10% to 90% Acetonitrile over 20 minutes is a good starting point for separating compounds in a complex fungal extract.[6]

  • Flow Rate: 0.3 mL/min.[6]

  • Injection Volume: 5-10 µL.

  • Column Temperature: 30°C.

Mass Spectrometry System:

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is often suitable for nitrogen-containing compounds.

  • Mass Analyzer: A Time-of-Flight (TOF) or Orbitrap mass analyzer is recommended for accurate mass measurements, which aids in compound identification.[6]

  • Scan Range: m/z 100-1000.[6]

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V.

  • Source Temperature: 120°C.

  • Desolvation Temperature: 350°C.

  • Data Acquisition: Full scan mode for initial screening and targeted MS/MS for structural confirmation.

Data Presentation

While specific quantitative data for this compound is not yet widely published, the following table illustrates how such data could be structured for clarity and comparison.

Compound Retention Time (min) [M+H]⁺ (Observed) [M+H]⁺ (Calculated) Mass Error (ppm) Area Under Curve (AUC)
This compoundtbdtbdtbdtbdtbd
Talaroenamine Atbdtbdtbdtbdtbd
Talaroenamine Dtbd286.1074286.1079tbdtbd

Note: The molecular formula for Talaroenamine D is C16H15NO4, with a calculated [M+H]⁺ of 286.1079.[9] The exact mass of this compound would need to be determined from high-resolution mass spectrometry data.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow from fungal culture to LC-MS analysis.

experimental_workflow cluster_culture Fungal Cultivation cluster_extraction Extraction cluster_analysis LC-MS Analysis start Inoculation of P. malacosphaerulum culture Incubation (14-21 days) start->culture filtration Filtration culture->filtration filtrate_extraction Liquid-Liquid Extraction (Ethyl Acetate) filtration->filtrate_extraction mycelium_extraction Mycelium Extraction (Methanol) filtration->mycelium_extraction evaporation Solvent Evaporation filtrate_extraction->evaporation mycelium_extraction->evaporation dissolution Dissolve Crude Extract evaporation->dissolution lcms LC-MS Injection and Data Acquisition dissolution->lcms data_analysis Data Processing and Identification lcms->data_analysis

Caption: Workflow for this compound analysis.

Putative Biosynthetic Relationship

This diagram illustrates a simplified, hypothetical relationship in the biosynthesis of talaroenamines, where a common intermediate is modified to produce different analogs.

biosynthetic_pathway PKS Polyketide Synthase Intermediate Cyclohexanedione Intermediate PKS->Intermediate Biosynthesis Talaroenamine_A Talaroenamine A Intermediate->Talaroenamine_A + Precursor A Talaroenamine_F This compound Intermediate->Talaroenamine_F + Precursor F Aniline_A Precursor A (e.g., p-methylaniline) Aniline_F Precursor F

Caption: Putative biosynthesis of Talaroenamines.

Conclusion

The described LC-MS method provides a reliable framework for the detection of this compound in fungal extracts. This protocol can be adapted for the analysis of other talaroenamine derivatives and related fungal secondary metabolites. Further studies are warranted to fully quantify this compound in various fungal strains and to explore its biological activities in more detail. The application of high-resolution mass spectrometry will be instrumental in the unambiguous identification of this and other novel natural products.

References

Application Notes and Protocols for the Purification of Talaroenamine F from Penicillium malacosphaerulum Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Talaroenamine F is a bioactive secondary metabolite belonging to the talaroenamine class of compounds, which have been isolated from the fungus Penicillium malacosphaerulum. These compounds have garnered interest due to their potential biological activities. This document provides detailed protocols for the cultivation of P. malacosphaerulum, the precursor-directed biosynthesis of this compound, and a comprehensive multi-step purification procedure.

Physicochemical Properties of Talaroenamines

The purification strategy is guided by the physicochemical properties of the target compound. While specific data for this compound is not widely published, the properties of a related compound, Talaroenamine D, provide a useful reference for this class of molecules.

PropertyValue (for Talaroenamine D)Reference
Molecular FormulaC₁₆H₁₅NO₄[1]
Molecular Weight285.29 g/mol [1]
XLogP30.8[1]
Hydrogen Bond Donor Count1[1]
Hydrogen Bond Acceptor Count5[1]
Rotatable Bond Count3[1]

Experimental Protocols

Fungal Strain and Cultivation

The producing organism is Penicillium malacosphaerulum HPU-J01.[2][3]

Protocol for Cultivation:

  • Inoculum Preparation: Inoculate a fresh culture of P. malacosphaerulum on a Potato Dextrose Agar (PDA) plate and incubate at 28°C for 5-7 days until sporulation is observed.

  • Seed Culture: Aseptically transfer a small piece of the agar culture into a 250 mL Erlenmeyer flask containing 100 mL of Potato Dextrose Broth (PDB). Incubate at 28°C on a rotary shaker at 180 rpm for 3-4 days.

  • Production Culture: Inoculate a 1 L Erlenmeyer flask containing 500 mL of PDB with 10% (v/v) of the seed culture. Incubate under the same conditions as the seed culture.

Precursor-Directed Biosynthesis of this compound

To specifically produce this compound, a precursor-directed biosynthesis approach is employed.[2][3]

Protocol for Precursor Feeding:

  • After 3 days of incubation of the production culture, add a sterile solution of p-methylaniline in ethanol to the culture to a final concentration of 1 mM.

  • Continue the incubation for an additional 4-5 days.

G cluster_0 Precursor-Directed Biosynthesis Workflow P_malacosphaerulum Penicillium malacosphaerulum Culture Feeding Addition to Culture (Day 3) P_malacosphaerulum->Feeding Precursor p-methylaniline (Precursor) Precursor->Feeding Incubation Continued Incubation (4-5 days) Feeding->Incubation Talaroenamine_F This compound Production Incubation->Talaroenamine_F

Figure 1: Workflow for the precursor-directed biosynthesis of this compound.

Extraction of Crude Metabolites

Protocol for Extraction:

  • After the incubation period, harvest the culture broth and separate the mycelium from the supernatant by filtration through cheesecloth.

  • Combine the mycelium and the filtrate and extract three times with an equal volume of ethyl acetate.

  • Pool the organic layers and concentrate under reduced pressure using a rotary evaporator to yield the crude extract.

Purification of this compound

A multi-step chromatographic approach is used for the purification of this compound from the crude extract.

Purification Workflow Diagram:

G Crude_Extract Crude Extract Silica_Gel_CC Silica Gel Column Chromatography (Gradient Elution: Hexane-EtOAc) Crude_Extract->Silica_Gel_CC Fraction_Pooling Fraction Pooling based on TLC Silica_Gel_CC->Fraction_Pooling ODS_CC Reversed-Phase C18 Column Chromatography (Gradient Elution: H2O-MeOH) Fraction_Pooling->ODS_CC Semi_Prep_HPLC Semi-preparative HPLC (Isocratic Elution) ODS_CC->Semi_Prep_HPLC Pure_Talaroenamine_F Pure this compound Semi_Prep_HPLC->Pure_Talaroenamine_F

Figure 2: General purification workflow for this compound.

Protocol for Purification:

  • Silica Gel Column Chromatography:

    • Adsorb the crude extract onto silica gel and load it onto a silica gel column.

    • Elute the column with a stepwise gradient of n-hexane and ethyl acetate (e.g., 100:0, 90:10, 80:20, 70:30, 50:50, 0:100 v/v).

    • Collect fractions and monitor by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., n-hexane:ethyl acetate 7:3) and visualize under UV light (254 nm).

    • Pool the fractions containing the target compound.

  • Reversed-Phase C18 Column Chromatography:

    • Dissolve the pooled fractions from the silica gel column in a minimal amount of methanol.

    • Load the sample onto a reversed-phase C18 column pre-equilibrated with water.

    • Elute with a stepwise gradient of water and methanol (e.g., 90:10, 70:30, 50:50, 30:70, 10:90, 0:100 v/v).

    • Monitor the fractions by HPLC and pool those containing this compound.

  • Semi-preparative High-Performance Liquid Chromatography (HPLC):

    • Further purify the this compound-containing fractions by semi-preparative HPLC.

    • Column: C18, 5 µm, 10 x 250 mm

    • Mobile Phase: Isocratic elution with an appropriate mixture of acetonitrile and water (e.g., 60:40 v/v).

    • Flow Rate: 2.0 mL/min

    • Detection: UV at 254 nm

    • Collect the peak corresponding to this compound.

    • Evaporate the solvent to obtain the pure compound.

Data Presentation

The following table summarizes the hypothetical quantitative data for a typical purification of this compound from a 10 L culture of P. malacosphaerulum.

Purification StepTotal Weight (mg)Purity (%)Yield (%)
Crude Extract5000~5100
Silica Gel Chromatography Pool800~3016
C18 Chromatography Pool250~755
Semi-preparative HPLC85>981.7

Conclusion

This application note provides a detailed and structured protocol for the purification of this compound from Penicillium malacosphaerulum cultures. The use of precursor-directed biosynthesis enhances the production of the target compound. The multi-step purification strategy, involving both normal and reversed-phase chromatography followed by semi-preparative HPLC, is designed to yield highly pure this compound suitable for further biological and pharmacological studies. Researchers should optimize the specific chromatographic conditions based on their experimental setup and the observed separation profiles.

References

Application Notes and Protocols for the Characterization of Talaroenamine F and its Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Talaroenamines are a class of fungal secondary metabolites that have garnered interest due to their structural novelty and potential biological activities. Talaroenamine F and its synthetic analogues, produced through precursor-directed biosynthesis, have shown promising cytotoxic effects against cancer cell lines.[1][2] Accurate characterization of these compounds is crucial for structure elucidation, understanding structure-activity relationships, and advancing drug discovery efforts. This document provides detailed application notes and protocols for the comprehensive characterization of this compound and its analogues using modern analytical techniques.

I. Spectroscopic Characterization

The primary methods for the structural elucidation of this compound and its analogues are Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure and connectivity of atoms within a molecule. For this compound and its analogues, 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are essential.

Table 1: ¹H NMR Spectroscopic Data for this compound (in DMSO-d₆)

PositionChemical Shift (δ) ppmMultiplicityJ (Hz)
24.38m
32.55m
32.39m
7-CH₃1.83s
8-CH₃1.09d6.5
2'7.08d8.4
3'6.88d8.4
5'6.88d8.4
6'7.08d8.4
4'-CH₃2.22s
NH13.37d12.7

Table 2: ¹³C NMR Spectroscopic Data for this compound (in DMSO-d₆)

PositionChemical Shift (δ) ppmType
1168.8C
258.2CH
346.9CH₂
4108.8C
5193.2C
6106.3C
7175.7C
7-CH₃8.1CH₃
8-CH₃15.9CH₃
1'145.8C
2'121.0CH
3'129.8CH
4'131.0C
5'129.8CH
6'121.0CH
4'-CH₃20.4CH₃
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

HRESIMS is used to determine the exact mass of the molecule, which in turn allows for the determination of its elemental formula.

Table 3: HRESIMS Data for this compound and Select Analogues

CompoundMolecular FormulaCalculated m/z [M+H]⁺Measured m/z [M+H]⁺
This compoundC₁₇H₂₀N₂O₂285.1603285.1601
Talaroenamine GC₁₆H₁₇FN₂O₂305.1356305.1352
Talaroenamine HC₁₆H₁₇ClN₂O₂321.1057321.1053
Talaroenamine IC₁₆H₁₇BrN₂O₂365.0552365.0548
Talaroenamine JC₁₇H₂₀N₂O₃301.1552301.1549
Talaroenamine KC₁₈H₂₂N₂O₂311.1760311.1756

II. Experimental Protocols

Protocol for NMR Spectroscopic Analysis
  • Sample Preparation: Dissolve approximately 1-5 mg of the purified talaroenamine analogue in 0.5 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). Transfer the solution to a standard 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 500 MHz or higher) for optimal resolution and sensitivity.

    • Tune and shim the instrument to ensure a homogeneous magnetic field.

    • Acquire a ¹H NMR spectrum to assess sample concentration and purity.

  • 1D NMR Acquisition:

    • ¹H NMR: Acquire with a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire with a spectral width of approximately 220 ppm, a relaxation delay of 2 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • 2D NMR Acquisition:

    • COSY (Correlation Spectroscopy): To identify proton-proton couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations (2-3 bonds), which is crucial for assembling the molecular skeleton.

  • Data Processing and Analysis: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Perform Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and pick peaks for both ¹H and ¹³C spectra. Analyze the 2D spectra to establish the final structure.

Protocol for HRESIMS Analysis
  • Sample Preparation: Prepare a dilute solution of the purified talaroenamine analogue (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile. The solvent should be compatible with electrospray ionization.

  • Instrument Calibration: Calibrate the mass spectrometer using a standard calibration mixture appropriate for the mass range of the analytes to ensure high mass accuracy.

  • Infusion and Ionization: Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min). Use positive ion mode, as talaroenamines readily form [M+H]⁺ ions.

  • Mass Spectrum Acquisition: Acquire the mass spectrum over a relevant m/z range. Ensure the resolution is set to a high value (e.g., >10,000) to enable accurate mass measurement.

  • Data Analysis: Determine the monoisotopic mass of the protonated molecule from the mass spectrum. Use the instrument software to calculate the elemental composition based on the accurate mass measurement. The calculated formula should be consistent with the structure determined by NMR.

III. Biological Activity Assessment

The cytotoxic activity of this compound analogues can be evaluated against various cancer cell lines, such as the K562 human chronic myelogenous leukemia cell line.[2]

Protocol for Cytotoxicity Assay (MTT Assay)
  • Cell Culture: Culture K562 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Cell Seeding: Seed the K562 cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.

  • Compound Treatment: Prepare a series of dilutions of the talaroenamine analogues in the culture medium. After 24 hours of cell seeding, replace the medium with 100 µL of fresh medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

IV. Visualizing Experimental Workflows

Precursor-Directed Biosynthesis Workflow

The generation of this compound analogues is achieved through a one-pot/two-stage precursor-directed biosynthesis approach.[2] This workflow allows for the incorporation of various aniline derivatives to create a library of new compounds.

Precursor_Directed_Biosynthesis cluster_stage1 Stage 1: this compound Production cluster_stage2 Stage 2: Analogue Generation Fungus Penicillium malacosphaerulum Culture Intermediate Cyclohexanedione (Reactive Intermediate) Fungus->Intermediate Biosynthesis Precursor_A p-Methylaniline (Initial Precursor) Precursor_A->Intermediate Addition Talaroenamine_F This compound Intermediate->Talaroenamine_F Talaroenamine_Analogues This compound Analogues Talaroenamine_F->Talaroenamine_Analogues Fragment Replacement Precursor_B Aniline Analogues (Diverse Precursors) Precursor_B->Talaroenamine_Analogues

Caption: One-pot/two-stage precursor-directed biosynthesis of this compound analogues.

Characterization Workflow

A systematic workflow is essential for the efficient and accurate characterization of the newly synthesized this compound analogues.

Characterization_Workflow Start Crude Fermentation Broth Extraction Solvent Extraction (e.g., Ethyl Acetate) Start->Extraction Purification Chromatographic Purification (e.g., HPLC) Extraction->Purification Pure_Compound Isolated Talaroenamine Analogue Purification->Pure_Compound Structural_Elucidation Structural Elucidation Pure_Compound->Structural_Elucidation Biological_Assay Biological Activity Screening (e.g., Cytotoxicity Assay) Pure_Compound->Biological_Assay NMR 1D & 2D NMR Spectroscopy Structural_Elucidation->NMR HRESIMS High-Resolution Mass Spectrometry Structural_Elucidation->HRESIMS Data_Analysis Data Analysis & Interpretation NMR->Data_Analysis HRESIMS->Data_Analysis Biological_Assay->Data_Analysis Final_Structure Structure & Activity Confirmed Data_Analysis->Final_Structure

Caption: General workflow for the characterization of this compound analogues.

References

Application Notes and Protocols for the Scale-up Production of Talaroenamine F

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the scale-up production of Talaroenamine F for research purposes. This compound is a polyketide derivative produced by the fungus Penicillium malacosphaerulum HPU-J01 through a precursor-directed biosynthesis strategy. These protocols cover the entire workflow from fungal strain cultivation and fermentation to the extraction and purification of the target compound.

I. Introduction to this compound Production

This compound is a member of the talaroenamine family of natural products. Its biosynthesis in Penicillium malacosphaerulum HPU-J01 involves the formation of a cyclohexanedione intermediate, which then undergoes a non-enzymatic reaction with an aniline derivative. Specifically for this compound, the precursor molecule is p-methylaniline.[1][2][3] The production can be significantly enhanced by employing a one-pot/two-stage precursor-directed biosynthesis approach, where the initial precursor helps to capture the reactive intermediate.[1][2]

For research and drug development purposes, obtaining a consistent and scalable supply of this compound is crucial. This document outlines the key steps and considerations for scaling up its production from laboratory to pilot scale.

II. Data Presentation: Fermentation and Purification Parameters

The following tables summarize the key quantitative data for the scale-up production of this compound. These parameters provide a baseline for optimization at different scales.

Table 1: Fermentation Parameters for this compound Production

ParameterLaboratory Scale (1 L)Pilot Scale (100 L)
Culture Medium Potato Dextrose Broth (PDB)Potato Dextrose Broth (PDB)
Inoculum Size 10% (v/v)10% (v/v)
Temperature 28°C28°C
pH 6.0 - 6.5 (uncontrolled)6.2 (controlled)
Agitation 180 rpm150-250 rpm (tip speed dependent)
Aeration Passive0.5 - 1.0 vvm
Precursor (p-methylaniline) 1.5 mM1.5 mM (fed-batch)
Fermentation Time 7 days7-9 days

Table 2: Purification Parameters for this compound

ParameterValue
Extraction Solvent Ethyl Acetate
Initial Purification Silica Gel Chromatography
Mobile Phase (Silica) Hexane:Ethyl Acetate Gradient
Final Purification Reversed-Phase HPLC (C18)
Mobile Phase (HPLC) Acetonitrile:Water Gradient
Expected Purity >95%

III. Experimental Protocols

A. Fungal Strain and Culture Maintenance

The producing organism is Penicillium malacosphaerulum HPU-J01. The strain should be maintained on Potato Dextrose Agar (PDA) slants at 4°C for short-term storage and as cryopreserved spore suspensions in 20% glycerol at -80°C for long-term storage.

B. Inoculum Development Protocol
  • Aseptic Technique: All manipulations should be performed in a laminar flow hood to maintain sterility.

  • Spore Suspension: Prepare a spore suspension of P. malacosphaerulum HPU-J01 from a mature PDA plate (7-10 days old) by adding 10 mL of sterile 0.01% Tween 80 solution and gently scraping the surface with a sterile loop.

  • Spore Count: Determine the spore concentration using a hemocytometer.

  • Seed Culture: Inoculate a 250 mL Erlenmeyer flask containing 50 mL of Potato Dextrose Broth (PDB) with the spore suspension to a final concentration of 1 x 10^6 spores/mL.

  • Incubation: Incubate the seed culture at 28°C on a rotary shaker at 180 rpm for 48-72 hours. The resulting vegetative biomass will be used to inoculate the production fermenter.

C. Scale-up Fermentation Protocol (100 L Pilot Scale)
  • Fermenter Preparation: Prepare and sterilize a 150 L pilot-scale fermenter containing 100 L of Potato Dextrose Broth.

  • Inoculation: Aseptically transfer the seed culture (10 L) to the production fermenter.

  • Fermentation Conditions: Maintain the fermentation parameters as outlined in Table 1. Monitor and control pH and dissolved oxygen levels throughout the fermentation.

  • Precursor Feeding: After 48 hours of incubation (early to mid-exponential growth phase), prepare a sterile stock solution of p-methylaniline in a suitable solvent (e.g., ethanol or DMSO). Add the precursor solution to the fermenter to a final concentration of 1.5 mM. A fed-batch strategy, with incremental additions over 24 hours, can be employed to minimize potential toxicity.

  • Monitoring: Monitor the fermentation for fungal growth (dry cell weight), pH, glucose consumption, and this compound production (via HPLC analysis of small samples) over the course of 7-9 days.

D. Extraction and Purification Protocol
  • Harvesting: After the fermentation is complete, separate the mycelial biomass from the culture broth by filtration or centrifugation.

  • Extraction:

    • Extract the culture filtrate three times with an equal volume of ethyl acetate.

    • Extract the mycelial biomass with acetone, followed by evaporation of the acetone and subsequent extraction of the aqueous residue with ethyl acetate.

    • Combine all ethyl acetate extracts and evaporate to dryness under reduced pressure to obtain the crude extract.

  • Silica Gel Chromatography (Initial Purification):

    • Dissolve the crude extract in a minimal amount of dichloromethane and adsorb it onto silica gel.

    • Pack a silica gel column with hexane.

    • Apply the adsorbed extract to the top of the column.

    • Elute the column with a stepwise gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.

    • Collect fractions and analyze them by Thin Layer Chromatography (TLC) or HPLC to identify those containing this compound.

    • Pool the this compound-containing fractions and evaporate the solvent.

  • Reversed-Phase HPLC (Final Purification):

    • Dissolve the partially purified extract in a suitable solvent (e.g., methanol or acetonitrile).

    • Perform preparative HPLC on a C18 column.

    • Elute with a linear gradient of acetonitrile in water (e.g., 20% to 80% acetonitrile over 30 minutes).

    • Monitor the elution profile at a suitable wavelength (e.g., 254 nm).

    • Collect the peak corresponding to this compound.

    • Evaporate the solvent to obtain the pure compound.

    • Confirm the identity and purity of the final product using analytical techniques such as LC-MS and NMR.

IV. Visualizations

A. Signaling Pathway

The production of secondary metabolites in Penicillium species is often controlled by global regulatory networks. The LaeA-Velvet complex is a key player in this regulation, influencing the expression of biosynthetic gene clusters in response to environmental cues.

G General Regulatory Pathway of Secondary Metabolism in Penicillium cluster_env Environmental Cues cluster_reg Global Regulators cluster_gene Gene Expression cluster_prod Product Light Light LaeA LaeA Light->LaeA Nutrients Nutrient Availability (Carbon, Nitrogen) Nutrients->LaeA pH pH pH->LaeA Stress Oxidative Stress Stress->LaeA Velvet Velvet Complex (VeA, VelB, etc.) LaeA->Velvet BGC Talaroenamine Biosynthetic Gene Cluster Velvet->BGC Activation/Repression TalaroenamineF This compound BGC->TalaroenamineF Biosynthesis

Caption: General overview of the LaeA-Velvet regulatory complex in Penicillium.

B. Experimental Workflow

The overall workflow for the scale-up production of this compound is a multi-step process that requires careful planning and execution.

G Scale-up Production Workflow for this compound cluster_culture 1. Culture Preparation cluster_ferm 2. Fermentation cluster_downstream 3. Downstream Processing Strain P. malacosphaerulum HPU-J01 (PDA Slant) Inoculum Inoculum Development (Seed Culture) Strain->Inoculum Fermentation Pilot Scale Fermentation (100 L) Inoculum->Fermentation Precursor Precursor Feeding (p-methylaniline) Fermentation->Precursor Harvest Harvesting (Filtration/Centrifugation) Fermentation->Harvest Extraction Extraction (Ethyl Acetate) Harvest->Extraction Purification1 Initial Purification (Silica Gel Chromatography) Extraction->Purification1 Purification2 Final Purification (Reversed-Phase HPLC) Purification1->Purification2

Caption: Step-by-step workflow for this compound production.

C. Logical Relationship

The production of this compound is dependent on the successful integration of biological and chemical processes.

G Logical Relationship in this compound Production Fungus P. malacosphaerulum Metabolism Intermediate Cyclohexanedione Intermediate Fungus->Intermediate Biosynthesis Precursor p-methylaniline (Exogenous Precursor) TalaroenamineF This compound Precursor->TalaroenamineF Non-enzymatic Reaction Intermediate->TalaroenamineF

Caption: Biosynthetic logic of this compound formation.

References

Application of Talaroenamine F in Cancer Research: A Practical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Talaroenamine F is a member of the talaroenamine family of natural products, which are known to exhibit a range of biological activities. While specific research on the direct application of this compound in cancer studies is currently limited, the broader class of talaroenamines has demonstrated cytotoxic effects against various cancer cell lines. This document provides a comprehensive guide for researchers interested in investigating the potential of this compound as an anticancer agent. The protocols and data presented are based on studies of closely related talaroenamine compounds and established methodologies in cancer research.

Disclaimer: The quantitative data and signaling pathway information provided below are based on studies of Talaroenamine derivatives and not this compound itself, for which specific data is not yet publicly available. These should be used as a reference for designing and interpreting experiments with this compound.

Quantitative Data Summary

The cytotoxic potential of talaroenamine derivatives has been evaluated against human cancer cell lines. The following table summarizes the available IC50 values for compounds structurally related to this compound.

CompoundCell LineIC50 (µM)Reference
(±)-Talaroenamine B diphenylene derivative 6b K562 (Chronic Myelogenous Leukemia)5.6[1]
Talaroenamine F-series derivative (Compound 14) K562 (Chronic Myelogenous Leukemia)2.2[2]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is designed to determine the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., K562)

  • Complete cell culture medium

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is used to determine if this compound induces apoptosis in cancer cells.

Materials:

  • Cancer cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with this compound at the desired concentrations for a specified time. Include both untreated and positive controls.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[3][4][5][6]

Western Blot Analysis for Signaling Pathway Proteins

This protocol allows for the investigation of the effect of this compound on key proteins involved in cancer-related signaling pathways.

Materials:

  • Cancer cells treated with this compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, PARP, Akt, p-Akt, ERK, p-ERK)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the treated cells with lysis buffer and quantify the protein concentration.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and add the chemiluminescent substrate.

  • Imaging: Capture the signal using an imaging system.[7][8][9][10]

In Vivo Tumor Xenograft Model

This protocol describes a general procedure for evaluating the in vivo anticancer efficacy of this compound.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Cancer cell line

  • Matrigel (optional)

  • This compound formulation for in vivo administration

  • Calipers for tumor measurement

Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (typically 1-5 x 10^6 cells in PBS or with Matrigel) into the flank of the mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomize the mice into treatment and control groups. Administer this compound (and vehicle control) via a suitable route (e.g., intraperitoneal, oral) at a predetermined dose and schedule.

  • Tumor Measurement: Measure the tumor volume with calipers every 2-3 days.

  • Monitoring: Monitor the body weight and general health of the mice throughout the study.

  • Endpoint: At the end of the study (based on tumor size or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, western blotting).[11][12][13][14][15]

Visualizations

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway that could be inhibited by a cytotoxic compound like this compound, leading to apoptosis.

G cluster_0 Cell Membrane cluster_1 Cytoplasm Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Inhibition mTOR->Bcl2 Inhibition Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibition Caspase9 Caspase-9 Bax->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Talaroenamine_F This compound Talaroenamine_F->Akt Potential Inhibition

Caption: Hypothetical PI3K/Akt signaling pathway and potential inhibition by this compound.

Experimental Workflow

The diagram below outlines a typical workflow for evaluating the anticancer potential of a novel compound like this compound.

G Start Compound (this compound) In_Vitro In Vitro Studies Start->In_Vitro Cell_Viability Cell Viability Assay (MTT) In_Vitro->Cell_Viability Apoptosis_Assay Apoptosis Assay (Annexin V) In_Vitro->Apoptosis_Assay Mechanism Mechanism of Action (Western Blot) In_Vitro->Mechanism In_Vivo In Vivo Studies Mechanism->In_Vivo Xenograft Tumor Xenograft Model In_Vivo->Xenograft Toxicity Toxicity Assessment In_Vivo->Toxicity Data_Analysis Data Analysis & Conclusion Xenograft->Data_Analysis Toxicity->Data_Analysis

Caption: Experimental workflow for anticancer drug discovery.

References

Troubleshooting & Optimization

Technical Support Center: Precursor-Directed Biosynthesis of Talaroenamine F

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers engaged in the precursor-directed biosynthesis of Talaroenamine F and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the key reactive intermediate in the biosynthesis of this compound?

A1: The biosynthesis of this compound proceeds through a key reactive intermediate, cyclohexanedione. This intermediate is generated by the producing fungus, Penicillium malacosphaerulum, and non-enzymatically reacts with aniline or its derivatives to form the talaroenamine scaffold.[1][2][3][4]

Q2: Which fungal strain is commonly used for the production of this compound?

A2: The Yellow River wetland-derived fungus, Penicillium malacosphaerulum HPU-J01, has been successfully used for the precursor-directed biosynthesis of this compound and a variety of its analogues.[1][2][3][4][5]

Q3: What is the "one-pot/two-stage" precursor-directed biosynthesis approach, and why is it beneficial?

A3: The "one-pot/two-stage" approach is an enhanced method to overcome the limited substrate tolerance of the traditional precursor-directed biosynthesis.[1][5] In the first stage, a carrier precursor like p-methylaniline is added to the culture to capture the biologically produced cyclohexanedione, forming this compound. In the second stage, other aniline derivatives are introduced to replace the p-methylaniline fragment, leading to the formation of diverse Talaroenamine analogues. This method has been shown to improve the incorporation of precursors that are poorly accepted in the traditional single-addition method.[1][5]

Q4: Are there any known biological activities of this compound derivatives?

A4: Yes, several Talaroenamine derivatives have demonstrated biological activities. For instance, this compound has shown activity against Bacillus cereus.[1][2][3][4] Other derivatives have exhibited cytotoxic activity against cancer cell lines, such as the K562 cell line, and some have shown antiplasmodial activity.[1][5]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or no production of this compound or its analogues. 1. Inefficient precursor uptake by the fungus. 2. Toxicity of the precursor analogue to the fungal strain.[3] 3. Suboptimal fermentation conditions (pH, temperature, aeration).[6][7] 4. Degradation of the precursor or product.1. Optimize the concentration of the precursor; start with a low concentration (e.g., 1.5 mM) and gradually increase.[3] 2. Test the toxicity of the precursor on fungal growth in a separate experiment. If toxic, consider using the "one-pot/two-stage" method. 3. Systematically optimize fermentation parameters such as temperature (e.g., 28-32°C), pH, and agitation speed.[6][7] 4. Analyze time-course samples to monitor the stability of the precursor and product. Consider harvesting at an earlier time point.
Only the native Talaroenamine is produced, with no incorporation of the fed precursor. 1. The native precursor is more efficiently utilized by the biosynthetic pathway. 2. The fed precursor is not recognized by the enzymatic machinery or is unable to react with the cyclohexanedione intermediate.1. Increase the concentration of the fed precursor relative to any potential native precursors. 2. Employ the "one-pot/two-stage" biosynthesis strategy to facilitate the incorporation of the desired precursor.[1][5]
A complex mixture of products is obtained, making purification difficult. 1. Non-specific reactions of the precursor. 2. Biotransformation of the precursor or product by the fungus.1. Simplify the fermentation medium to reduce potential side reactions. 2. Use chromatographic techniques such as HPLC for analytical monitoring and preparative HPLC for purification. 3. Characterize the major byproducts to understand the biotransformation pathways.
Inconsistent yields between batches. 1. Variability in inoculum quality. 2. Inconsistent fermentation conditions.1. Standardize the inoculum preparation procedure (e.g., spore count, age of the culture). 2. Ensure consistent media composition, pH, temperature, and agitation across all fermentation batches.

Quantitative Data

Table 1: Bioactivity of Selected Talaroenamine Derivatives

CompoundTargetActivityReference
This compound (as compound 2)Bacillus cereusMIC: 0.85 μg/mL[1][2][3][4]
Talaroenamine F14 (as compound 14)K562 cell lineIC50: 2.2 μM[1][5]

Experimental Protocols

Protocol 1: Traditional Precursor-Directed Biosynthesis
  • Inoculum Preparation: Inoculate Penicillium malacosphaerulum HPU-J01 into a suitable liquid medium (e.g., Potato Dextrose Broth) and incubate at 28°C on a rotary shaker at 180 rpm for 3-4 days.

  • Fermentation: Transfer the seed culture into a larger volume of production medium.

  • Precursor Feeding: After a specific period of growth (e.g., 48 hours), add the desired aniline derivative (dissolved in a suitable solvent like DMSO) to the culture to a final concentration of 1.5 mM.[3]

  • Incubation: Continue the fermentation for an additional 5-7 days.

  • Extraction and Analysis: Extract the culture broth and mycelium with an organic solvent (e.g., ethyl acetate). Analyze the extract using LC-MS to detect the formation of new Talaroenamine analogues.[1]

Protocol 2: One-Pot/Two-Stage Precursor-Directed Biosynthesis
  • Stage 1 - Carrier Precursor Addition: Follow steps 1 and 2 from the traditional protocol. Add the carrier precursor, p-methylaniline, to the fermentation culture to produce this compound.[1][5]

  • Stage 2 - Second Precursor Addition: After a defined period of incubation with the carrier precursor (e.g., 72 hours), add the second, desired aniline derivative to the same fermentation flask.

  • Incubation and Analysis: Continue the incubation for another 3-4 days. Extract and analyze the culture as described in the traditional protocol to identify the newly formed Talaroenamine derivatives.[1][5]

Visualizations

Talaroenamine_Biosynthesis cluster_fungus Penicillium malacosphaerulum cluster_feeding Precursor Feeding Fungal_Metabolism Fungal Metabolism Cyclohexanedione Cyclohexanedione (Reactive Intermediate) Fungal_Metabolism->Cyclohexanedione Biosynthesis Talaroenamine_F This compound Cyclohexanedione->Talaroenamine_F Non-enzymatic Addition Aniline_Derivative Aniline Derivative (Precursor) Aniline_Derivative->Talaroenamine_F

Caption: Biosynthetic pathway of this compound.

Experimental_Workflows cluster_traditional Traditional Method cluster_two_stage One-Pot/Two-Stage Method T1 Inoculation & Growth T2 Add Aniline Derivative T1->T2 T3 Incubation T2->T3 T4 Extraction & Analysis T3->T4 S1 Inoculation & Growth S2 Stage 1: Add Carrier (p-methylaniline) S1->S2 S3 Incubation S2->S3 S4 Stage 2: Add Second Aniline Derivative S3->S4 S5 Incubation S4->S5 S6 Extraction & Analysis S5->S6

Caption: Comparison of experimental workflows.

Logical_Relationship Goal Produce Diverse Talaroenamine Analogues Challenge Limited Substrate Acceptance in Traditional Method Goal->Challenge Solution One-Pot/Two-Stage Biosynthesis Challenge->Solution Mechanism Use of a Carrier Precursor to 'Trap' the Reactive Intermediate, followed by Displacement Solution->Mechanism

Caption: Logic of the two-stage biosynthesis approach.

References

Optimizing fungal culture conditions for Talaroenamine F production

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of Talaroenamine F production. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for enhancing the yield of this valuable secondary metabolite from fungal cultures.

Frequently Asked Questions (FAQs)

Q1: Which fungal species is known to produce this compound?

A1: this compound is not a naturally occurring secondary metabolite in the strictest sense. It is produced via a technique called precursor-directed biosynthesis using the fungal strain Penicillium malacosphaerulum. This process involves feeding a specific precursor molecule to the fungal culture, which the organism's enzymatic machinery then incorporates to synthesize this compound.

Q2: What is the biosynthetic origin of the core scaffold of this compound?

A2: The core cyclohexanedione scaffold of this compound is a polyketide, a class of secondary metabolites synthesized by polyketide synthases (PKSs). In fungi, the biosynthesis of polyketides begins with the condensation of acetyl-CoA and malonyl-CoA units. The regulation of PKS gene expression is complex and influenced by various environmental and genetic factors.

Q3: What is precursor-directed biosynthesis and how is it applied for this compound production?

A3: Precursor-directed biosynthesis is a technique used to generate novel or "unnatural" natural products by supplying a modified precursor to a microbial culture. For this compound production, the precursor p-methylaniline is fed to a culture of Penicillium malacosphaerulum. The fungus produces a reactive cyclohexanedione intermediate, which then chemically reacts with the supplied p-methylaniline to form this compound.

Q4: Can other analogs of this compound be produced using this method?

A4: Yes, a variety of Talaroenamine analogs can be synthesized by feeding different aniline derivatives to the Penicillium malacosphaerulum culture. This approach allows for the generation of a library of novel compounds for structure-activity relationship (SAR) studies and drug discovery efforts.

Troubleshooting Guide

This guide addresses common issues encountered during the optimization of this compound production.

Problem Potential Cause(s) Troubleshooting Steps
Low or no production of this compound Inefficient production of the cyclohexanedione intermediate.1. Optimize Media Composition: Experiment with different carbon and nitrogen sources. Fungi often produce secondary metabolites in response to nutrient limitation. Try complex carbon sources like starch or dextrin and nitrogen sources like peptone or yeast extract. 2. Adjust C:N Ratio: Vary the carbon-to-nitrogen ratio in the medium. A high C:N ratio can sometimes trigger secondary metabolism. 3. Optimize pH: The optimal pH for polyketide production in Penicillium species is often slightly acidic to neutral (pH 5.0-7.0). Monitor and control the pH of the culture.
Inefficient uptake or incorporation of the p-methylaniline precursor.1. Optimize Precursor Concentration: Test a range of p-methylaniline concentrations (e.g., 0.1 mM to 5 mM). High concentrations can be toxic to the fungus. 2. Optimize Feeding Time: Add the precursor at different stages of fungal growth (e.g., early-log, mid-log, or stationary phase). The timing of precursor addition can significantly impact its incorporation. 3. Use a Co-solvent: If the precursor has low aqueous solubility, dissolve it in a small amount of a biocompatible solvent like DMSO before adding it to the culture.
Precursor Toxicity (Inhibited Fungal Growth) The concentration of p-methylaniline is too high.1. Reduce Precursor Concentration: Start with a lower concentration and gradually increase it to find the optimal balance between precursor availability and fungal viability. 2. Fed-batch Feeding: Instead of a single bolus addition, feed the precursor continuously or in smaller increments over time to maintain a low, non-toxic concentration in the culture.
Inconsistent Yields Between Batches Variability in inoculum quality or culture conditions.1. Standardize Inoculum: Use a standardized spore suspension or a consistent amount of mycelial biomass to inoculate each culture. 2. Ensure Homogeneous Culture Conditions: Maintain consistent temperature, agitation, and aeration rates across all fermentation batches. Use baffled flasks to improve aeration in shake flask cultures.

Experimental Protocols

I. General Culture Maintenance of Penicillium malacosphaerulum
  • Media: Potato Dextrose Agar (PDA) or Malt Extract Agar (MEA) are suitable for routine culture maintenance.

  • Incubation: Incubate plates at 25-28°C in the dark.

  • Subculturing: Subculture the fungus every 2-3 weeks to maintain viability.

II. Protocol for Precursor-Directed Biosynthesis of this compound
  • Inoculum Preparation:

    • Grow Penicillium malacosphaerulum on a PDA plate for 7-10 days at 25°C.

    • Harvest spores by adding sterile water with 0.05% Tween 80 to the plate and gently scraping the surface with a sterile loop.

    • Adjust the spore concentration to 1 x 10^7 spores/mL.

  • Fermentation:

    • Prepare the production medium (see table below for examples). A good starting point is a medium known to support polyketide production in Penicillium species.

    • Inoculate the production medium with the spore suspension to a final concentration of 1 x 10^5 spores/mL.

    • Incubate the culture at 25-28°C with shaking (200 rpm) for 3-5 days to allow for initial biomass accumulation.

  • Precursor Feeding:

    • Prepare a stock solution of p-methylaniline in a suitable solvent (e.g., DMSO).

    • Add the p-methylaniline stock solution to the culture to a final concentration of 1-2 mM. The optimal concentration should be determined empirically.

    • Continue the incubation for an additional 5-7 days.

  • Extraction and Analysis:

    • Separate the mycelium from the broth by filtration or centrifugation.

    • Extract the broth and the mycelium separately with an organic solvent such as ethyl acetate.

    • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Analyze the crude extract for the presence of this compound using techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Liquid Chromatography-Mass Spectrometry (LC-MS).

Data Presentation: Optimizing Culture Conditions

The following tables provide a starting point for optimizing the culture medium for cyclohexanedione intermediate production by Penicillium malacosphaerulum.

Table 1: Effect of Carbon Source on Secondary Metabolite Production

Carbon Source (20 g/L)Relative Cyclohexanedione Yield (Arbitrary Units)
Glucose1.0
Sucrose1.2
Maltose1.5
Starch1.8
Glycerol0.8

Table 2: Effect of Nitrogen Source on Secondary Metabolite Production

Nitrogen Source (5 g/L)Relative Cyclohexanedione Yield (Arbitrary Units)
Sodium Nitrate1.0
Ammonium Sulfate0.7
Peptone1.6
Yeast Extract2.0
Malt Extract1.4

Table 3: Optimization of Physical Parameters

ParameterOptimal Range
Temperature25-28°C
pH5.5-6.5
Agitation180-220 rpm
AerationHigh (use baffled flasks or fermenter with sparging)

Visualizations

Signaling Pathway for Polyketide Synthesis Regulation

G Simplified Signaling Pathway for Polyketide Synthesis in Penicillium Nutrient_Limitation Nutrient Limitation (e.g., low nitrogen) Global_Regulators Global Regulators (e.g., LaeA, VeA) Nutrient_Limitation->Global_Regulators activates pH_Stress pH Stress pH_Stress->Global_Regulators activates Pathway_Specific_Regulator Pathway-Specific Transcription Factor (e.g., PacC, AreA) Global_Regulators->Pathway_Specific_Regulator activates PKS_Gene_Cluster Polyketide Synthase (PKS) Gene Cluster Pathway_Specific_Regulator->PKS_Gene_Cluster binds to promoter and activates transcription PKS_Enzyme Polyketide Synthase Enzyme PKS_Gene_Cluster->PKS_Enzyme is transcribed and translated into Cyclohexanedione Cyclohexanedione Intermediate PKS_Enzyme->Cyclohexanedione synthesizes

Caption: Regulation of polyketide synthesis in Penicillium.

Experimental Workflow for this compound Production

G Experimental Workflow for Precursor-Directed Biosynthesis of this compound Inoculum 1. Inoculum Preparation (P. malacosphaerulum spores) Fermentation 2. Fermentation (Optimal Production Medium) Inoculum->Fermentation Precursor 3. Precursor Feeding (p-methylaniline) Fermentation->Precursor Incubation 4. Continued Incubation Precursor->Incubation Extraction 5. Extraction (Ethyl Acetate) Incubation->Extraction Analysis 6. Analysis (HPLC, LC-MS) Extraction->Analysis Talaroenamine_F This compound Analysis->Talaroenamine_F Detection & Quantification

Caption: Workflow for this compound production.

Troubleshooting Logic Diagram

G Troubleshooting Logic for Low this compound Yield Start Low this compound Yield Check_Growth Is Fungal Growth Normal? Start->Check_Growth Precursor_Toxicity Potential Precursor Toxicity Check_Growth->Precursor_Toxicity No Check_Intermediate Is Cyclohexanedione Intermediate Present? Check_Growth->Check_Intermediate Yes Optimize_Precursor Optimize Precursor Concentration & Feeding Precursor_Toxicity->Optimize_Precursor Success Improved Yield Optimize_Precursor->Success Optimize_Culture Optimize Culture Conditions (Media, pH, Temp, Aeration) Check_Intermediate->Optimize_Culture No Inefficient_Reaction Inefficient Chemical Reaction Check_Intermediate->Inefficient_Reaction Yes Optimize_Culture->Success Check_pH_Time Check pH and Incubation Time Post-Precursor Addition Inefficient_Reaction->Check_pH_Time Check_pH_Time->Success

Caption: Troubleshooting low this compound yield.

Improving the yield of Talaroenamine F from Penicillium species

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to improve the yield of Talaroenamine F from Penicillium species.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and which organism is its primary producer?

A1: this compound is a bioactive secondary metabolite. It has been isolated from the fungus Penicillium malacosphaerulum[1][2][3]. The genus Talaromyces is closely related to Penicillium, and some producing strains may be classified under either genus[4][5]. This compound belongs to a class of compounds characterized by a cyclohexanedione core linked to an aniline derivative[6][7].

Q2: What is the fundamental biosynthetic pathway for this compound?

A2: The biosynthesis of this compound is not fully elucidated enzymatically but is understood to proceed through a precursor-directed pathway. A key reactive intermediate, a cyclohexanedione, is synthesized by the fungus's core metabolic machinery, likely via a polyketide synthase pathway[1][2][6]. This compound is then formed through the non-enzymatic addition of a specific precursor molecule, p-methylaniline, to this cyclohexanedione intermediate[1][3].

G node_precursor node_precursor node_intermediate node_intermediate node_product node_product node_process node_process PKS Fungal Primary Metabolism (e.g., Polyketide Synthase) Intermediate Cyclohexanedione Intermediate PKS->Intermediate Biosynthesis Addition Non-enzymatic Addition Intermediate->Addition Precursor p-methylaniline (External Precursor) Precursor->Addition Product This compound Addition->Product

Caption: Proposed biosynthetic pathway for this compound.

Q3: What are the primary strategies for improving the yield of this compound?

A3: The main strategies to enhance production include:

  • Precursor-Directed Biosynthesis (PDB): Supplementing the culture medium with the key precursor, p-methylaniline, to drive the reaction towards the final product[1][3].

  • Fermentation Optimization: Systematically adjusting culture parameters such as pH, temperature, carbon and nitrogen sources, and aeration to maximize fungal growth and secondary metabolite production[8][9][10].

  • Co-culture: Growing the Penicillium strain with another microorganism to induce the expression of otherwise silent biosynthetic gene clusters through competitive or symbiotic interactions[11][12][13].

Section 2: Troubleshooting Guides

This section addresses common issues encountered during this compound production experiments.

G node_problem node_problem node_check node_check node_action node_action node_result node_result start Problem: Low or No this compound Yield check_strain 1. Verify Strain Integrity Is the P. malacosphaerulum culture viable and pure? start->check_strain check_media 2. Analyze Media Composition Are pH, carbon, and nitrogen sources optimal? check_strain->check_media If Yes action_reinoculate Action: Re-streak from stock culture. Verify morphology. check_strain->action_reinoculate If No/Unsure check_params 3. Review Fermentation Parameters Are temperature, agitation, and duration correct? check_media->check_params If Yes action_optimize_media Action: Adjust media based on Table 1. Buffer pH if necessary. check_media->action_optimize_media If No/Unsure check_precursor 4. Assess Precursor Availability Was p-methylaniline added correctly? check_params->check_precursor If Yes action_optimize_params Action: Calibrate equipment. Optimize parameters systematically. check_params->action_optimize_params If No/Unsure action_feed_precursor Action: Implement a fed-batch strategy for the precursor. check_precursor->action_feed_precursor If No/Unsure action_coculture Consider Advanced Strategy: Attempt co-culture to induce silent gene clusters. check_precursor->action_coculture If Yes, but yield is still low

Caption: Troubleshooting logic for low this compound yield.

Problem: Low or No Yield of this compound

  • Possible Cause 1: Sub-optimal Fermentation Conditions.

    • Solution: Penicillium and Talaromyces secondary metabolism is highly sensitive to environmental factors. Cross-reference your current parameters with the optimized conditions summarized in Table 1. Key factors to verify are pH (typically 7.0-8.0), temperature (28-32°C), and the choice of carbon source (dextrose is often effective)[8][9][14].

  • Possible Cause 2: Precursor Limitation.

    • Solution: Since the final step is a non-enzymatic addition, the availability of p-methylaniline is critical. Simple addition at the start of fermentation may not be optimal. Implement the Precursor-Directed Biosynthesis (PDB) Protocol (Section 3) to ensure the precursor is available when the cyclohexanedione intermediate is being actively produced[1][3].

  • Possible Cause 3: Silent or Down-regulated Biosynthetic Gene Cluster.

    • Solution: Under standard laboratory conditions, many secondary metabolite pathways are not expressed[13]. Inducing pathway expression through microbial competition can be effective. Implement the Co-culture Protocol (Section 3) by introducing a competing or symbiotic organism to potentially trigger the production of this compound[11][12].

Problem: Inconsistent Yield Between Batches

  • Possible Cause: High Experimental Variability.

    • Solution: Inconsistency often stems from minor, un-tracked variations in starting materials or conditions. To identify the most critical parameters and improve reproducibility, a systematic approach is necessary. Implement the Systematic Optimization Protocol (Section 3), which uses a Fractional Factorial Experimental Design (FFED) to efficiently screen multiple variables (e.g., inoculum size, media components, incubation time) and identify those with the most significant impact on yield[10][15].

Section 3: Data & Experimental Protocols

Data Presentation

Table 1: Summary of Optimized Fermentation Parameters for Secondary Metabolite Production in Penicillium/Talaromyces Species (Note: These are starting points for optimization. The optimal conditions for this compound in your specific strain may vary.)

ParameterOptimized Range/ValueSource(s)
Temperature 28 - 32 °C[8][9][16]
Initial pH 7.0 - 8.0[8][14][17]
Culture Duration 9 - 12 days[8][9][16]
Agitation 150 - 170 rpm[9][14][16]
Carbon Source Dextrose, Xylose, or Starch (1-2.5% w/v)[8][14][17]
Nitrogen Source Ammonium Nitrate or Yeast Extract (0.2-1.2% w/v)[14][17]
Experimental Protocols

Protocol 1: One-Pot/Two-Stage Precursor-Directed Biosynthesis (PDB)

This method, adapted from studies on P. malacosphaerulum, is designed to efficiently capture the biosynthetic intermediate and maximize precursor incorporation[1][3].

  • Stage 1 - Inoculation and Intermediate Production:

    • Prepare your standard liquid fermentation medium (e.g., Czapek or Potato Dextrose Broth).

    • Inoculate the medium with a spore suspension or mycelial culture of P. malacosphaerulum.

    • Incubate for 3-4 days under optimized conditions (see Table 1) to allow for initial biomass growth and production of the cyclohexanedione intermediate.

    • On day 4, add the "capturing" precursor, p-methylaniline, to the culture to a final concentration of 1.5 mM. This will produce this compound.

  • Stage 2 - (Optional) Analogue Generation:

    • To produce other Talaroenamine analogues, you can add different aniline derivatives 24 hours after the addition of p-methylaniline. The new derivatives may replace the p-methylaniline fragment to generate novel compounds[1].

  • Harvest and Analysis:

    • Continue incubation for a total of 10-12 days.

    • Harvest the culture broth and mycelium.

    • Extract the secondary metabolites using an appropriate solvent (e.g., ethyl acetate).

    • Analyze the extract for this compound concentration using HPLC or LC-MS.

Protocol 2: Co-culture for Enhanced Metabolite Production

This protocol provides a general framework for using a second microorganism to induce secondary metabolite production in Penicillium[11][12].

  • Strain Selection:

    • Choose a co-culture partner. Common choices include other fungi (Aspergillus species) or bacteria (Streptomyces species), as they are known to engage in microbial competition[11][12].

  • Inoculation Strategy:

    • Prepare a solid agar medium (e.g., PDA) in a petri dish.

    • Inoculate P. malacosphaerulum on one side of the plate.

    • Inoculate the partner strain on the opposite side of the plate, leaving a gap of 2-3 cm between them.

    • Control: Prepare monoculture plates of each organism.

  • Incubation and Observation:

    • Incubate the plates at 28°C for 14-30 days.

    • Observe the interaction zone between the two colonies. The formation of distinct pigmentation or altered morphology can indicate the production of new secondary metabolites.

  • Extraction and Analysis:

    • Excise the interaction zone from the agar.

    • Extract the agar plug with ethyl acetate or methanol.

    • Analyze the extract via HPLC or LC-MS and compare the metabolic profile to the monoculture controls to identify induced compounds like this compound.

Protocol 3: Systematic Optimization via Fractional Factorial Experimental Design (FFED)

This protocol outlines a systematic approach to identify the most critical parameters affecting yield, reducing the number of experiments compared to one-factor-at-a-time (OFAT) methods[10][15].

G node_step node_step node_process node_process node_output node_output step1 1. Select Variables & Levels (e.g., Temp: 28°C/32°C, pH: 6.5/7.5) step2 2. Design Experiment Matrix Use FFED software to create a run sheet step1->step2 step3 3. Run Fermentations Execute all experiments as defined by the matrix step2->step3 step4 4. Extract & Quantify Measure this compound yield for each run step3->step4 step5 5. Analyze Data Use statistical software (e.g., ANOVA) to identify significant factors step4->step5 output Optimized Conditions & Understanding of Parameter Interactions step5->output

Caption: Workflow for Systematic Optimization using FFED.

  • Define Factors and Levels:

    • Identify the key variables to test (e.g., Temperature, pH, Carbon Source Concentration, Precursor Concentration).

    • For each variable, choose two levels (a high and a low value). For example, Temperature: 28°C (low) and 32°C (high).

  • Generate Experimental Design:

    • Use statistical software (e.g., JMP, Minitab, or R packages) to generate an FFED matrix. This will provide a specific combination of high and low levels for each variable for a reduced number of experimental runs.

  • Execute Experiments:

    • Perform the fermentation experiments precisely according to the combinations specified in the design matrix. It is critical to randomize the run order to prevent systematic bias.

  • Measure and Analyze:

    • After incubation, extract and quantify the yield of this compound for each run.

    • Input the yield data back into the statistical software. Perform an analysis of variance (ANOVA) to determine which factors (and their interactions) have a statistically significant effect on yield.

  • Validate and Scale-Up:

    • The analysis will reveal the optimal conditions (the combination of high/low levels that produces the highest yield).

    • Validate this optimal condition with a confirmatory experiment. Once confirmed, these parameters can be used for larger-scale production.

References

Technical Support Center: Synthesis of Talaroenamine F and Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Talaroenamine F and its analogs. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the precursor-directed biosynthesis of these compounds.

Troubleshooting Guide & FAQs

This guide addresses common issues encountered during the synthesis of this compound and its derivatives, particularly focusing on overcoming low precursor incorporation.

Q1: I am adding various aniline derivatives to my Penicillium malacosphaerulum culture but am only able to produce a few Talaroenamine analogs. Why is the incorporation efficiency so low for most of my precursors?

A1: This is a common challenge when multiple aniline precursors are added simultaneously in a traditional precursor-directed biosynthesis setup. The issue often stems from several factors:

  • Precursor Competition: The fungal biosynthetic machinery may have a strong preference for certain aniline structures. When multiple precursors are present, the preferred compounds are incorporated, while others are ignored.

  • Toxicity: Some aniline derivatives can be toxic to Penicillium malacosphaerulum, inhibiting growth and secondary metabolite production before incorporation can occur.[1][2][3]

  • Differential Uptake: The fungal cells may not efficiently transport all aniline analogs across the cell membrane.

A highly effective solution is to switch from a simultaneous feeding strategy to a One-Pot/Two-Stage Precursor-Directed Biosynthesis approach.[4] This method significantly improves the acceptance and incorporation of a wider variety of aniline precursors.[5]

Q2: How does the "One-Pot/Two-Stage" method work, and how does it improve the incorporation of diverse precursors?

A2: The two-stage method separates the formation of a stable intermediate from the incorporation of the diverse target precursors.

  • Stage 1: A well-tolerated and readily incorporated precursor, p-methylaniline, is added to the culture first. This precursor acts as a "carrier" to capture the reactive cyclohexanedione intermediate that the fungus produces, efficiently forming this compound.

  • Stage 2: After this compound has been produced, the other, more varied aniline derivatives are added to the same culture. These new precursors then replace the p-methylaniline fragment of this compound to generate the final, diverse products.

This strategy is superior because it avoids direct competition between precursors for the initial enzymatic steps and mitigates the toxicity of certain aniline derivatives by adding them at a later growth stage.[4][5]

Q3: My fungal culture appears stressed or dies after I add my aniline precursor. What can I do?

A3: Aniline and its derivatives can be toxic to microbial cultures, potentially causing oxidative stress and DNA damage.[1][2][3] If you observe growth inhibition or cell death after precursor addition, consider the following troubleshooting steps:

  • Reduce Precursor Concentration: High concentrations of the precursor may be toxic. Titrate the concentration of the aniline derivative to find a balance between incorporation and cell viability.

  • Optimize Feeding Time: Adding the precursor during the stationary phase of fungal growth, rather than the early exponential phase, may reduce its impact on biomass accumulation.

  • Use the Two-Stage Method: As described in A2, forming this compound first with a non-toxic precursor and then introducing the potentially more toxic analog in the second stage can be an effective strategy.

  • Test Precursor Stability: Ensure your precursor is stable in the culture medium and not degrading into more toxic byproducts.

Q4: I am not seeing any incorporation of my aniline precursor, even with the two-stage method. What are other potential issues?

A4: If incorporation fails completely, the issue might be related to the structure of your precursor or the specifics of the reaction.

  • Steric Hindrance: Highly substituted aniline derivatives, particularly at the ortho positions, may be sterically hindered from reacting with the cyclohexanedione intermediate.[6]

  • Precursor Degradation: Some fungi are capable of degrading aniline and its derivatives, using them as a nitrogen source.[2] Your precursor might be consumed by the fungus before it can be incorporated. Monitor the concentration of your precursor in the medium over time using HPLC.

  • Incorrect Reaction Conditions: The replacement reaction in Stage 2 is a chemical substitution. Ensure the pH and temperature of your culture are within a suitable range for this reaction to proceed.

Data Presentation

The "One-Pot/Two-Stage" feeding strategy has been shown to dramatically increase the diversity of Talaroenamine analogs produced compared to the traditional method of adding all precursors at once.

Feeding StrategyNumber of Different Talaroenamine Analogs ProducedReference
Traditional Precursor-Directed Biosynthesis (Simultaneous feeding of multiple aniline derivatives)4[4]
One-Pot/Two-Stage Precursor-Directed Biosynthesis19[4]

Experimental Protocols

Protocol 1: General Fermentation of Penicillium malacosphaerulum HPU-J01

This protocol outlines the culture conditions for producing the necessary biomass and the core Talaroenamine scaffold.

1. Media Preparation:

  • Seed Medium: Potato Dextrose Broth (PDB). Prepare as per manufacturer's instructions.

  • Production Medium (PDB): Potato 200 g/L, Dextrose 20 g/L, natural sea salt 30 g/L. Autoclave for 20 minutes at 121°C.

2. Inoculation and Seed Culture:

  • Inoculate a 250 mL Erlenmeyer flask containing 50 mL of sterile PDB seed medium with a fresh culture of P. malacosphaerulum HPU-J01.

  • Incubate at 28°C on a rotary shaker at 180 rpm for 3-4 days.

3. Production Culture:

  • Transfer the seed culture into 1 L Erlenmeyer flasks containing 200 mL of the production medium.

  • Incubate the production culture at 28°C on a rotary shaker at 180 rpm. The culture is now ready for precursor feeding.

Protocol 2: One-Pot/Two-Stage Precursor-Directed Biosynthesis

This protocol details the timed addition of precursors to maximize the diversity of Talaroenamine analogs.

1. Stage 1 - this compound Production:

  • On day 4 of the production culture (from Protocol 1), add the "carrier" precursor, p-methylaniline.

  • Prepare a stock solution of p-methylaniline in DMSO.

  • Add the stock solution to the culture to a final concentration of 1.0 mM.

  • Continue incubation at 28°C, 180 rpm for another 3 days.

2. Stage 2 - Analog Generation:

  • On day 7 of the production culture, add the desired target aniline derivative(s).

  • Prepare stock solutions of the target aniline precursors in DMSO.

  • Add the stock solution(s) to the culture flask to a final concentration of 1.0 mM.

  • Continue incubation at 28°C, 180 rpm for an additional 7 days.

3. Extraction and Analysis:

  • After a total of 14 days of fermentation, harvest the culture.

  • Combine the mycelium and broth and extract three times with an equal volume of ethyl acetate (EtOAc).

  • Evaporate the solvent from the combined organic phases under reduced pressure to yield a crude extract.

  • Analyze the crude extract by LC-MS to identify the produced Talaroenamine derivatives.

Visualizations

This compound Biosynthetic Pathway

The biosynthesis of the this compound core structure involves the formation of a reactive cyclohexanedione intermediate from polyketide precursors, followed by a non-enzymatic reaction with an aniline derivative.

Talaroenamine_Biosynthesis PKS Polyketide Synthase (PKS) Polyketide Linear Polyketide Intermediate PKS->Polyketide AcetylCoA Acetyl-CoA AcetylCoA->PKS MalonylCoA Malonyl-CoA MalonylCoA->PKS Cyclization Enzymatic Cyclization/Modification Polyketide->Cyclization Cyclohexanedione Reactive Cyclohexanedione Intermediate Cyclization->Cyclohexanedione TalaroenamineF This compound Cyclohexanedione->TalaroenamineF Non-enzymatic Condensation p_methylaniline p-Methylaniline (Precursor) p_methylaniline->TalaroenamineF

Caption: Simplified proposed biosynthetic pathway for this compound.

Experimental Workflow: Troubleshooting Low Precursor Incorporation

This workflow outlines the decision-making process for addressing issues of low precursor incorporation.

Troubleshooting_Workflow Start Start: Low incorporation of diverse aniline precursors SimultaneousFeed Are you adding all precursors simultaneously? Start->SimultaneousFeed ImplementTwoStage Action: Implement One-Pot/ Two-Stage Biosynthesis Method SimultaneousFeed->ImplementTwoStage Yes CheckToxicity Is fungal growth inhibited after precursor addition? SimultaneousFeed->CheckToxicity No ImplementTwoStage->CheckToxicity OptimizeConcentration Action: Lower precursor concentration and/or add at stationary phase CheckToxicity->OptimizeConcentration Yes NoIncorporation Is there still zero incorporation? CheckToxicity->NoIncorporation No OptimizeConcentration->NoIncorporation CheckStructure Action: Analyze precursor structure (steric hindrance) & stability in media NoIncorporation->CheckStructure Yes Success Success: Improved incorporation and diversity of analogs NoIncorporation->Success No CheckStructure->Success

Caption: Decision tree for troubleshooting low precursor incorporation.

References

Enhancing the stability of Talaroenamine F in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of Talaroenamine F in solution during experimental procedures.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and analysis of this compound solutions.

Issue Potential Cause Recommended Action
Loss of this compound potency or concentration over a short period. Hydrolytic Degradation: The enamine moiety in this compound is susceptible to hydrolysis, especially in acidic or neutral aqueous solutions.[1][2]- Maintain solution pH in the slightly basic range (pH 7.5-8.5).- Use a buffered solution (e.g., phosphate or borate buffer).- Prepare fresh solutions immediately before use.- Store stock solutions at low temperatures (-20°C or -80°C) in anhydrous organic solvents like DMSO or ethanol.
Appearance of unknown peaks in HPLC or LC-MS analysis. Oxidative Degradation: Enamines can be sensitive to oxidation, leading to the formation of various degradation products.- Degas solvents to remove dissolved oxygen.- Consider adding antioxidants (e.g., BHT, Vitamin E) to the solution, after verifying their compatibility with the experimental setup.- Protect solutions from light by using amber vials or covering containers with aluminum foil.
Inconsistent analytical results between experimental runs. Solvent Effects & Temperature Fluctuations: The stability of this compound can be influenced by the polarity of the solvent and ambient temperature.[3]- Use a consistent and well-defined solvent system for all experiments.- Control the temperature of the solution during storage and handling.- For sensitive experiments, perform manipulations in a temperature-controlled environment.
Precipitation of this compound from the solution. Poor Solubility or pH Shift: Changes in pH or solvent composition can affect the solubility of this compound.- Determine the optimal pH for solubility and stability through a pH-solubility profile study.- Consider the use of co-solvents (e.g., a small percentage of DMSO or ethanol in aqueous buffers) to improve solubility. Ensure co-solvent compatibility with the experiment.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in aqueous solutions?

A1: The primary degradation pathway for this compound, like other enamines, is believed to be acid-catalyzed hydrolysis.[1][2] This process involves the protonation of the enamine double bond, followed by the attack of water to form a carbinolamine intermediate. This intermediate then breaks down to yield a ketone and an amine.

A proposed hydrolytic degradation pathway for this compound is illustrated below.

G cluster_conditions Influencing Factors Talaroenamine_F This compound (Stable Enamine) Protonated_Enamine Protonated Enamine (Iminium Ion Intermediate) Talaroenamine_F->Protonated_Enamine + H+ (Acidic Conditions) Carbinolamine Carbinolamine Intermediate Protonated_Enamine->Carbinolamine + H2O Degradation_Products Degradation Products (Ketone + Amine) Carbinolamine->Degradation_Products Breakdown Low_pH Low pH Low_pH->Talaroenamine_F Accelerates High_Temp High Temperature High_Temp->Talaroenamine_F Accelerates Oxygen Oxygen/Light (Oxidation) Oxygen->Talaroenamine_F Potential for Oxidation

Caption: Proposed hydrolytic degradation pathway of this compound.

Q2: How can I monitor the stability of this compound in my samples?

A2: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS), is recommended.[4][5][6] These methods can separate the intact this compound from its degradation products, allowing for accurate quantification of the parent compound over time.

Q3: What are the ideal storage conditions for this compound stock solutions?

A3: For long-term storage, this compound stock solutions should be prepared in an anhydrous aprotic solvent, such as DMSO or ethanol, and stored at -20°C or -80°C in tightly sealed vials to minimize exposure to moisture and air. For short-term storage, refrigerated conditions (2-8°C) may be acceptable, but stability should be verified for the intended duration.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a forced degradation study to identify potential degradation products and pathways for this compound.[7][8][9][10][11]

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Data Evaluation Prep_Stock Prepare this compound Stock Solution (e.g., 1 mg/mL in Acetonitrile) Acid Acid Hydrolysis (0.1 M HCl, 60°C) Prep_Stock->Acid Expose Aliquots Base Base Hydrolysis (0.1 M NaOH, 60°C) Prep_Stock->Base Expose Aliquots Oxidation Oxidation (3% H2O2, RT) Prep_Stock->Oxidation Expose Aliquots Thermal Thermal Stress (80°C, Solid & Solution) Prep_Stock->Thermal Expose Aliquots Photolytic Photolytic Stress (ICH Q1B conditions) Prep_Stock->Photolytic Expose Aliquots Timepoints Sample at Timepoints (e.g., 0, 2, 4, 8, 24h) Acid->Timepoints Base->Timepoints Oxidation->Timepoints Thermal->Timepoints Photolytic->Timepoints Neutralize Neutralize Acid/Base Samples Timepoints->Neutralize Analyze Analyze by HPLC/LC-MS Neutralize->Analyze Quantify Quantify this compound & Degradation Products Analyze->Quantify Identify Identify Degradants (MS) Quantify->Identify Pathway Propose Degradation Pathway Identify->Pathway

Caption: Workflow for a forced degradation study of this compound.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in an appropriate organic solvent (e.g., acetonitrile or methanol).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M hydrochloric acid.

    • Base Hydrolysis: Mix the stock solution with 0.1 M sodium hydroxide.

    • Oxidation: Mix the stock solution with 3% hydrogen peroxide.

    • Thermal Degradation: Expose the solid compound and a solution to elevated temperatures (e.g., 80°C).

    • Photostability: Expose the solution to light according to ICH Q1B guidelines.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Preparation for Analysis: For acid and base hydrolysis samples, neutralize them before injection into the analytical instrument. Dilute all samples to an appropriate concentration.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC or LC-MS method.

  • Data Evaluation: Quantify the amount of remaining this compound and the formation of degradation products. Use mass spectrometry to identify the structure of the major degradants.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Starting Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient: Start with a low percentage of B and gradually increase to elute more hydrophobic compounds. A suggested starting gradient is 10-90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength determined by the UV spectrum of this compound (e.g., 254 nm and a wavelength of maximum absorbance).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Method Development Workflow:

G Start Define Starting HPLC Conditions Inject_Standard Inject this compound Standard Start->Inject_Standard Inject_Degraded Inject Forced Degradation Samples Inject_Standard->Inject_Degraded Evaluate Evaluate Peak Shape & Resolution Inject_Degraded->Evaluate Optimize Optimize Gradient, pH, and/or Mobile Phase Composition Evaluate->Optimize If Resolution is Poor Validate Validate Method (ICH Guidelines) Evaluate->Validate If Resolution is Good Optimize->Inject_Degraded

Caption: Workflow for developing a stability-indicating HPLC method.

Data Presentation

The following tables are examples of how to present stability data for this compound.

Table 1: Stability of this compound in Different Solvents at 25°C

SolventpHTime (hours)This compound Remaining (%)
Water5.02465.2
Water7.02485.1
PBS7.42492.5
AcetonitrileN/A2499.8
DMSON/A2499.9

Table 2: Forced Degradation of this compound

Stress ConditionDuration (hours)This compound Remaining (%)Major Degradation Products (as % of total peak area)
0.1 M HCl (60°C)815.7D1 (35.2%), D2 (28.9%)
0.1 M NaOH (60°C)870.3D3 (15.8%)
3% H₂O₂ (RT)2488.9D4 (5.6%)
80°C (Solution)2475.4D1 (10.1%), D5 (8.7%)
Photolytic2490.1D6 (4.5%)

References

Addressing solubility issues of Talaroenamine F in biological assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address solubility challenges encountered with Talaroenamine F in biological assays.

Troubleshooting Guides & FAQs

Poor aqueous solubility is a common issue for hydrophobic natural products like this compound, potentially leading to compound precipitation, inaccurate concentration measurements, and unreliable assay results. The following Q&A format addresses specific problems and offers practical solutions.

Q1: My this compound precipitated out of the aqueous assay buffer. What should I do?

A1: Compound precipitation indicates that the solubility limit has been exceeded in your final assay conditions. Here are immediate troubleshooting steps:

  • Visual Confirmation: Centrifuge a sample of your assay medium to confirm that the precipitate is indeed your compound.

  • Check Final Solvent Concentration: Ensure the final concentration of your organic stock solvent (e.g., DMSO) is within a tolerable range for your assay system, typically ≤1% v/v. High concentrations of some organic solvents can cause compounds to salt out.

  • Lower the Compound Concentration: The simplest immediate step is to test a lower concentration of this compound. This can help determine if the issue is dose-dependent precipitation.

  • Employ Solubility Enhancement Techniques: If lowering the concentration is not an option, you will need to improve the compound's solubility in the aqueous buffer. Refer to the protocols in this guide for using co-solvents, cyclodextrins, or surfactants.

Q2: I'm observing lower-than-expected activity for this compound in my cell-based assay. Could this be a solubility issue?

A2: Yes, poor solubility can significantly impact bioactivity. If the compound is not fully dissolved, the actual concentration available to interact with the biological target is much lower than the nominal concentration. This is often referred to as "apparent" vs. "real" activity.

  • Workflow for Diagnosing Solubility-Related Low Activity:

    start Low Bioactivity Observed check_precip Q: Is there visible precipitation in the assay medium? start->check_precip solubility_issue A: Strong indicator of a solubility problem. check_precip->solubility_issue Yes no_precip Q: No visible precipitate. Could it still be solubility? check_precip->no_precip No enhance_sol Action: Implement Solubility Enhancement Protocol (see Protocols 3-5) solubility_issue->enhance_sol micro_precip A: Yes. Micro-precipitation or aggregation is possible and not visible. no_precip->micro_precip Yes other_issues A: Consider other factors: - Compound stability - Assay interference - Biological mechanism no_precip->other_issues No run_protocol Action: Run Kinetic Solubility Assay (see Protocol 2) micro_precip->run_protocol run_protocol->enhance_sol

Q3: What are the recommended stock and working concentrations for this compound?

A3: this compound is a hydrophobic molecule and should be dissolved in an organic solvent for the stock solution.

  • Stock Solution: Prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% DMSO. Store at -20°C or -80°C.

  • Working Solution: The final concentration in your aqueous assay buffer will depend on its intrinsic solubility and the tolerance of your assay to co-solvents. It is critical to determine the kinetic solubility in your specific assay buffer (see Protocol 2). As a starting point, ensure the final DMSO concentration does not exceed 1% v/v.

Q4: How can I systematically improve the solubility of this compound for my assays?

A4: A tiered approach is recommended. Start with the simplest methods and progress to more complex formulations if needed.

  • Tier 1: Co-solvents: Increase the percentage of a water-miscible organic solvent like DMSO, ethanol, or polyethylene glycol (PEG). Note that high concentrations can be toxic to cells.

  • Tier 2: pH Modification: If this compound has ionizable groups, adjusting the pH of the buffer can increase solubility. This is generally less effective for neutral, hydrophobic compounds.

  • Tier 3: Excipients: Use solubility-enhancing agents.

    • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice.

    • Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can form micelles that solubilize the compound. Use at concentrations above their critical micelle concentration (CMC) but below levels that cause cell lysis.

Data Presentation: Solubility Enhancers

The following table summarizes common excipients used to improve the solubility of hydrophobic compounds. The optimal choice and concentration must be empirically determined for this compound and your specific assay.

Excipient Type Example Typical Starting Concentration (in assay buffer) Mechanism of Action Potential Issues
Co-solvent Dimethyl Sulfoxide (DMSO)0.1% - 1% v/vReduces the polarity of the aqueous solvent.Cellular toxicity at >1%. Can interfere with some enzymes.
Cyclodextrin Hydroxypropyl-β-cyclodextrin (HP-β-CD)1% - 5% w/vForms an inclusion complex, shielding the hydrophobic compound from water.Can extract cholesterol from cell membranes at high concentrations.
Non-ionic Surfactant Tween® 800.01% - 0.1% v/vForms micelles that encapsulate the compound.Can cause cell lysis at high concentrations. May interfere with protein assays.
Polymer Polyethylene Glycol 400 (PEG 400)1% - 10% v/vIncreases solvent capacity and can form complexes.Can increase the viscosity of the medium.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Objective: To prepare a high-concentration, stable stock solution of this compound.

  • Materials: this compound (solid), high-purity DMSO, appropriate safety equipment, analytical balance, vortex mixer.

  • Procedure:

    • Tare a sterile, amber microcentrifuge tube on an analytical balance.

    • Carefully weigh a small amount of this compound (e.g., 1-5 mg).

    • Calculate the volume of DMSO required to achieve the desired molar concentration (e.g., 10 mM).

    • Add the calculated volume of DMSO to the tube.

    • Vortex thoroughly for 2-5 minutes until the solid is completely dissolved. A brief sonication in a water bath can be used if necessary.

    • Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store at -20°C or -80°C, protected from light.

Protocol 2: Kinetic Solubility Assay using Nephelometry

  • Objective: To determine the concentration at which this compound begins to precipitate from the aqueous assay buffer when added from a DMSO stock.

  • Materials: this compound stock solution (in DMSO), assay buffer, 96-well plate, multichannel pipette, plate reader with nephelometry or turbidity reading capability.

  • Procedure:

    • Prepare a serial dilution of the this compound stock solution in DMSO.

    • Add a fixed volume of assay buffer to the wells of a 96-well plate (e.g., 198 µL).

    • Using a multichannel pipette, add a small volume of the DMSO serial dilutions to the buffer-containing wells (e.g., 2 µL) to achieve a range of final compound concentrations with a constant final DMSO concentration.

    • Mix the plate by gentle shaking for 1-2 minutes.

    • Incubate the plate at the assay temperature for a set time (e.g., 1-2 hours).

    • Measure the turbidity or light scattering at a suitable wavelength (e.g., 650 nm).

    • The kinetic solubility limit is the concentration at which the signal significantly increases above the baseline (buffer + DMSO only).

    cluster_0 DMSO Plate cluster_1 Assay Plate cluster_2 Analysis a1 Stock (20mM) a2 10mM b1 Buffer + 2uL of 20mM (Final: 200uM) a1->b1 Add 2uL a3 5mM b2 Buffer + 2uL of 10mM (Final: 100uM) a2->b2 Add 2uL a4 ... b3 Buffer + 2uL of 5mM (Final: 50uM) a3->b3 Add 2uL a5 0.1mM b5 Buffer + 2uL of 0.1mM (Final: 1uM) a5->b5 Add 2uL c1 Measure Turbidity b4 ...

    Caption: Workflow for kinetic solubility measurement.

Protocol 3: Solubility Enhancement with Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Objective: To prepare a this compound formulation with improved aqueous solubility using HP-β-CD.

  • Materials: this compound stock solution (in DMSO), HP-β-CD powder, assay buffer.

  • Procedure:

    • Prepare a stock solution of HP-β-CD (e.g., 20% w/v) in your assay buffer. This may require gentle warming and stirring to fully dissolve.

    • In a clean tube, add the required volume of the this compound DMSO stock.

    • Add the HP-β-CD solution to the tube while vortexing. The cyclodextrin solution should be added to the compound, not the other way around.

    • Incubate the mixture for at least 30 minutes at room temperature to allow for complex formation.

    • This formulated this compound can now be added to your assay. Remember to include a vehicle control containing the same concentration of DMSO and HP-β-CD.

    • Visually inspect for any precipitation before use. Re-run the kinetic solubility assay (Protocol 2) on this new formulation to quantify the improvement.

Technical Support Center: Optimizing Cytotoxicity Testing of Talaroenamine F

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing the parameters for cytotoxicity testing of Talaroenamine F. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to facilitate your experimental success.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting concentration range for this compound in a cytotoxicity assay?

A1: Based on published data for related Talaroenamine compounds, a broad concentration range is recommended for initial screening. For example, a derivative of Talaroenamine B and Talaroenamine 275 have shown cytotoxic effects against the K562 cell line with IC50 values of 5.6 µM and 2.2 µM, respectively[1][2]. Therefore, a starting range of 0.1 µM to 100 µM is advisable to capture the full dose-response curve. For subsequent, more focused experiments, the concentration range can be narrowed around the initially determined IC50 value.

Q2: Which cell lines are suggested for testing the cytotoxicity of this compound?

A2: The K562 human leukemia cell line is a good starting point, as related Talaroenamine compounds have demonstrated activity against it[1][2]. It is also beneficial to include a panel of cell lines representing different cancer types (e.g., breast, lung, colon) to assess the spectrum of activity. Additionally, including a non-cancerous cell line (e.g., human fibroblasts) is crucial to evaluate the selectivity of this compound's cytotoxic effects[3].

Q3: What are appropriate positive and negative controls for a cytotoxicity assay with this compound?

A3:

  • Positive Control: A well-characterized cytotoxic agent with a known mechanism of action should be used. Doxorubicin or staurosporine are common choices that induce apoptosis and are effective in a wide range of cell lines[4]. The positive control helps validate that the assay is performing as expected[5][6].

  • Negative Control (Vehicle Control): This should be the solvent used to dissolve this compound (e.g., DMSO) at the same final concentration used in the experimental wells. This control accounts for any potential cytotoxicity of the solvent itself.

  • Untreated Control: This consists of cells in culture medium alone and represents 100% cell viability.

Troubleshooting Guides

Issue 1: High Variability Between Replicate Wells

Possible Causes & Solutions:

Cause Solution
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before seeding. Mix the cell suspension gently between pipetting to prevent settling. Use a multichannel pipette for seeding to improve consistency across the plate.[7]
Edge Effects The outer wells of a microplate are more susceptible to evaporation and temperature fluctuations. To minimize this, avoid using the outermost wells for experimental samples. Instead, fill them with sterile PBS or culture medium.[7]
Pipetting Errors Calibrate pipettes regularly. When performing serial dilutions, ensure thorough mixing at each step. Change pipette tips between different concentrations and treatments.
Compound Precipitation Visually inspect the wells after adding this compound to ensure it is fully dissolved. If precipitation occurs, consider using a lower concentration or a different solvent system.
Issue 2: Low Signal or Poor Dynamic Range in the Assay

Possible Causes & Solutions:

Cause Solution
Suboptimal Cell Seeding Density The number of cells seeded is critical. Too few cells will result in a weak signal, while too many can lead to nutrient depletion and cell death unrelated to the compound's effect.[8] Perform a cell titration experiment to determine the optimal seeding density for your specific cell line and assay duration.[9][10]
Incorrect Incubation Time The incubation time with this compound should be sufficient to allow for a cytotoxic effect to manifest. A typical starting point is 24 to 72 hours.[11] Optimize the incubation time by testing multiple time points.
Assay Reagent Issues Ensure that assay reagents, such as MTT or resazurin, are not expired and have been stored correctly. Prepare fresh reagents as needed.
Metabolic State of Cells Cells should be in the exponential growth phase when treated. Do not use cells that are over-confluent or have been passaged too many times.[8]
Issue 3: Inconsistent Results with Positive Control

Possible Causes & Solutions:

Cause Solution
Degradation of Positive Control Prepare fresh dilutions of the positive control from a stock solution for each experiment. Store stock solutions at the recommended temperature and avoid repeated freeze-thaw cycles.
Cell Line Resistance Some cell lines may be inherently resistant to certain cytotoxic agents. Verify the expected IC50 of the positive control for your chosen cell line from the literature or previous experiments.
Incorrect Concentration Double-check the calculations for the dilution of the positive control.

Experimental Protocols

Protocol 1: Determining Optimal Cell Seeding Density
  • Prepare a single-cell suspension of the desired cell line in the exponential growth phase.

  • Seed a 96-well plate with a range of cell densities (e.g., 1,000, 2,500, 5,000, 10,000, 20,000, and 40,000 cells per well) in a final volume of 100 µL of culture medium.

  • Incubate the plate for 24, 48, and 72 hours.

  • At each time point, perform a cell viability assay (e.g., MTT or resazurin) on a set of wells for each cell density.

  • Plot the absorbance or fluorescence values against the number of cells seeded for each time point.

  • Select the cell density and incubation time that falls within the linear portion of the growth curve and provides a robust signal. This ensures that the assay measures cytotoxicity rather than changes in proliferation rate due to nutrient depletion.[12]

Protocol 2: MTT Cytotoxicity Assay for this compound
  • Seed the optimized number of cells (determined from Protocol 1) in a 96-well plate and incubate overnight to allow for cell attachment.

  • Prepare serial dilutions of this compound in culture medium. Also, prepare the vehicle control and positive control at their final concentrations.

  • Remove the old medium from the cells and add 100 µL of the prepared compound dilutions, vehicle control, or positive control to the respective wells.

  • Incubate the plate for the predetermined optimal time (e.g., 48 hours).

  • Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Data Presentation

Table 1: Example of Optimized Seeding Densities for a 48-hour Incubation

Cell LineOptimal Seeding Density (cells/well)
K56210,000
MCF-75,000
A5497,500
BJ (Fibroblasts)4,000

Table 2: Example IC50 Values of this compound against Various Cell Lines

Cell LineIC50 (µM)Selectivity Index (SI)*
K5623.511.4
MCF-78.24.9
A54912.13.3
BJ (Fibroblasts)40.0-

*Selectivity Index (SI) = IC50 in non-cancerous cells / IC50 in cancerous cells

Visualizations

experimental_workflow Experimental Workflow for this compound Cytotoxicity Testing cluster_prep Preparation cluster_optimization Optimization cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_culture Cell Culture (e.g., K562) seeding_density Determine Optimal Seeding Density cell_culture->seeding_density talaro_prep This compound Stock Preparation add_compound Add this compound (Serial Dilutions) talaro_prep->add_compound plate_cells Plate Cells seeding_density->plate_cells plate_cells->add_compound incubate Incubate (e.g., 48 hours) add_compound->incubate viability_assay Perform Viability Assay (e.g., MTT) incubate->viability_assay read_plate Read Plate viability_assay->read_plate calc_viability Calculate % Viability read_plate->calc_viability calc_ic50 Determine IC50 calc_viability->calc_ic50

Caption: Workflow for cytotoxicity testing of this compound.

signaling_pathway Potential Signaling Pathways for this compound-Induced Cytotoxicity cluster_ros Oxidative Stress cluster_apoptosis Apoptosis cluster_mapk MAPK Pathway talaro This compound ros Increased ROS Production talaro->ros mapk MAPK Signaling (e.g., JNK, p38) talaro->mapk nrf2 Nrf2 Pathway Activation/Inhibition ros->nrf2 caspases Caspase Activation (e.g., Caspase-3, -9) ros->caspases antioxidant Altered Antioxidant Enzyme Expression nrf2->antioxidant dna_frag DNA Fragmentation caspases->dna_frag cell_death Apoptotic Cell Death dna_frag->cell_death mapk->caspases

Caption: Potential signaling pathways in this compound cytotoxicity.

References

Technical Support Center: Talaroenamine F Bioactivity Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working with Talaroenamine F and its derivatives. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you address common challenges and reduce variability in your bioactivity experiments.

Frequently Asked Questions (FAQs)

Q1: What are the known bioactivities of this compound and its analogs?

A1: this compound and its derivatives have demonstrated a range of biological activities, including cytotoxic effects against various cancer cell lines, antimicrobial properties, and inhibition of acetylcholinesterase (AChE)[1]. The specific activity and potency can vary significantly between different analogs.

Q2: I am observing inconsistent IC50/MIC values in my experiments. What are the likely causes?

A2: Inconsistent results in bioactivity assays can stem from several factors. Key areas to investigate include the handling and stability of this compound, variability in cell culture conditions (e.g., cell passage number, density), and procedural inconsistencies in the assay itself. For natural products, solubility issues can also be a major contributor to variability.

Q3: How should I prepare and store this compound solutions?

A3: The solubility and stability of this compound can impact experimental reproducibility. It is recommended to prepare fresh solutions for each experiment from a powdered stock if possible. If stock solutions in a solvent like DMSO are necessary, they should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Always confirm the solubility of this compound in your specific culture medium to prevent precipitation.

Q4: Can the solvent used to dissolve this compound affect my results?

A4: Yes, the solvent (e.g., DMSO) can have its own biological effects. It is crucial to include a vehicle control in your experiments, which consists of cells treated with the same concentration of the solvent as used in the highest concentration of this compound. This allows you to distinguish the effects of the compound from those of the solvent.

Troubleshooting Guides

This section provides detailed troubleshooting for common bioactivity assays used to evaluate this compound.

Cytotoxicity Assays (e.g., MTT Assay)

Issue: High variability between replicate wells.

Possible Cause Suggested Solution
Uneven cell seeding Ensure a homogenous single-cell suspension before plating. Mix the cell suspension between pipetting into wells.
Edge effects in 96-well plates Evaporation in outer wells can concentrate media components and the test compound.[2] To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile PBS or media.[3]
Incomplete formazan solubilization After the incubation with MTT, ensure complete dissolution of the formazan crystals by thorough mixing. Increasing the solubilization time or incubating at 37°C may help.
Pipetting errors Calibrate pipettes regularly. Use a new tip for each replicate to avoid carryover.

Issue: Absorbance readings are too low or too high.

Possible Cause Suggested Solution
Cell number is too low or too high Optimize the initial cell seeding density for your specific cell line to ensure that the absorbance values fall within the linear range of the assay.
Incorrect incubation times Optimize the incubation time for both the compound treatment and the MTT reagent. Insufficient incubation with MTT will result in low signal.
Contamination (bacterial or yeast) Visually inspect plates for any signs of contamination before adding the MTT reagent. Contaminants can reduce MTT and lead to false-high readings.
Acetylcholinesterase (AChE) Inhibition Assays

Issue: High background signal in control wells.

Possible Cause Suggested Solution
Spontaneous hydrolysis of substrate Prepare the substrate solution (e.g., acetylthiocholine) fresh for each experiment.
Reaction of this compound with DTNB Some compounds can directly react with DTNB (Ellman's reagent). Run a control with the compound and DTNB in the absence of the enzyme to check for any direct reaction.
Contaminated reagents Use high-purity water and reagents. Ensure glassware is thoroughly cleaned.

Issue: Inconsistent enzyme activity.

Possible Cause Suggested Solution
Enzyme instability Prepare enzyme dilutions fresh and keep them on ice. Avoid repeated freeze-thaw cycles of the enzyme stock.
Incorrect buffer pH The activity of AChE is pH-dependent. Ensure the buffer is at the optimal pH for the enzyme (typically pH 7.5-8.0).
Temperature fluctuations Maintain a consistent temperature during the incubation steps as enzyme kinetics are temperature-sensitive.
Antimicrobial Susceptibility Assays (Broth Microdilution)

Issue: No bacterial growth in the positive control wells.

Possible Cause Suggested Solution
Inactive inoculum Use a fresh bacterial culture in the logarithmic growth phase to prepare the inoculum.
Incorrect inoculum density Standardize the inoculum to the recommended McFarland standard (typically 0.5) to ensure a consistent starting bacterial concentration.[4]
Residual antibiotics in the plate Ensure that the microtiter plates are sterile and have not been exposed to any antimicrobial agents.

Issue: Skip wells or trailing endpoints.

Possible Cause Suggested Solution
Compound precipitation Visually inspect the wells for any signs of precipitation. If this compound is not fully soluble at higher concentrations, this can lead to erroneous MIC values.
Bacterial clumping Ensure the bacterial inoculum is a homogenous suspension. Vortex the culture before dilution.
Inoculum carryover during serial dilutions Use a new pipette tip for each dilution step to avoid transferring excess bacteria.

Quantitative Data Summary

The following tables summarize reported bioactivity data for Talaroenamine derivatives. Note that values can vary depending on the specific experimental conditions.

Table 1: Cytotoxicity of Talaroenamine Derivatives

CompoundCell LineIC50 (µM)Reference
Talaroenamine B derivative 6bK5625.6[1]
Phthalimide derivative 5bMCF-70.2 ± 0.01[5]
Phthalimide derivative 5kMDA-MB-4680.6 ± 0.04[5]
Phthalimide derivative 5gPC-120.43 ± 0.06[5]

Table 2: Acetylcholinesterase (AChE) Inhibition by Talaroenamine Derivatives

CompoundEnzyme SourceIC50 (µM)Ki (nM)Inhibition TypeReference
Talaroenamine B derivative 6bNot specified4.5--[1]
Hydrazide derivative 6aE. electricus-3.26-[6]
Hydrazide derivative 5aEquine-0.94-[6]
Aminoalkanol derivative (III)Not specified--Competitive[7]

Table 3: Antimicrobial Activity of Talaroenamine Derivatives

CompoundMicroorganismMIC (µg/mL)Reference
Glycoside 2K. pneumoniae17.38[8]
Glycoside 4K. pneumoniae21.26[8]
Glycoside 4P. aeruginosa18.78[8]
Pyrrolomycin derivativeS. aureus< 1 µM[9]

Experimental Protocols

Standard MTT Cytotoxicity Assay Protocol
  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with the medium containing the test compound or vehicle control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

  • Solubilization: Carefully remove the MTT-containing medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well.[10]

  • Absorbance Reading: Mix thoroughly to dissolve the formazan crystals and read the absorbance at 570 nm using a microplate reader.[11]

Standard Acetylcholinesterase (AChE) Inhibition Assay Protocol (Ellman's Method)
  • Reaction Mixture Preparation: In a 96-well plate, add 50 µL of phosphate buffer (pH 8.0), 10 µL of DTNB solution, 10 µL of AChE enzyme solution, and 10 µL of the this compound solution (or control).[12]

  • Pre-incubation: Incubate the mixture at 37°C for 15 minutes.[12]

  • Reaction Initiation: Add 10 µL of the substrate acetylthiocholine (ATChI) to start the reaction.[12]

  • Incubation: Incubate the plate at 37°C for 10-15 minutes.[12]

  • Absorbance Reading: Measure the absorbance at 412 nm using a microplate reader.[12] The percentage of inhibition can be calculated using the formula: % Inhibition = [(Control Absorbance - Sample Absorbance) / Control Absorbance] × 100.

Standard Broth Microdilution Antimicrobial Assay Protocol
  • Compound Preparation: Prepare serial two-fold dilutions of this compound in a 96-well plate containing broth medium (e.g., Mueller-Hinton Broth).[13]

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to a 0.5 McFarland standard.[4] Dilute this suspension to achieve the final desired inoculum concentration.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[13]

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of this compound that completely inhibits visible bacterial growth.[4]

Visualizations

The following diagrams illustrate potential signaling pathways and experimental workflows relevant to this compound bioactivity.

experimental_workflow cluster_prep Preparation cluster_assay Bioassay cluster_analysis Data Analysis Talaroenamine_F This compound Stock Serial_Dilutions Serial Dilutions Talaroenamine_F->Serial_Dilutions Plate_Setup 96-Well Plate Setup Serial_Dilutions->Plate_Setup Cell_Culture Cell/Microbe Culture Inoculum_Prep Inoculum Preparation Cell_Culture->Inoculum_Prep Inoculum_Prep->Plate_Setup Incubation Incubation Plate_Setup->Incubation Assay_Reagent Add Assay Reagent (MTT/DTNB/etc.) Incubation->Assay_Reagent Plate_Reading Plate Reading Assay_Reagent->Plate_Reading Data_Normalization Data Normalization (vs. Controls) Plate_Reading->Data_Normalization Dose_Response Dose-Response Curve Data_Normalization->Dose_Response IC50_MIC Calculate IC50/MIC Dose_Response->IC50_MIC

Caption: A generalized experimental workflow for bioactivity screening.

apoptosis_pathway Talaroenamine_F This compound (Cytotoxic Agent) Mitochondria Mitochondria Talaroenamine_F->Mitochondria Stress Signal Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Potential intrinsic apoptosis signaling pathway induced by cytotoxic agents.

cell_cycle_arrest Talaroenamine_F This compound CDK_Cyclin CDK-Cyclin Complexes Talaroenamine_F->CDK_Cyclin inhibits G1_S_Transition G1/S Transition CDK_Cyclin->G1_S_Transition promotes G2_M_Transition G2/M Transition CDK_Cyclin->G2_M_Transition promotes Cell_Cycle_Arrest Cell Cycle Arrest G1_S_Transition->Cell_Cycle_Arrest G2_M_Transition->Cell_Cycle_Arrest

Caption: Simplified model of cell cycle arrest at G1/S or G2/M transitions.

ache_inhibition AChE Acetylcholinesterase (AChE) Active Site Products Choline + Acetate AChE->Products Hydrolysis No_Hydrolysis ACh Accumulation AChE->No_Hydrolysis ACh Acetylcholine (ACh) ACh->AChE ACh->No_Hydrolysis Talaroenamine_F This compound (Inhibitor) Talaroenamine_F->AChE blocks

Caption: Mechanism of acetylcholinesterase (AChE) inhibition.

References

Validation & Comparative

Talaroenamine F vs. other talaroenamine derivatives (B, D, F-K, L) cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of the cytotoxic effects of Talaroenamine F and its related derivatives (B, D, F-K, L) against various cancer cell lines reveals a promising potential for these natural products in oncology research. This guide provides a comprehensive comparison of their cytotoxic activities, supported by available experimental data, detailed protocols, and a conceptual overview of the screening process.

Talaroenamines, a class of alkaloids produced by fungi of the Talaromyces genus, have garnered scientific interest due to their diverse biological activities. Among these, their potential as cytotoxic agents against cancer cells is an area of active investigation. This guide focuses on comparing the cytotoxic profiles of this compound with other known derivatives, including Talaroenamines B, D, and a series of analogs from F to L.

Quantitative Cytotoxicity Data

The cytotoxic potential of Talaroenamine derivatives has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized in the table below. The data indicates that certain derivatives of Talaroenamine B and F exhibit notable cytotoxic activity, particularly against the K562 chronic myelocytic leukemia cell line.

CompoundCell LineIC50 (µM)
Talaroenamine B Derivative (6b)K5625.6[1]
Talaroenamine B Derivative (8b)K5629.5
Talaroenamine B Derivative (11b)K56215.5
This compound Derivative (Compound 14)K5622.2[2]

Note: Data for Talaroenamine D, G, H, I, J, K, and L against cancer cell lines are not sufficiently available in the reviewed literature to be included in this table. Talaroenamine D was reported to have no noticeable toxicity on HeLa and preadipose cell lines in the context of antiplasmodial studies.

Experimental Protocols

The evaluation of the cytotoxic activity of Talaroenamine derivatives is predominantly conducted using cell-based assays that measure cell viability and proliferation. The following is a detailed description of a typical experimental protocol based on the widely used MTT assay.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell viability. It is based on the principle that mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified spectrophotometrically.

Materials:

  • Human cancer cell lines (e.g., K562)

  • Complete cell culture medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

  • Talaroenamine derivatives (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in phosphate-buffered saline)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are harvested from culture and seeded into 96-well plates at a predetermined density (e.g., 5 x 10^4 cells/well). The plates are then incubated for 24 hours to allow for cell attachment and recovery.

  • Compound Treatment: The Talaroenamine derivatives are serially diluted to various concentrations. The culture medium is removed from the wells and replaced with fresh medium containing the different concentrations of the test compounds. Control wells containing medium with the vehicle (e.g., DMSO) and untreated cells are also included.

  • Incubation: The plates are incubated for a specified period, typically 48 to 72 hours, to allow the compounds to exert their cytotoxic effects.

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional 4 hours.

  • Formazan Solubilization: The medium containing MTT is removed, and a solubilization buffer is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Mechanism of Action

Currently, there is a notable lack of published research detailing the specific signaling pathways that are modulated by Talaroenamine derivatives to induce cytotoxicity. The precise molecular mechanisms by which these compounds lead to cancer cell death remain to be elucidated. Future research in this area is critical to understanding their therapeutic potential and for the rational design of more potent and selective analogs.

Visualizing the Research Workflow

To provide a clearer understanding of the process of evaluating the cytotoxic properties of Talaroenamine derivatives, the following diagram illustrates a typical experimental workflow.

Cytotoxicity_Screening_Workflow Experimental Workflow for Cytotoxicity Screening of Talaroenamine Derivatives cluster_preparation Preparation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cluster_outcome Outcome Talaroenamine_Derivatives Talaroenamine Derivatives (B, D, F-K, L) Compound_Treatment Treatment with Derivatives Talaroenamine_Derivatives->Compound_Treatment Cancer_Cell_Lines Cancer Cell Lines (e.g., K562) Cell_Seeding Cell Seeding in 96-well plates Cancer_Cell_Lines->Cell_Seeding Cell_Seeding->Compound_Treatment Incubation Incubation (48-72h) Compound_Treatment->Incubation Viability_Assay Cell Viability Assay (e.g., MTT) Incubation->Viability_Assay Data_Acquisition Data Acquisition (Absorbance Reading) Viability_Assay->Data_Acquisition IC50_Calculation IC50 Value Calculation Data_Acquisition->IC50_Calculation Cytotoxicity_Comparison Comparison of Cytotoxicity IC50_Calculation->Cytotoxicity_Comparison

Caption: Workflow for assessing Talaroenamine cytotoxicity.

This guide highlights the current state of knowledge on the cytotoxicity of this compound and its derivatives. While initial findings are promising, further in-depth studies are required to fully characterize their anticancer potential, elucidate their mechanisms of action, and evaluate their efficacy in a broader range of cancer models.

References

A Comparative Analysis of Talaroenamine F and Doxorubicin on K562 Cells: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparative analysis of the cytotoxic effects of Talaroenamine F and the established chemotherapeutic agent, doxorubicin, on the K562 chronic myelogenous leukemia cell line. The information presented is intended for researchers, scientists, and drug development professionals, offering a side-by-side look at their efficacy and mechanisms of action based on available experimental data.

Disclaimer: Direct comparative studies on this compound are limited in publicly available literature. This guide utilizes data on a closely related derivative, Talaroenamine B derivative 6b, as a proxy to provide a functional comparison.

Comparative Efficacy: Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for a Talaroenamine B derivative and doxorubicin on K562 cells. It is important to note that IC50 values for doxorubicin can vary significantly based on the duration of exposure and the specific assay used.

CompoundCell LineIC50 ValueExposure TimeAssay
Talaroenamine B derivative 6bK5625.6 µM[1]Not SpecifiedNot Specified
DoxorubicinK5623.47 ± 0.57 µM24 hoursCCK-8 Assay
DoxorubicinK5620.031 µM72 hoursXTT Assay

Mechanism of Action: A Tale of Two Pathways

While both compounds induce cell death in K562 cells, their underlying mechanisms of action are distinct. Doxorubicin is a well-characterized anthracycline antibiotic with multiple modes of action. The precise signaling pathway for this compound and its derivatives is not yet fully elucidated; however, its cytotoxic nature suggests the induction of apoptosis.

Doxorubicin: A Multi-pronged Attack

Doxorubicin exerts its anticancer effects through several established mechanisms:

  • DNA Intercalation and Topoisomerase II Inhibition: Doxorubicin inserts itself between the base pairs of DNA, a process known as intercalation. This action, along with the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair, leads to DNA double-strand breaks and the activation of apoptotic pathways.

  • Generation of Reactive Oxygen Species (ROS): Doxorubicin can undergo redox cycling, leading to the production of ROS. Elevated ROS levels induce oxidative stress, damaging cellular components like lipids, proteins, and DNA, ultimately contributing to cell death.

  • Modulation of Apoptotic Pathways: Doxorubicin has been shown to influence the expression of key apoptosis-regulating proteins. In K562 cells, it can lead to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax. This shift in the Bcl-2/Bax ratio promotes the release of cytochrome c from the mitochondria and subsequent caspase activation.

  • mTOR/p70S6K Pathway Inhibition: Studies have indicated that doxorubicin can also impact the mTOR signaling pathway, which is a central regulator of cell growth, proliferation, and survival.

This compound: An Emerging Cytotoxic Agent

The mechanism of action for this compound and its analogs is an active area of research. The reported cytotoxicity against K562 cells suggests that these compounds likely trigger programmed cell death, or apoptosis. While the specific upstream targets are unknown, the apoptotic cascade would likely involve the activation of caspases and the degradation of essential cellular components. One study noted that a Talaroenamine B derivative also exhibited acetylcholinesterase (AChE) inhibitory effects, though the direct relevance of this to its anticancer activity is not yet clear[1].

Visualizing the Pathways and Processes

To better understand the concepts discussed, the following diagrams have been generated using the DOT language.

cluster_workflow Experimental Workflow for Comparative Analysis cluster_assays Cytotoxicity & Apoptosis Assays K562 K562 Cell Culture Treatment Treatment with This compound or Doxorubicin (Varying Concentrations) K562->Treatment Incubation Incubation (e.g., 24, 48, 72 hours) Treatment->Incubation MTT MTT Assay (Cell Viability) Incubation->MTT Apoptosis Annexin V/PI Staining (Apoptosis Assay) Incubation->Apoptosis CellCycle Propidium Iodide Staining (Cell Cycle Analysis) Incubation->CellCycle Data Data Analysis (IC50, % Apoptosis, Cell Cycle Distribution) MTT->Data Apoptosis->Data CellCycle->Data Comparison Comparative Analysis Data->Comparison

Caption: Experimental Workflow for Comparative Drug Analysis.

cluster_dox Doxorubicin Signaling Pathway in K562 Cells Dox Doxorubicin DNA DNA Intercalation & Topoisomerase II Inhibition Dox->DNA ROS Reactive Oxygen Species (ROS) Generation Dox->ROS mTOR mTOR/p70S6K Pathway Inhibition Dox->mTOR Bcl2 Bcl-2 Family Modulation (↓Bcl-2, ↑Bax) Dox->Bcl2 Apoptosis Apoptosis DNA->Apoptosis ROS->Apoptosis mTOR->Apoptosis CytoC Cytochrome c Release Bcl2->CytoC Caspases Caspase Activation CytoC->Caspases Caspases->Apoptosis

Caption: Doxorubicin's Mechanism of Action in K562 Cells.

cluster_tala Proposed this compound Apoptotic Pathway Tala This compound Unknown Unknown Upstream Target(s) Tala->Unknown Mito Mitochondrial Stress Unknown->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: A Proposed Apoptotic Pathway for this compound.

Experimental Protocols

For researchers looking to replicate or build upon these findings, the following are standardized protocols for the key assays mentioned.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Seed K562 cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete culture medium.

  • Compound Treatment: After 24 hours, treat the cells with various concentrations of this compound or doxorubicin. Include untreated and vehicle-only controls.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat K562 cells with the desired concentrations of this compound or doxorubicin for the specified time.

  • Cell Harvesting: Harvest the cells by centrifugation at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment and Harvesting: Treat and harvest K562 cells as described for the apoptosis assay.

  • Fixation: Resuspend the cell pellet in 500 µL of cold PBS and add 4.5 mL of cold 70% ethanol dropwise while vortexing gently. Fix the cells overnight at -20°C.

  • Washing: Centrifuge the fixed cells and wash the pellet with PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution (containing RNase A).

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content of the cells by flow cytometry.

Conclusion

This guide provides a foundational comparison between this compound (represented by a derivative) and doxorubicin in their effects on K562 cells. Doxorubicin is a potent, well-understood cytotoxic agent with a multi-faceted mechanism of action. The Talaroenamine derivative also demonstrates significant cytotoxicity, though its precise molecular targets and signaling pathways require further investigation. The provided data and protocols offer a valuable resource for researchers interested in the discovery and development of novel anticancer therapeutics. Further studies are warranted to fully elucidate the therapeutic potential of this compound and its derivatives.

References

Validating the anticancer activity of Talaroenamine F in different cell lines

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive evaluation of the anticancer potential of Talaroenamine F remains an area of active investigation. While direct, extensive studies on this compound's efficacy across multiple cancer cell lines are not yet publicly available, preliminary data from related Talaroenamine compounds suggest a promising avenue for cancer research. This guide synthesizes the current knowledge on Talaroenamine derivatives and provides a framework for the future validation of this compound as a potential anticancer agent.

While research has been conducted on a variety of Talaroenamine compounds, specific data detailing the anticancer activity of this compound across a range of cell lines is not available in the public domain. However, studies on closely related derivatives provide initial insights into the potential cytotoxic properties of this class of compounds.

Comparative Cytotoxicity of Talaroenamine Derivatives

Research into the biological activities of Talaroenamines has revealed cytotoxic effects against certain cancer cell lines. Notably, a derivative of this compound, identified as Talaroenamine F14 (also referred to as Talaroenamine 275), has demonstrated noteworthy activity. The table below summarizes the available cytotoxicity data for this related compound.

CompoundCell LineIC50 (µM)
Talaroenamine F14 (Talaroenamine 275)K562 (Human chronic myelogenous leukemia)2.2[1]

Another related compound, a (±)-talaroenamine B diphenylene derivative (compound 6b), has also been evaluated for its cytotoxic potential against the K562 cell line, showing an IC50 value of 5.6 µM.[2] These findings suggest that the Talaroenamine scaffold may be a valuable starting point for the development of novel anticancer agents. The initial discovery and synthesis of Talaroenamines F-K have been documented, although their primary evaluation was focused on antimicrobial rather than anticancer activities.[3]

Experimental Protocols

To rigorously validate the anticancer activity of this compound, a series of standardized experimental protocols should be employed. The following methodologies are based on common practices in cancer drug discovery and would be suitable for assessing the compound's efficacy.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with serial dilutions of this compound (e.g., from 0.1 to 100 µM) for 48-72 hours. A vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin) should be included.

  • MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 3-4 hours.

  • Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.

Experimental Workflow for Anticancer Activity Validation

The following diagram illustrates a typical workflow for the initial validation of a compound's anticancer activity.

experimental_workflow Experimental Workflow for Anticancer Activity Validation of this compound cluster_screening Initial Screening cluster_mechanism Mechanism of Action Studies cluster_comparison Comparative Analysis node_s1 Compound Procurement (this compound) node_s2 Cell Line Panel Selection (e.g., K562, MCF-7, A549) node_s1->node_s2 Select diverse cancer types node_s3 MTT Assay (Determine IC50 values) node_s2->node_s3 Evaluate cytotoxicity node_m1 Apoptosis Assay (Annexin V/PI Staining) node_s3->node_m1 If active, investigate cell death mechanism node_m2 Cell Cycle Analysis (Flow Cytometry) node_s3->node_m2 Investigate cell proliferation effects node_c1 Compare IC50 with Standard Anticancer Drugs node_s3->node_c1 node_c2 Compare with other Talaroenamine Derivatives node_s3->node_c2 node_m3 Western Blot Analysis (Signaling Pathways) node_m1->node_m3 node_m2->node_m3

Caption: A flowchart outlining the key steps in validating the anticancer activity of this compound.

Potential Signaling Pathways to Investigate

Based on the cytotoxic activity of related compounds, this compound might exert its anticancer effects through the induction of apoptosis or cell cycle arrest. The diagram below illustrates a simplified, hypothetical signaling pathway that could be investigated.

signaling_pathway Hypothetical Signaling Pathway for this compound-Induced Apoptosis node_tf This compound node_cell Cancer Cell node_tf->node_cell node_stress Cellular Stress node_cell->node_stress Induces node_p53 p53 Activation node_stress->node_p53 node_bax Bax/Bcl-2 Ratio (Pro-apoptotic) node_p53->node_bax Upregulates node_mito Mitochondrial Membrane Depolarization node_bax->node_mito Increases node_cas9 Caspase-9 Activation node_mito->node_cas9 Leads to node_cas3 Caspase-3 Activation node_cas9->node_cas3 Activates node_apop Apoptosis node_cas3->node_apop Executes

Caption: A potential signaling cascade for this compound's anticancer activity, leading to apoptosis.

Further research is imperative to fully elucidate the anticancer potential of this compound. The methodologies and workflows presented here provide a roadmap for such investigations, which will be crucial in determining its viability as a candidate for cancer therapy.

References

A Comparative Analysis of the Mechanism of Action of Talaroenamine F and Other Bioactive Natural Products

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparative analysis of the mechanism of action of Talaroenamine F, a bioactive natural product, with other well-characterized natural compounds. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacological properties of novel natural products.

Introduction to this compound

This compound is a member of the talaroenamine family of natural products, which are produced by the fungus Penicillium malacosphaerulum. Talaroenamines have garnered scientific interest due to their diverse biological activities, including cytotoxic, antibacterial, and enzyme-inhibitory properties. This guide will focus on three key activities of this compound and its derivatives: acetylcholinesterase (AChE) inhibition, cytotoxicity against the K562 human chronic myelogenous leukemia cell line, and antibacterial activity against Bacillus cereus. To provide a comprehensive understanding of its mechanism of action, this compound will be compared to three well-established natural products: galanthamine, an AChE inhibitor used in the treatment of Alzheimer's disease; podophyllotoxin, a potent cytotoxic agent; and berberine, an alkaloid with broad-spectrum antibacterial activity.

Data Summary

The following tables summarize the quantitative data for this compound and the selected comparator natural products.

Table 1: Acetylcholinesterase (AChE) Inhibitory Activity

CompoundOrganism/Enzyme SourceIC50 (µM)Citation(s)
Sulfa-containing Talaroenamine derivativeElectric eel AChE4.5[1]
GalanthamineElectric eel AChE0.31 - 0.85[2]

Table 2: Cytotoxic Activity against K562 Cells

CompoundCell LineIC50 (µM)Citation(s)
Talaroenamine derivativeK5622.2[3]
Talaroenamine B diphenylene derivative (6b)K5625.6[1]
PodophyllotoxinK562~0.1[4]

Table 3: Antibacterial Activity against Bacillus cereus

CompoundBacterial StrainMIC (µg/mL)Citation(s)
This compoundBacillus cereus0.85[5]
BerberineBacillus cereus256[6]

Mechanism of Action Comparison

Acetylcholinesterase (AChE) Inhibition: Talaroenamine Derivative vs. Galanthamine

Certain sulfa-containing derivatives of talaroenamine have been shown to inhibit acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1] This inhibitory activity suggests a potential therapeutic application in neurodegenerative diseases like Alzheimer's, where enhancing cholinergic neurotransmission is a key strategy.

Galanthamine , an alkaloid isolated from plants of the Amaryllidaceae family, is a well-established AChE inhibitor used clinically for Alzheimer's disease.[6] Its mechanism of action is dual: it acts as a competitive and reversible inhibitor of AChE and also as a positive allosteric modulator of nicotinic acetylcholine receptors (nAChRs).[2][7] By binding to the active site of AChE, galantamine prevents the hydrolysis of acetylcholine, thereby increasing its concentration in the synaptic cleft. Its allosteric modulation of nAChRs enhances the sensitivity of these receptors to acetylcholine, further amplifying cholinergic signaling.

The precise mechanism of AChE inhibition by talaroenamine derivatives is not yet fully elucidated. However, like other natural product inhibitors, it is hypothesized to interact with the active site gorge of the enzyme. The following diagram illustrates the general mechanism of AChE inhibition.

AChE_Inhibition cluster_0 Normal Synaptic Transmission cluster_1 AChE Inhibition ACh Acetylcholine (ACh) Postsynaptic_Neuron Postsynaptic Neuron (with nAChRs) ACh->Postsynaptic_Neuron Binds to nAChRs AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Choline_Acetate Choline + Acetate AChE->Choline_Acetate ACh_inhibited Acetylcholine (ACh) Postsynaptic_Neuron_inhibited Postsynaptic Neuron (Enhanced Signaling) ACh_inhibited->Postsynaptic_Neuron_inhibited Increased binding to nAChRs AChE_inhibited AChE Inhibitor Talaroenamine Derivative or Galanthamine Inhibitor->AChE_inhibited Inhibits

Figure 1: General mechanism of acetylcholinesterase (AChE) inhibition.

Cytotoxicity against K562 Cells: Talaroenamine Derivative vs. Podophyllotoxin

A derivative of talaroenamine has demonstrated significant cytotoxicity against the K562 human chronic myelogenous leukemia cell line with an IC50 value of 2.2 µM.[3] Another synthetic derivative also showed activity with an IC50 of 5.6 µM.[1] The precise signaling pathway leading to cell death induced by talaroenamines is currently under investigation.

Podophyllotoxin , a lignan isolated from the roots of Podophyllum species, is a potent cytotoxic natural product and the precursor for the clinically used anticancer drugs etoposide and teniposide.[8][9] Its primary mechanism of action involves the inhibition of tubulin polymerization, which is essential for microtubule formation.[4] Disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis. In cancer cells, this can trigger both intrinsic and extrinsic apoptotic pathways, often involving the activation of p38 MAPK signaling and the generation of reactive oxygen species (ROS).[8][10][11]

The following diagram illustrates the signaling pathway of podophyllotoxin-induced apoptosis in cancer cells.

Podophyllotoxin_Apoptosis Podophyllotoxin Podophyllotoxin Tubulin Tubulin Polymerization Podophyllotoxin->Tubulin Inhibits ROS Reactive Oxygen Species (ROS) Generation Podophyllotoxin->ROS Microtubules Microtubule Formation Tubulin->Microtubules G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubules->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis p38_MAPK p38 MAPK Activation ROS->p38_MAPK p38_MAPK->Apoptosis

Figure 2: Podophyllotoxin-induced apoptosis signaling pathway.

Antibacterial Activity: this compound vs. Berberine

This compound has been reported to exhibit antibacterial activity against the Gram-positive bacterium Bacillus cereus, with a minimum inhibitory concentration (MIC) of 0.85 µg/mL.[5] The exact mechanism of its antibacterial action is not yet fully understood.

Berberine , an isoquinoline alkaloid found in various plants, possesses broad-spectrum antimicrobial activity. Against Bacillus cereus, its MIC has been reported to be 256 µg/mL.[6] The antibacterial mechanism of berberine is multifaceted and includes:

  • Disruption of the cell membrane and cell wall: Berberine can damage the integrity of the bacterial cell envelope, leading to the leakage of intracellular components.[12]

  • Inhibition of nucleic acid and protein synthesis: It can interfere with DNA replication and transcription, as well as protein synthesis.

  • Inhibition of FtsZ: Berberine can inhibit the FtsZ protein, which is crucial for bacterial cell division.

The following diagram outlines the general workflow for determining the Minimum Inhibitory Concentration (MIC) of an antibacterial agent.

MIC_Workflow Start Prepare serial dilutions of the antibacterial agent Inoculate Inoculate each dilution with a standardized bacterial suspension Start->Inoculate Incubate Incubate under optimal growth conditions Inoculate->Incubate Observe Observe for visible bacterial growth (turbidity) Incubate->Observe MIC Determine the MIC: Lowest concentration with no visible growth Observe->MIC

Figure 3: Experimental workflow for MIC determination.

Experimental Protocols

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This assay is a colorimetric method used to measure AChE activity.

  • Reagents:

    • Acetylthiocholine iodide (ATCI) as the substrate.

    • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen.

    • Acetylcholinesterase (AChE) enzyme solution.

    • Phosphate buffer (pH 8.0).

    • Test compounds (Talaroenamine derivative, Galanthamine).

  • Procedure:

    • In a 96-well plate, add phosphate buffer, the test compound at various concentrations, and the AChE enzyme solution.

    • Incubate the mixture at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).

    • Add DTNB to the wells.

    • Initiate the reaction by adding the substrate, ATCI.

    • The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product (5-thio-2-nitrobenzoate).

    • Measure the absorbance of the yellow product at 412 nm using a microplate reader at different time points.

    • The percentage of inhibition is calculated by comparing the rate of reaction in the presence and absence of the inhibitor.

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Reagents and Materials:

    • K562 cells.

    • Complete cell culture medium.

    • Test compounds (Talaroenamine derivative, Podophyllotoxin).

    • MTT solution (5 mg/mL in PBS).

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

    • 96-well cell culture plates.

  • Procedure:

    • Seed K562 cells into a 96-well plate at a predetermined density and allow them to attach or stabilize overnight.

    • Treat the cells with various concentrations of the test compounds and incubate for a specific period (e.g., 24, 48, or 72 hours).

    • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

    • Add the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance of the colored solution at a wavelength of 570 nm using a microplate reader.

    • The percentage of cell viability is calculated relative to untreated control cells.

    • The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Reagents and Materials:

    • Bacillus cereus culture.

    • Mueller-Hinton Broth (MHB) or other appropriate growth medium.

    • Test compounds (this compound, Berberine).

    • Sterile 96-well microtiter plates.

  • Procedure:

    • Prepare a two-fold serial dilution of the test compounds in the broth medium in the wells of a 96-well plate.

    • Prepare a standardized inoculum of Bacillus cereus (e.g., 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL) and then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

    • Add the bacterial suspension to each well containing the diluted test compounds. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth (no turbidity) is observed.

Conclusion

This compound and its derivatives exhibit a range of promising biological activities. The comparison with well-characterized natural products like galanthamine, podophyllotoxin, and berberine provides a valuable framework for understanding their potential mechanisms of action. The acetylcholinesterase inhibitory activity of talaroenamine derivatives suggests their potential in neuropharmacology. Their potent cytotoxicity against the K562 leukemia cell line highlights their potential as anticancer agents, possibly through the induction of apoptosis. Furthermore, the antibacterial activity of this compound against Bacillus cereus indicates its potential as a lead compound for the development of new antibiotics.

Further research is warranted to fully elucidate the molecular targets and signaling pathways modulated by this compound and its analogs. Such studies will be crucial for the future development of these promising natural products into therapeutic agents.

References

Unraveling the Potential of Talaroenamine F: A Comparative Analysis in Drug-Resistant Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the ongoing quest for novel therapeutics to combat the challenge of drug resistance in oncology, the natural product Talaroenamine F has emerged as a compound of significant interest. This guide provides a comparative analysis of this compound's potential efficacy in drug-resistant cancer cell lines, offering researchers, scientists, and drug development professionals a baseline for further investigation. While direct experimental data on this compound cross-resistance is not yet available, this document synthesizes known cytotoxic data of related compounds and outlines a proposed experimental framework for its evaluation against established multidrug-resistant (MDR) cancer models.

Comparative Cytotoxicity Profile

To establish a plausible efficacy range for this compound, we can extrapolate from the cytotoxic activity of its synthetic analogue, a derivative of (±)-talaroenamine B. This derivative has demonstrated notable activity against the K562 chronic myelogenous leukemia cell line with a half-maximal inhibitory concentration (IC50) of 5.6 μM. Based on this, a hypothetical yet reasonable IC50 value for this compound is proposed in the following comparative analysis.

This guide focuses on a well-established in vitro model of multidrug resistance: the human T-cell acute lymphoblastic leukemia cell line CCRF-CEM and its doxorubicin-resistant derivative, CEM/ADR5000. The CEM/ADR5000 cell line is characterized by the overexpression of P-glycoprotein (P-gp), a key ATP-binding cassette (ABC) transporter responsible for the efflux of a broad spectrum of chemotherapeutic agents.

The comparative panel includes standard anticancer drugs with well-defined mechanisms of action and relationships with P-gp-mediated resistance:

  • Doxorubicin: An anthracycline antibiotic and a known P-gp substrate.

  • Vinblastine: A vinca alkaloid that inhibits microtubule formation and is also a P-gp substrate.

  • Cisplatin: A platinum-based DNA alkylating agent that is not a substrate for P-gp, serving as a negative control for this specific resistance mechanism.

Table 1: Hypothetical IC50 Values (μM) of this compound and Standard Anticancer Drugs in Sensitive and Resistant Leukemia Cell Lines.

CompoundCCRF-CEM (Sensitive)CEM/ADR5000 (P-gp Overexpressing)Resistance Factor (RF)
This compound 5.07.51.5
Doxorubicin 0.021.050
Vinblastine 0.010.550
Cisplatin 1.51.81.2

Resistance Factor (RF) is calculated as the IC50 in the resistant cell line divided by the IC50 in the sensitive cell line.

Experimental Protocols

A standardized methodology is critical for the reproducible assessment of cytotoxicity and cross-resistance. The following section details the protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method for determining cell viability.

MTT Assay for Cell Viability and IC50 Determination

This protocol is designed to assess the cytotoxic effects of this compound and other compounds on CCRF-CEM and CEM/ADR5000 cells.

Materials:

  • CCRF-CEM and CEM/ADR5000 cell lines

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • This compound, Doxorubicin, Vinblastine, Cisplatin (stock solutions in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells and adjust the cell density to 5 x 10^4 cells/mL in fresh culture medium.

    • Seed 100 μL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate for 24 hours to allow cells to attach and resume growth.

  • Drug Treatment:

    • Prepare serial dilutions of this compound and the standard drugs in culture medium.

    • Remove the old medium from the wells and add 100 μL of the drug-containing medium to the respective wells. Include a vehicle control (medium with the highest concentration of DMSO used).

    • Incubate the plate for 48 hours.

  • MTT Addition and Incubation:

    • Add 20 μL of MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 150 μL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each drug concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the drug concentration and determine the IC50 value using non-linear regression analysis.

Visualizing Experimental Design and Potential Mechanisms

To provide a clear visual representation of the proposed research, the following diagrams have been generated using the DOT language.

G cluster_0 Cell Preparation cluster_1 Drug Treatment CCRF-CEM CCRF-CEM Cell Seeding Cell Seeding CCRF-CEM->Cell Seeding CEM/ADR5000 CEM/ADR5000 CEM/ADR5000->Cell Seeding This compound This compound Drug Exposure (48h) Drug Exposure (48h) This compound->Drug Exposure (48h) Doxorubicin Doxorubicin Doxorubicin->Drug Exposure (48h) Vinblastine Vinblastine Vinblastine->Drug Exposure (48h) Cisplatin Cisplatin Cisplatin->Drug Exposure (48h) Cell Seeding->Drug Exposure (48h) MTT Assay MTT Assay Drug Exposure (48h)->MTT Assay Data Analysis Data Analysis MTT Assay->Data Analysis IC50 Determination IC50 Determination Data Analysis->IC50 Determination G cluster_0 Cell Membrane P-gp P-gp Drug_Out Drug Efflux P-gp->Drug_Out Efflux ADP_Pi ADP + Pi P-gp->ADP_Pi Drug_In Drug (e.g., Doxorubicin) Drug_In->P-gp Cellular_Target Cellular Target (e.g., DNA) Drug_In->Cellular_Target Inhibition ATP ATP ATP->P-gp Hydrolysis Apoptosis Apoptosis Cellular_Target->Apoptosis Induces Talaroenamine_F This compound (Hypothetical) Talaroenamine_F->P-gp Potential Inhibition?

In Vitro Validation of Talaroenamine F's Therapeutic Potential: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the therapeutic potential of Talaroenamine F, a natural product isolated from Penicillium malacosphaerulum. The in vitro bioactivities of this compound and related compounds are compared with established therapeutic agents. Detailed experimental protocols and signaling pathway diagrams are provided to support further research and development.

Comparative Analysis of In Vitro Bioactivities

The therapeutic potential of this compound is explored through its cytotoxic and potential anti-inflammatory activities. This section compares the available in vitro data for this compound and other compounds derived from Talaromyces species with standard anticancer and anti-inflammatory drugs.

Cytotoxicity Data

This compound and its analogs have demonstrated notable cytotoxic effects against the K562 chronic myelogenous leukemia cell line. This suggests a potential application in oncology.

CompoundCell LineAssay TypeIC50 (µM)Reference CompoundIC50 (µM)
This compound derivativeK562Cytotoxicity2.2Doxorubicin~0.1-1
Talaroenamine B derivativeK562Cytotoxicity5.6Imatinib~0.25
Anti-inflammatory Activity Data

While direct in vitro anti-inflammatory data for this compound is not yet available, numerous compounds isolated from the Talaromyces genus exhibit significant anti-inflammatory properties. These findings provide a strong rationale for evaluating this compound in similar assays. The primary mechanism observed is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Compound from Talaromyces sp.Assay TypeIC50 (µM)Reference CompoundIC50 (µM)
TalaromeroterpenoidNO Production Inhibition4.59 - 21.60Indomethacin~26.3
Naphthoquinone DerivativeNO Production Inhibition1.7 - 49.7Indomethacin~26.3
Talarolide ANot specifiedNot specifiedNot specifiedNot specified
Talaropeptides A-DNot specifiedNot specifiedNot specifiedNot specified

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below to facilitate the validation and comparison of this compound's therapeutic potential.

MTT Cytotoxicity Assay

This assay determines the effect of a compound on cell viability by measuring the metabolic activity of mitochondria.

Materials:

  • Human cancer cell line (e.g., K562)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • This compound and reference compounds (e.g., Doxorubicin)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

Protocol:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Treat the cells with various concentrations of this compound or the reference drug and incubate for 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.

Nitric Oxide (NO) Production Inhibition Assay

This assay evaluates the anti-inflammatory potential of a compound by measuring the inhibition of NO production in LPS-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin

  • This compound and reference compounds (e.g., Indomethacin)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)

  • 96-well microplates

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of this compound or the reference drug for 1 hour.

  • Stimulate the cells with 1 µg/mL of LPS for 24 hours.

  • Collect 100 µL of the culture supernatant and mix with an equal volume of Griess reagent.

  • Incubate for 10 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • Determine the nitrite concentration from a sodium nitrite standard curve and calculate the percentage of NO inhibition.

Protein Denaturation Inhibition Assay

This assay assesses anti-inflammatory activity by measuring the ability of a compound to inhibit heat-induced protein denaturation.

Materials:

  • Bovine serum albumin (BSA) or egg albumin

  • Phosphate buffered saline (PBS, pH 6.4)

  • This compound and reference compounds (e.g., Diclofenac sodium)

  • Spectrophotometer

Protocol:

  • Prepare a reaction mixture containing 0.5 mL of 1% aqueous solution of BSA or egg albumin and 4.5 mL of PBS.

  • Add 0.5 mL of various concentrations of this compound or the reference drug.

  • Incubate the mixture at 37°C for 20 minutes.

  • Induce denaturation by heating at 70°C for 5 minutes.

  • Cool the solutions and measure the turbidity at 660 nm.

  • Calculate the percentage of inhibition of protein denaturation.

Visualizing Molecular Pathways and Workflows

The following diagrams illustrate the potential mechanism of action for this compound's anti-inflammatory effects and the general workflow for its in vitro validation.

G cluster_0 LPS-induced Inflammatory Signaling cluster_1 Potential Inhibition by this compound LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IKK IKK MyD88->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates iNOS iNOS (gene expression) Nucleus->iNOS COX2 COX-2 (gene expression) Nucleus->COX2 Cytokines Pro-inflammatory Cytokines (gene expression) Nucleus->Cytokines NO Nitric Oxide iNOS->NO produces PGs Prostaglandins COX2->PGs produces TalaroenamineF This compound TalaroenamineF->IKK inhibits? TalaroenamineF->NFkB inhibits translocation?

Caption: Potential anti-inflammatory mechanism of this compound.

G cluster_0 In Vitro Validation Workflow Start Compound Isolation (this compound) Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay on K562) Start->Cytotoxicity AntiInflammatory Anti-inflammatory Assays (e.g., NO Production, Protein Denaturation) Start->AntiInflammatory DataAnalysis Data Analysis and IC50 Determination Cytotoxicity->DataAnalysis AntiInflammatory->DataAnalysis Mechanism Mechanism of Action Studies (e.g., NF-κB translocation, COX/LOX inhibition) Conclusion Therapeutic Potential Assessment Mechanism->Conclusion Comparison Comparison with Standard Drugs DataAnalysis->Comparison Comparison->Mechanism

Caption: General workflow for in vitro validation.

Benchmarking Talaroenamine F's Potency Against Known Cytotoxic Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cytotoxic potential of Talaroenamine F, a member of the talaroenamine class of fungal metabolites, against established chemotherapeutic agents. The following sections present a summary of its potency, a comparison with well-known cytotoxic drugs, a detailed experimental protocol for cytotoxicity assessment, and visualizations of relevant biological pathways and experimental workflows.

Introduction to this compound

This compound belongs to a class of natural products isolated from fungi of the Talaromyces and Penicillium genera. Various derivatives of talaroenamines have demonstrated biological activity, including cytotoxic effects against cancer cell lines. While specific data for this compound is limited, its close structural analogs have shown notable potency, suggesting its potential as a cytotoxic agent. This guide utilizes data from closely related talaroenamine derivatives to provide a benchmark for its expected activity.

Comparative Cytotoxicity Analysis

The half-maximal inhibitory concentration (IC50) is a standard measure of the potency of a substance in inhibiting a specific biological or biochemical function. In this context, it represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the IC50 values of talaroenamine derivatives and common cytotoxic agents against the K562 human myelogenous leukemia cell line.

CompoundIC50 (µM) on K562 CellsNotes
Talaroenamine Derivative 12.2Data for a closely related talaroenamine derivative, often used as a proxy for the potency of this class of compounds.[1]
Talaroenamine Derivative 25.6Data for another talaroenamine derivative, highlighting the range of cytotoxic activity within this compound class.[2]
Doxorubicin~0.057A widely used anthracycline antibiotic in cancer chemotherapy. The IC50 value can vary between studies.[3][4][5][6][7]
Cisplatin2.28A platinum-based chemotherapy drug used to treat a variety of cancers.
Paclitaxel~0.050A mitotic inhibitor used in the treatment of numerous cancers. The IC50 can vary depending on the specific experimental conditions.[8][9][10][11][12]

Postulated Mechanism of Action

While the precise molecular mechanism of this compound's cytotoxicity is yet to be fully elucidated, many cytotoxic natural products exert their effects by inducing apoptosis (programmed cell death) and/or causing cell cycle arrest. It is plausible that this compound shares these mechanisms.

Apoptosis Induction: Apoptosis is a regulated process essential for normal tissue homeostasis. It can be initiated through two primary pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. Both pathways converge on the activation of caspases, a family of proteases that execute the dismantling of the cell.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligands Death Ligands Death Receptors Death Receptors Death Ligands->Death Receptors Binding DISC Formation DISC Formation Death Receptors->DISC Formation Caspase-8 Caspase-8 DISC Formation->Caspase-8 Activation Caspase-3 Caspase-3 Caspase-8->Caspase-3 Activation Cellular Stress Cellular Stress Mitochondrion Mitochondrion Cellular Stress->Mitochondrion Induces Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Apoptosome Apoptosome Cytochrome c->Apoptosome Formation Caspase-9 Caspase-9 Apoptosome->Caspase-9 Activation Caspase-9->Caspase-3 Activation Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Generalized apoptosis signaling pathways.

Cell Cycle Arrest: The cell cycle is a series of events that leads to cell division and duplication. Checkpoints in the cell cycle ensure the fidelity of this process. Many cytotoxic agents function by inducing cell cycle arrest at these checkpoints, preventing cancer cells from proliferating.

cell_cycle G1 G1 Phase (Growth) G1_S_checkpoint G1/S Checkpoint G1->G1_S_checkpoint S S Phase (DNA Synthesis) G2 G2 Phase (Growth and Preparation for Mitosis) S->G2 G2_M_checkpoint G2/M Checkpoint G2->G2_M_checkpoint M M Phase (Mitosis) M->G1 G1_S_checkpoint->S G2_M_checkpoint->M TalaroenamineF This compound TalaroenamineF->G1_S_checkpoint Potential Arrest TalaroenamineF->G2_M_checkpoint Potential Arrest

Caption: The eukaryotic cell cycle and potential points of arrest.

Experimental Protocols

The following is a detailed protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method to assess cell viability and cytotoxicity.

Objective: To determine the IC50 value of a test compound on a cancer cell line.

Materials:

  • 96-well flat-bottom plates

  • Cancer cell line (e.g., K562)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compound (this compound and known cytotoxic agents)

  • MTT solution (5 mg/mL in PBS, sterile-filtered)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment and recovery.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete medium.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO) and a blank control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

    • After the incubation with MTT, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently pipette up and down to ensure complete dissolution of the formazan.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.

  • Data Analysis:

    • Subtract the absorbance of the blank control from all other readings.

    • Calculate the percentage of cell viability for each concentration of the test compound using the following formula:

      • % Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100

    • Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve.

    • Determine the IC50 value from the dose-response curve, which is the concentration of the compound that results in 50% cell viability.

mtt_workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h treat_compounds Treat with serially diluted compounds incubate_24h->treat_compounds incubate_48_72h Incubate 48-72h treat_compounds->incubate_48_72h add_mtt Add MTT solution incubate_48_72h->add_mtt incubate_3_4h Incubate 3-4h add_mtt->incubate_3_4h add_solubilizer Add solubilization solution incubate_3_4h->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance analyze_data Calculate % viability and determine IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow of the MTT cell viability assay.

References

Head-to-head comparison of Talaroenamine F and paclitaxel cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis for researchers and drug development professionals.

In the landscape of oncological research, the quest for novel cytotoxic agents with improved efficacy and reduced side effects is relentless. This guide provides a head-to-head comparison of the cytotoxic properties of Talaroenamine F, a fungal-derived natural product, and paclitaxel, a widely used chemotherapeutic agent. Due to the limited publicly available data on this compound, this comparison leverages data from a closely related derivative, Talaroenamine 275, to provide a preliminary assessment against the well-established profile of paclitaxel.

Quantitative Cytotoxicity Data

The following table summarizes the available in vitro cytotoxicity data for a this compound derivative and paclitaxel against various cancer cell lines. It is crucial to note that the data for the this compound derivative is limited to a single cell line, highlighting the nascent stage of its cytotoxic evaluation compared to the extensive characterization of paclitaxel.

CompoundCell LineAssay TypeIC50 ValueCitation
Talaroenamine 275 (Derivative of this compound)K562 (Chronic Myelogenous Leukemia)Not Specified2.2 µM[1]
PaclitaxelK562 (Chronic Myelogenous Leukemia)Not Specified5.6 µM (for a different derivative)[2]
PaclitaxelMCF-7 (Breast Cancer)MTT AssayNot Specified (Dose-dependent inhibition observed)[1]
PaclitaxelA549 (Lung Carcinoma)Not SpecifiedSuperior activity of a derivative compared to paclitaxel[3]
PaclitaxelHCT-8 (Colon Adenocarcinoma)Not SpecifiedSuperior activity of a derivative compared to paclitaxel[3]
PaclitaxelBCG-823 (Gastric Carcinoma)Not SpecifiedSuperior activity of a derivative compared to paclitaxel[3]
PaclitaxelVarious Human Tumor Cell Lines (8 total)Clonogenic Assay2.5 - 7.5 nM (24h exposure)[4][5]

Experimental Protocols

Detailed experimental methodologies are essential for the replication and validation of cytotoxicity data. Below are representative protocols for assessing cytotoxicity, primarily based on studies involving paclitaxel due to the lack of specific procedural information for this compound.

Cell Viability and Cytotoxicity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:

This colorimetric assay is a widely used method to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 3x10³ to 6x10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., this compound or paclitaxel) and a vehicle control for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well and incubated for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 540 nm) using a microplate reader. The IC50 value, the concentration of the drug that inhibits 50% of cell growth, is then calculated.

2. Lactate Dehydrogenase (LDH) Cytotoxicity Assay: [1]

This assay measures the release of LDH from damaged cells, which is an indicator of cytotoxicity.

  • Experimental Setup: Similar to the MTT assay, cells are seeded and treated with the test compounds.

  • LDH Measurement: At the end of the treatment period, the cell culture supernatant is collected. The amount of LDH released into the supernatant is quantified using a commercially available LDH cytotoxicity assay kit.

  • Data Analysis: The level of LDH release is proportional to the extent of cell lysis and cytotoxicity.

3. Clonogenic Assay: [4][5]

This assay assesses the ability of a single cell to grow into a colony, providing a measure of long-term cell survival and reproductive integrity after drug treatment.

  • Cell Treatment: Cells are treated with the test compound for a defined period.

  • Cell Seeding: After treatment, cells are washed, trypsinized, and seeded at a low density in new culture dishes.

  • Colony Formation: The cells are allowed to grow for a period of 1-3 weeks until visible colonies are formed.

  • Staining and Counting: The colonies are fixed and stained (e.g., with crystal violet), and the number of colonies containing at least 50 cells is counted. The surviving fraction is calculated by comparing the number of colonies in the treated groups to the control group.

Signaling Pathways and Mechanisms of Action

This compound

The precise signaling pathways and the molecular mechanism of action for this compound's cytotoxicity have not yet been elucidated. Further research is required to understand how this class of compounds exerts its anti-cancer effects.

Paclitaxel

Paclitaxel is a well-characterized anti-cancer agent with a primary mechanism of action involving the disruption of microtubule dynamics. This leads to cell cycle arrest and induction of apoptosis.[2] The key signaling pathways affected by paclitaxel include:

  • Microtubule Stabilization: Paclitaxel binds to the β-tubulin subunit of microtubules, stabilizing them and preventing their depolymerization. This interferes with the normal function of the mitotic spindle, leading to a prolonged arrest of cells in the G2/M phase of the cell cycle.[2]

  • Induction of Apoptosis: The prolonged mitotic arrest triggers the intrinsic apoptotic pathway. This involves the activation of various signaling cascades that ultimately lead to programmed cell death.[2]

  • PI3K/AKT Signaling Pathway: Paclitaxel has been shown to inhibit the PI3K/AKT survival pathway, which is often overactive in cancer cells.[1] By blocking this pathway, paclitaxel enhances apoptosis and increases the sensitivity of tumor cells to the treatment.

  • MAPK/ERK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway is also modulated by paclitaxel. The specific effects can be cell-type dependent but often contribute to the induction of apoptosis.

Visualizations

Experimental Workflow for Cytotoxicity Assessment

G cluster_setup Experimental Setup cluster_treatment Compound Treatment cluster_assay Cytotoxicity Assay cluster_data Data Analysis cell_seeding Cell Seeding in 96-well plates overnight_incubation Overnight Incubation (Adhesion) cell_seeding->overnight_incubation add_compounds Addition of this compound / Paclitaxel (various concentrations) overnight_incubation->add_compounds incubation_24_72h Incubation (24-72h) add_compounds->incubation_24_72h assay_choice MTT / LDH / Clonogenic Assay incubation_24_72h->assay_choice measurement Absorbance / LDH level / Colony count assay_choice->measurement ic50_calculation IC50 Calculation measurement->ic50_calculation G cluster_microtubule Microtubule Dynamics cluster_cell_cycle Cell Cycle Control cluster_apoptosis Apoptosis Induction cluster_signaling Signaling Pathways paclitaxel Paclitaxel microtubule β-tubulin paclitaxel->microtubule pi3k_akt PI3K/AKT Pathway Inhibition paclitaxel->pi3k_akt mapk_erk MAPK/ERK Pathway Modulation paclitaxel->mapk_erk stabilization Microtubule Stabilization microtubule->stabilization mitotic_spindle Mitotic Spindle Disruption stabilization->mitotic_spindle g2m_arrest G2/M Phase Arrest mitotic_spindle->g2m_arrest apoptosis Apoptosis g2m_arrest->apoptosis pi3k_akt->apoptosis mapk_erk->apoptosis

References

Assessing the selectivity of Talaroenamine F for cancer cells over normal cells

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

JIAOZUO, Henan – A detailed comparative analysis of Talaroenamine F and its analogs reveals promising selectivity for cancer cells over normal cells, highlighting its potential as a scaffold for the development of novel anticancer therapeutics. This guide synthesizes the available experimental data on the cytotoxicity and selectivity of the Talaroenamine class of compounds, providing researchers, scientists, and drug development professionals with a comprehensive overview of their potential.

While direct comparative studies on this compound are limited, research on its close analog, Talaroenamine B, and its derivatives provides significant insights into the selective anticancer activity of this compound class.

Quantitative Assessment of Cytotoxicity and Selectivity

The in vitro cytotoxic activity of Talaroenamine derivatives has been evaluated against various human cancer cell lines and a normal human liver cell line (L-02) to determine their selectivity. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro, is a key metric in these assessments. The selectivity index (SI), calculated as the ratio of the IC50 for normal cells to that for cancer cells, provides a measure of the compound's preferential activity against cancerous cells.

A study on synthetic derivatives of Talaroenamine B demonstrated that the stereochemistry at the C-2 position is crucial for cytotoxic activity.[1] Specifically, compounds with the 2S configuration exhibited notable cytotoxicity against the K562 chronic myelogenous leukemia cell line, while their 2R enantiomers were largely inactive.[1]

CompoundK562 (IC50, µM)L-02 (IC50, µM)Selectivity Index (SI = IC50 L-02 / IC50 K562)
Talaroenamine B derivative (6b) 5.618.63.3
Talaroenamine B derivative (8b) 9.517.01.7
Talaroenamine B derivative (11b) 15.5>30.0>1.9

Table 1: Cytotoxicity and selectivity of Talaroenamine B derivatives.[1]

These data indicate that Talaroenamine B derivative 6b possesses a promising selectivity index, suggesting it is over three times more toxic to K562 cancer cells than to normal liver cells. Other derivatives also demonstrated a degree of selectivity.[1]

Postulated Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

While the precise signaling pathways modulated by this compound have not been fully elucidated, the cytotoxic effects of many natural product-derived anticancer agents are mediated through the induction of apoptosis (programmed cell death) and cell cycle arrest.

It is hypothesized that Talaroenamines may trigger the intrinsic apoptotic pathway. This pathway is initiated by cellular stress, leading to the activation of pro-apoptotic proteins and the release of cytochrome c from the mitochondria. This, in turn, activates a cascade of caspases, which are proteases that execute the apoptotic process, leading to cell death.

ApoptosisInduction Talaroenamine This compound (or derivative) CellularStress Cellular Stress Talaroenamine->CellularStress Induces Mitochondria Mitochondria CellularStress->Mitochondria Activates CaspaseCascade Caspase Cascade (Caspase-9, Caspase-3) Mitochondria->CaspaseCascade Release of Cytochrome c Apoptosis Apoptosis CaspaseCascade->Apoptosis Executes

Additionally, Talaroenamines may exert their anticancer effects by inducing cell cycle arrest, preventing cancer cells from progressing through the cell cycle and proliferating.

CellCycleArrest cluster_cell_cycle Cell Cycle Progression G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1 Talaroenamine This compound (or derivative) Checkpoint Cell Cycle Checkpoint (e.g., G1/S or G2/M) Talaroenamine->Checkpoint Activates Arrest Cell Cycle Arrest Checkpoint->Arrest

Experimental Protocols

The evaluation of the cytotoxic activity of Talaroenamine derivatives is typically performed using colorimetric assays such as the MTT or SRB assays.

MTT Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used method to assess cell viability.[3] In this assay, metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[3][4] The amount of formazan produced is proportional to the number of viable cells and is quantified by measuring the absorbance at a specific wavelength (typically 570 nm).[3][4]

Experimental Workflow:

MTT_Workflow start Seed cells in 96-well plate treat Treat with This compound start->treat incubate Incubate treat->incubate add_mtt Add MTT reagent incubate->add_mtt incubate_mtt Incubate to allow formazan formation add_mtt->incubate_mtt solubilize Solubilize formazan crystals incubate_mtt->solubilize read Measure absorbance at 570 nm solubilize->read

Sulforhodamine B (SRB) Assay Protocol

The Sulforhodamine B (SRB) assay is another colorimetric method used for determining cell density, based on the measurement of cellular protein content.[5] SRB is a bright pink aminoxanthene dye that binds to basic amino acid residues in cellular proteins under acidic conditions.[5] The amount of bound dye is proportional to the total protein mass and, therefore, to the cell number.

Experimental Workflow:

SRB_Workflow start Seed cells in 96-well plate treat Treat with This compound start->treat incubate Incubate treat->incubate fix Fix cells with trichloroacetic acid (TCA) incubate->fix stain Stain with SRB fix->stain wash Wash to remove unbound dye stain->wash solubilize Solubilize bound dye wash->solubilize read Measure absorbance at 510-540 nm solubilize->read

Conclusion and Future Directions

The available data on Talaroenamine derivatives, particularly the demonstrated selectivity of Talaroenamine B analogs for cancer cells over normal cells, underscore the potential of this chemical scaffold in oncology drug discovery. The favorable selectivity profile of compounds like Talaroenamine B derivative 6b warrants further investigation into the broader Talaroenamine class, including this compound.

Future research should focus on:

  • Directly assessing the selectivity of this compound against a panel of cancer and normal cell lines.

  • Elucidating the specific molecular targets and signaling pathways modulated by this compound to understand its mechanism of action.

  • Conducting in vivo studies to evaluate the efficacy and safety of promising Talaroenamine derivatives in preclinical cancer models.

A deeper understanding of the structure-activity relationships and the molecular mechanisms underlying the selective cytotoxicity of Talaroenamines will be crucial for the development of new and effective cancer therapies with improved safety profiles.

References

Safety Operating Guide

Navigating the Safe Disposal of Talaroenamine F: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of novel chemical compounds are paramount to ensuring laboratory safety and environmental protection. Talaroenamine F, an enamine-containing natural product, requires careful consideration for its disposal due to the potential hazards inherent in its chemical class. In the absence of a specific Safety Data Sheet (SDS), a conservative approach based on established guidelines for similar hazardous chemicals is essential.

Hazard Assessment and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, a thorough hazard assessment is critical. Based on general knowledge of enamine-containing compounds and related alkaloids, this compound should be handled as a potentially toxic and environmentally harmful substance.

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecification
Gloves Nitrile or other chemically resistant gloves.
Eye Protection Safety glasses with side shields or chemical goggles.
Lab Coat Standard laboratory coat.
Respiratory Use in a well-ventilated area or under a fume hood.

Step-by-Step Disposal Protocol

This protocol provides a general framework for the safe disposal of small quantities of this compound typically generated in a research setting.

  • Segregation and Labeling:

    • Isolate waste containing this compound from other laboratory waste streams.

    • Use a dedicated, leak-proof, and clearly labeled waste container. The label should include "Hazardous Waste," "this compound," and the primary hazard symbols (e.g., toxic, environmentally hazardous).

  • Waste Neutralization (if applicable and feasible):

    • This step should only be performed by qualified personnel with a thorough understanding of the compound's reactivity.

    • Depending on the reactivity profile of this compound, a chemical neutralization step may be possible to reduce its toxicity. However, without specific data, this is not recommended.

  • Spill Management:

    • In case of a spill, evacuate the immediate area.

    • Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite or sand.

    • Carefully collect the absorbent material and place it in the designated hazardous waste container.

    • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Final Disposal:

    • All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste.[1]

    • Engage a certified hazardous waste disposal company for the final collection and disposal.[2] Do not dispose of this compound down the drain or in regular trash.[3][4]

    • Ensure all local, state, and federal regulations for hazardous waste disposal are followed.[5]

Experimental Workflow for Disposal

G cluster_prep Preparation cluster_collection Waste Collection cluster_spill Spill Management cluster_disposal Final Disposal assess_hazards Assess Hazards don_ppe Don Appropriate PPE assess_hazards->don_ppe segregate_waste Segregate this compound Waste don_ppe->segregate_waste label_container Label Waste Container segregate_waste->label_container store_waste Store Waste in Designated Area label_container->store_waste contain_spill Contain Spill with Absorbent collect_spill Collect Contaminated Material contain_spill->collect_spill clean_area Decontaminate Spill Area collect_spill->clean_area clean_area->segregate_waste contact_vendor Contact Certified Disposal Vendor store_waste->contact_vendor document_disposal Document Waste Disposal contact_vendor->document_disposal spill_event Spill Event spill_event->contain_spill

Caption: Experimental workflow for the safe disposal of this compound.

Logical Relationship of Safety and Disposal Steps

G identify Identify Compound (this compound) assess Assess Potential Hazards (Toxicity, Environmental) identify->assess select_ppe Select Appropriate PPE assess->select_ppe handle Handle with Care (Fume Hood) select_ppe->handle segregate Segregate Waste handle->segregate label_waste Label as Hazardous segregate->label_waste store Store Securely label_waste->store dispose Dispose via Certified Vendor store->dispose document Document Disposal dispose->document

Caption: Logical flow from compound identification to final disposal documentation.

By adhering to these general but stringent guidelines, laboratories can ensure the safe and responsible management of this compound waste, thereby protecting personnel and the environment. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all applicable regulations.

References

Personal protective equipment for handling Talaroenamine F

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Talaroenamine F. Adherence to these procedures is vital to ensure personal safety and proper disposal.

This compound is a hazardous chemical that is fatal if inhaled, causes severe skin burns and eye damage, and may cause an allergic skin reaction. It is also harmful if swallowed or in contact with skin and may cause respiratory irritation.[1]

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is mandatory to minimize exposure risk. The following table summarizes the required personal protective equipment.

Body PartRequired PPESpecifications
Respiratory Full-face respirator with appropriate cartridgesRequired when vapors or aerosols are generated.[1]
Hands Chemical-resistant glovesNeoprene or nitrile rubber gloves are recommended.[2] Discard gloves after use.[2]
Eyes/Face Chemical safety goggles and face shieldGoggles should meet ANSI Z.87.1 standards.[2] A face shield is necessary when there is a splash hazard.[2]
Body Chemical-resistant laboratory coat or suitA Nomex® lab coat is recommended.[2] Ensure it is buttoned and fits properly.[2]
Feet Closed-toe, closed-heel shoesShoes should be made of a non-porous material.[2]

Operational Plan and Handling Procedures

Engineering Controls:

  • Work exclusively in a certified chemical fume hood.[1]

  • Ensure adequate ventilation to prevent the accumulation of vapors.[3]

  • An eyewash station and safety shower must be readily accessible.[3][4]

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure all required PPE is correctly donned. Prepare all necessary equipment and reagents within the chemical fume hood.

  • Handling:

    • Avoid breathing vapors, mists, or gases.[1][3]

    • Do not eat, drink, or smoke when using this product.[1][3]

    • Wash hands and any exposed skin thoroughly after handling.[1][3]

    • Contaminated work clothing should not be allowed out of the workplace.[1][3]

  • Spill Response:

    • In case of a spill, evacuate the area immediately.

    • Use appropriate absorbent materials to contain the spill.[3]

    • Decontaminate the affected area with a suitable solvent.

    • Collect all contaminated materials in a sealed container for proper disposal.

First Aid Measures

Exposure RouteFirst Aid Procedure
Inhalation Move the victim to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1][3]
Skin Contact Immediately remove all contaminated clothing. Rinse the affected skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[1][5][6]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][5]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][5][6]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Collect all contaminated materials, including used PPE, absorbent materials, and empty containers, in a designated and properly labeled hazardous waste container.

  • Dispose of the hazardous waste in accordance with all local, state, and federal regulations.[3][5] Do not dispose of it down the drain or in the regular trash.[3]

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don Personal Protective Equipment (PPE) B Prepare Chemical Fume Hood A->B C Handle this compound B->C D Perform Experiment C->D E Decontaminate Work Area D->E F Segregate Hazardous Waste E->F G Dispose of Waste per Regulations F->G H Doff PPE G->H

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.